molecular formula C2H3CsO2 B7799229 cesium;acetate

cesium;acetate

Cat. No.: B7799229
M. Wt: 191.95 g/mol
InChI Key: ZOAIGCHJWKDIPJ-UHFFFAOYSA-M
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Description

Cesium;acetate is a useful research compound. Its molecular formula is C2H3CsO2 and its molecular weight is 191.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cesium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIGCHJWKDIPJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3CsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Cesium Acetate in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and mild reaction conditions is paramount. Cesium acetate (B1210297) (CsOAc), a simple yet powerful reagent, has emerged as a critical tool for chemists, offering distinct advantages over traditional bases and salts in a variety of transformations. This technical guide provides an in-depth exploration of the physicochemical properties of cesium acetate and its practical applications in key synthetic methodologies, complete with detailed experimental protocols and workflow visualizations.

Core Physicochemical Properties of Cesium Acetate

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application. Cesium acetate is a white, hygroscopic crystalline solid that exhibits high solubility in water and solubility in some organic solvents.[1][2] Its key properties are summarized below for easy reference.

PropertyValueReferences
Molecular Formula C₂H₃CsO₂[3]
Molecular Weight 191.95 g/mol [3]
Appearance White to off-white crystalline solid or powder
Melting Point 194 °C (381 °F; 467 K)[4]
Boiling Point Decomposes before boiling[4]
Density 2.423 g/cm³[4]
Solubility in Water 945.1 g/100 mL (-2.5 °C), 1345.5 g/100 mL (88.5 °C)[4]
Solubility in Organic Solvents Soluble in DMSO[1]
pH of Aqueous Solution (50g/L at 25°C) 5.0 - 9.0[1]
Hygroscopicity Hygroscopic

Applications in Organic Synthesis: Detailed Methodologies

Cesium acetate's utility in organic synthesis is broad, primarily functioning as a base or a nucleophilic acetate source. Its large, soft cation (Cs⁺) contributes to increased solubility of its salts in organic solvents and enhances the reactivity of the accompanying anion.

The Perkin Reaction: Enhanced Yields in Cinnamic Acid Synthesis

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids), involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2][5] The use of cesium acetate in place of the traditional sodium acetate has been shown to significantly improve reaction yields.

Experimental Protocol: Synthesis of Cinnamic Acid

  • Materials:

    • Benzaldehyde (B42025)

    • Acetic anhydride

    • Cesium acetate (anhydrous)

    • Round-bottom flask equipped with a reflux condenser

    • Heating mantle or oil bath

    • Water

    • Sodium carbonate solution (saturated)

    • Hydrochloric acid (concentrated)

    • Beakers, Buchner funnel, and filter paper

  • Procedure:

    • To a 100 mL round-bottom flask, add benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous cesium acetate (1 equivalent).

    • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.

    • Allow the reaction mixture to cool to approximately 100°C and pour it into 50 mL of hot water in a large beaker.

    • Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

    • Slowly add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline to litmus (B1172312) paper. This will dissolve the cinnamic acid as its sodium salt and precipitate any unreacted benzaldehyde.

    • Filter the hot solution to remove any oily impurities.

    • Cool the filtrate to room temperature and slowly acidify with concentrated hydrochloric acid with constant stirring until the precipitation of cinnamic acid is complete.

    • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

    • Collect the crystalline cinnamic acid by vacuum filtration using a Buchner funnel.

    • Wash the crystals with cold water and dry them in a desiccator.

G reagents Benzaldehyde, Acetic Anhydride, Cesium Acetate heating Heat at 180°C for 5 hours reagents->heating hydrolysis Add hot water and boil heating->hydrolysis basification Add saturated Na₂CO₃ solution hydrolysis->basification filtration1 Filter hot to remove impurities basification->filtration1 acidification Acidify with conc. HCl filtration1->acidification crystallization Cool in ice bath acidification->crystallization filtration2 Vacuum filter to collect product crystallization->filtration2 drying Wash with cold water and dry filtration2->drying product Cinnamic Acid drying->product

Fig. 1: Experimental workflow for the Perkin reaction.
Inversion of Secondary Alcohols: A Stereoselective Transformation

Cesium acetate is a key reagent for the stereochemical inversion of secondary alcohols.[4] This is typically achieved through a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by an Sₙ2 displacement with cesium acetate. The resulting acetate ester, with inverted stereochemistry, can then be hydrolyzed to the corresponding inverted alcohol.

Experimental Protocol: Inversion of a Secondary Alcohol

  • Part A: Mesylation of the Secondary Alcohol

    • Dissolve the secondary alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

    • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

  • Part B: Sₙ2 Displacement with Cesium Acetate

    • Dissolve the crude mesylate from Part A in a suitable solvent such as toluene (B28343) or DMF.[4]

    • Add cesium acetate (3-5 equivalents).[4] For reactions in less polar solvents like toluene, the addition of a catalytic amount of 18-crown-6 (B118740) can be beneficial.[4]

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the cesium salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting acetate ester by column chromatography.

  • Part C: Hydrolysis to the Inverted Alcohol

    • Dissolve the purified acetate ester in a mixture of methanol (B129727) and water.

    • Add a base such as potassium carbonate or sodium hydroxide (B78521) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the inverted alcohol.

G start Secondary Alcohol mesylation Mesylation (MsCl, Et₃N, DCM) start->mesylation mesylate Intermediate Mesylate mesylation->mesylate sn2 Sₙ2 Displacement (Cesium Acetate, Toluene/DMF) mesylate->sn2 acetate Inverted Acetate Ester sn2->acetate hydrolysis Hydrolysis (K₂CO₃, MeOH/H₂O) acetate->hydrolysis product Inverted Alcohol hydrolysis->product

Fig. 2: Workflow for the inversion of a secondary alcohol.
Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, a base is required to facilitate the catalytic cycle. While strong inorganic bases like carbonates and phosphates are commonly used, cesium acetate can serve as a milder and more soluble base, which can be advantageous for sensitive substrates.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using cesium acetate as the base.

  • Materials:

    • Aryl halide (e.g., aryl bromide or iodide)

    • Boronic acid

    • Cesium acetate

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

    • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Magnetic stirrer and heating plate

    • Standard workup and purification reagents and equipment

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1 equivalent), boronic acid (1.2-1.5 equivalents), and cesium acetate (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X TM Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OH)₂ (Cesium Acetate) PdII_R2->Pd0 R¹-R² RE Reductive Elimination

Fig. 3: Simplified Suzuki-Miyaura cross-coupling cycle.

Conclusion

Cesium acetate is a versatile and highly effective reagent in modern organic synthesis. Its unique physicochemical properties, particularly its high solubility and the nature of the cesium cation, translate into tangible benefits in a range of chemical transformations. From enhancing yields in classical reactions like the Perkin condensation to enabling stereoselective inversions of alcohols and serving as a mild base in sophisticated palladium-catalyzed cross-coupling reactions, cesium acetate offers a valuable addition to the synthetic chemist's toolkit. The detailed protocols provided in this guide serve as a practical starting point for researchers looking to leverage the advantages of this powerful reagent in their own synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, the role of reagents like cesium acetate is set to become even more prominent in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium acetate (B1210297) (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis and various industrial processes. A thorough understanding of its molecular structure and bonding is crucial for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and crystallographic data of cesium acetate. It consolidates quantitative structural parameters, details experimental methodologies for its characterization, and presents visual representations of its synthesis and key reactions to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cesium acetate is the cesium salt of acetic acid, appearing as a white, hygroscopic solid.[1] Its utility in organic chemistry is well-documented, particularly as a catalyst or reagent in reactions such as the Perkin synthesis, where it can significantly enhance yields compared to more common acetate salts.[2] The large ionic radius and low charge density of the cesium cation (Cs⁺) impart unique properties to cesium acetate, influencing its reactivity and solubility. This guide delves into the fundamental structural aspects of cesium acetate, providing a detailed analysis of its solid-state structure and the nature of the ionic and covalent forces that govern its molecular arrangement.

Molecular Structure and Bonding

Cesium acetate is an ionic compound composed of a cesium cation (Cs⁺) and an acetate anion (CH₃COO⁻).[1] The bonding within this compound is a combination of strong ionic interactions between the cesium and acetate ions and covalent bonds within the acetate anion itself.

The Acetate Anion

The acetate anion consists of a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and a methyl group. However, due to resonance, the two carbon-oxygen bonds are equivalent in length and strength, and the negative charge is delocalized over both oxygen atoms.[3] This resonance stabilization is a key feature of the carboxylate group.

The molecular geometry around the carboxyl carbon is trigonal planar, with an O-C-O bond angle of approximately 120°.[1][4] The methyl carbon exhibits a tetrahedral geometry with H-C-H bond angles of about 109.5°.[4]

The Ionic Bond and Crystal Lattice

In the solid state, cesium acetate forms a crystal lattice held together by the electrostatic attraction between the positively charged cesium ions and the negatively charged acetate ions. The large size of the cesium cation allows for a high coordination number, influencing the overall packing and stability of the crystal structure.

Crystallographic Data

The definitive crystal structure of anhydrous cesium acetate was determined by Lossin and Meyer in 1993 through single-crystal X-ray diffraction.[1][5]

Table 1: Crystallographic Data for Cesium Acetate [1][3][5]

ParameterValue
Crystal SystemHexagonal
Space GroupP6/m
Lattice Constant, a1488.0 pm
Lattice Constant, c397.65 pm
Formula Units per Unit Cell (Z)6
Cesium Ion Coordination Number8

The structure is characterized by layers of acetate anions parallel to the (001) plane, separated by layers of cesium cations.[1] Each cesium ion is coordinated to eight oxygen atoms from the acetate anions, forming a distorted cubic geometry.[1]

Table 2: Bond Lengths and Angles in Acetate Anion (Typical Values) [3]

BondTypical Length (pm)
C-O (carboxylate)~126
C-C~151
Angle Typical Value (°)
O-C-O~120

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of cesium acetate and for studying its bonding characteristics.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The key vibrational modes for the acetate anion include the symmetric and asymmetric stretching of the C-O bonds, the C-C stretch, and various bending modes.

Table 3: Key Vibrational Modes for Acetate Anion [6][7]

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Asymmetric COO⁻ Stretch1550 - 1610
Symmetric COO⁻ Stretch1400 - 1450
C-C Stretch920 - 950
O-C-O Bending650 - 700
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic component of cesium acetate.

Table 4: NMR Chemical Shifts for Cesium Acetate [8]

NucleusFunctional GroupSolventChemical Shift (δ, ppm)
¹HCH₃DMSO-d₆1.80
¹³CCH₃Not AvailableNot Available
¹³CCOO⁻Not AvailableNot Available

Experimental Protocols

Synthesis of Cesium Acetate

A straightforward method for the laboratory synthesis of cesium acetate involves the reaction of cesium carbonate with acetic acid.[6]

Protocol:

  • In a fume hood, dissolve a known quantity of cesium carbonate in a minimal amount of deionized water in a beaker with a magnetic stirrer.

  • Slowly add a stoichiometric amount of glacial acetic acid to the cesium carbonate solution. The reaction will effervesce as carbon dioxide is released.

  • Continue adding acetic acid dropwise until the effervescence ceases, indicating the complete reaction of the carbonate.

  • Gently heat the resulting solution to evaporate the water.

  • The white, solid cesium acetate can be further dried in a vacuum oven to remove any residual water.

Synthesis Cs2CO3 Cesium Carbonate Solution Reaction Reaction Vessel (with stirring) Cs2CO3->Reaction AcOH Acetic Acid AcOH->Reaction Heating Heating and Evaporation Reaction->Heating CO2 evolution Product Solid Cesium Acetate Heating->Product

Caption: Synthesis of Cesium Acetate.
Single-Crystal X-ray Diffraction (General Protocol)

The determination of the crystal structure of cesium acetate relies on single-crystal X-ray diffraction.

General Workflow:

  • Crystal Growth: Grow a single, high-quality crystal of cesium acetate, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. An X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to generate a final, accurate crystal structure.[9]

XRD_Workflow cluster_exp Experimental cluster_analysis Computational Analysis CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: General X-ray Diffraction Workflow.
The Perkin Reaction using Cesium Acetate

Cesium acetate is an effective catalyst for the Perkin reaction, which is used to synthesize α,β-unsaturated aromatic acids.[2][10]

General Protocol:

  • Combine an aromatic aldehyde, an acid anhydride, and a catalytic amount of cesium acetate in a reaction flask equipped with a reflux condenser.

  • Heat the reaction mixture to a high temperature (typically 180-200 °C) for several hours.[11]

  • After the reaction is complete, cool the mixture and add water.

  • The α,β-unsaturated acid product can then be isolated by filtration or extraction.

Perkin_Reaction Aldehyde Aromatic Aldehyde Reaction Reaction at High Temperature Aldehyde->Reaction Anhydride Acid Anhydride Anhydride->Reaction CsOAc Cesium Acetate (Catalyst) CsOAc->Reaction Workup Aqueous Workup Reaction->Workup Product α,β-Unsaturated Acid Workup->Product

Caption: Perkin Reaction Logical Flow.

Applications in Drug Development and Research

The unique properties of cesium acetate make it a valuable tool in organic synthesis, which is fundamental to drug discovery and development. Its ability to enhance reaction rates and yields can be advantageous in the synthesis of complex pharmaceutical intermediates.[12] Furthermore, its high solubility in certain solvents can be beneficial for specific applications.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of cesium acetate. The combination of strong ionic forces and the resonant covalent structure of the acetate anion results in a stable hexagonal crystal lattice. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is essential for the effective application of cesium acetate in organic synthesis and other areas of chemical research and development.

References

solubility of cesium acetate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cesium Acetate (B1210297) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis and, increasingly, in materials science and pharmaceutical development.[1][2] Its efficacy as a reagent, particularly as a base or nucleophile, is often contingent on its solubility in the reaction medium.[3][4] While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction systems.[3][5] This guide provides a comprehensive overview of the available data on the solubility of cesium acetate in various organic solvents, details experimental protocols for solubility determination, and illustrates its role in key synthetic transformations.

Quantitative Solubility Data

The quantitative solubility of cesium acetate in a broad range of organic solvents is not extensively documented in publicly available literature. However, existing data and qualitative observations have been compiled to provide a reference point for researchers. It is noteworthy that cesium salts, in general, tend to be more soluble in dipolar aprotic solvents than their lighter alkali metal counterparts.[6]

Table 1: Solubility of Cesium Acetate in Various Solvents

SolventChemical FormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OProtic945 g / 100 mL[1][7]Room TemperatureFor reference
WaterH₂OProtic1019 g / 100 g[8]21.5For reference
Dimethyl Sulfoxide (DMSO)C₂H₆OSDipolar AproticSoluble[5][9]Not SpecifiedQuantitative data not available. Qualitatively more soluble than cesium propionate (B1217596) (>100 g/L).[6]
N,N-Dimethylformamide (DMF)C₃H₇NODipolar Aprotic< 2 mg/mL[10]Room TemperatureSolubility is significantly increased with the addition of oleic acid and oleylamine.[10]
EthanolC₂H₅OHProticSoluble[3]Not SpecifiedQuantitative data not available.
AcetonitrileC₂H₃NDipolar AproticSufficient for reaction[1]Room TemperatureUsed as a solvent for nucleophilic substitution reactions with cesium acetate, implying adequate solubility.[1]

Note: The hygroscopic nature of cesium acetate can significantly influence its solubility. It is crucial to use anhydrous conditions when determining or utilizing its solubility in organic solvents.[3]

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following is a generalized methodology for determining the solubility of an ionic salt, such as cesium acetate, in an organic solvent. This protocol is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

3.1 Materials and Equipment

  • Anhydrous cesium acetate

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., ICP-MS for cesium ion concentration, or HPLC with a suitable detector if the acetate ion is to be quantified)

3.2 Procedure

  • Sample Preparation: Add an excess amount of anhydrous cesium acetate to a known volume or mass of the anhydrous organic solvent in a sealed, airtight container.

  • Equilibration: Place the container in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, allow the container to rest at the set temperature to let the undissolved solid settle. For colloidal suspensions, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To prevent contamination from undissolved solids, it is advisable to use a syringe filter during extraction.

  • Quantification:

    • Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated analytical method to determine the concentration of cesium acetate.

  • Calculation of Solubility: Calculate the solubility from the measured concentration, expressing it in appropriate units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Applications in Organic Synthesis: Workflows

The is pivotal for its use in various synthetic transformations. Below are workflow diagrams for two common applications.

Perkin Reaction

Cesium acetate is an effective base catalyst in the Perkin reaction, which is used to synthesize α,β-unsaturated aromatic acids.[4][11][12] Its higher solubility compared to sodium or potassium acetate can lead to improved reaction yields.[3]

Perkin_Reaction A Aromatic Aldehyde + Acid Anhydride C Heat Reaction Mixture (~140-180 °C) A->C B Cesium Acetate (CsOAc) in Organic Solvent B->C D Formation of Enolate from Anhydride C->D CsOAc acts as base E Aldol-type Condensation D->E F Dehydration E->F G Acidic Work-up (Hydrolysis) F->G H α,β-Unsaturated Aromatic Acid G->H

Caption: Workflow of the Perkin reaction using cesium acetate as a base catalyst.

Stereochemical Inversion of Secondary Alcohols

Cesium acetate is frequently used for the stereochemical inversion of secondary alcohols.[4] This is typically achieved via an Sₙ2 reaction on a sulfonate ester of the alcohol.

Alcohol_Inversion Start Secondary Alcohol (R-enantiomer) Step1 Activation of Hydroxyl Group (e.g., formation of Mesylate or Tosylate) Start->Step1 Step2 Activated Alcohol (Good Leaving Group) Step1->Step2 Step3 SN2 Nucleophilic Substitution Step2->Step3 CsOAc Cesium Acetate in aprotic solvent (e.g., DMF) CsOAc->Step3 Acetate is the nucleophile Step4 Acetate Ester (Inverted Stereochemistry, S-enantiomer) Step3->Step4 Inversion of configuration Step5 Hydrolysis (e.g., saponification) Step4->Step5 End Inverted Secondary Alcohol (S-enantiomer) Step5->End

Caption: Experimental workflow for the stereochemical inversion of a secondary alcohol.

Conclusion

While comprehensive quantitative data on the solubility of cesium acetate in a wide array of organic solvents is limited, the available information indicates its utility in various non-aqueous systems, particularly polar aprotic solvents. For applications in drug development and organic synthesis, where precise control of reaction conditions is paramount, empirical determination of solubility using a standardized protocol is highly recommended. The demonstrated role of cesium acetate in enhancing yields and enabling specific chemical transformations underscores the importance of understanding its behavior in organic media.

References

High-Purity Cesium Acetate: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of high-purity cesium acetate (B1210297) (CsOAc), a critical reagent in various scientific and pharmaceutical applications. High-purity cesium acetate is essential for applications sensitive to metallic impurities, including in organic synthesis, biotechnology, and as a precursor for advanced materials.[1][2] This document outlines detailed experimental protocols for its preparation and purification, methods for quality assessment, and a comparative analysis of purification techniques.

Synthesis of Cesium Acetate

The most common and straightforward method for synthesizing cesium acetate is the neutralization reaction between a cesium base, typically cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), and acetic acid (CH₃COOH).[3] The reaction with cesium carbonate is often preferred due to its lower reactivity and ease of handling compared to the highly caustic cesium hydroxide.

Synthesis from Cesium Carbonate and Acetic Acid

This method involves the reaction of cesium carbonate with a slight excess of glacial acetic acid to ensure the complete conversion of the carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: Cs₂CO₃ + 2CH₃COOH → 2CH₃COOCs + H₂O + CO₂

Experimental Protocol:

  • Reagents and Materials:

    • Cesium Carbonate (Cs₂CO₃), 99.9% purity or higher

    • Glacial Acetic Acid (CH₃COOH), reagent grade

    • Deionized water

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Reaction flask and condenser

    • pH meter or pH indicator strips

  • Procedure:

    • In a fume hood, dissolve a known quantity of cesium carbonate in deionized water in a reaction flask equipped with a magnetic stir bar.

    • Slowly add a slight molar excess (approximately 5-10%) of glacial acetic acid to the stirring cesium carbonate solution. The addition should be done portion-wise to control the effervescence of carbon dioxide.

    • After the addition is complete, gently heat the solution to 50-60°C for 1-2 hours to ensure the reaction goes to completion and to remove dissolved CO₂.

    • Monitor the pH of the solution. The final pH should be slightly acidic (around 5.5-6.5) to ensure all the carbonate has reacted. If the solution is still basic, add a small amount of acetic acid dropwise until the desired pH is reached.

    • The resulting solution is crude cesium acetate, which can then be purified.

Purification of Cesium Acetate

For applications requiring high-purity cesium acetate (>99.99%), further purification is necessary to remove unreacted starting materials, other alkali metal impurities (e.g., Na, K, Rb), and trace heavy metals. The two primary methods for achieving high purity are recrystallization and ion-exchange chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. For cesium acetate, a mixed solvent system, such as an alcohol-water mixture, is often effective. The principle is to dissolve the impure cesium acetate in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure cesium acetate to crystallize while impurities remain in the solution.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system. Cesium acetate is highly soluble in hot water and less soluble in cold ethanol.

  • Procedure:

    • Dissolve the crude cesium acetate in a minimum amount of hot deionized water (e.g., 80-90°C).

    • Once fully dissolved, slowly add ethanol (at room temperature) to the hot solution until the solution becomes slightly turbid.

    • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 1-2 hours.

    • Collect the purified cesium acetate crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven at 80-100°C to a constant weight.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for removing cationic impurities, particularly other alkali metals, from cesium acetate solutions. A strong acid cation exchange resin in the hydrogen form (H⁺) is typically used.

Experimental Protocol:

  • Materials:

    • Strong acid cation exchange resin (e.g., Dowex 50WX8, Amberlite IR-120)

    • Chromatography column

    • Hydrochloric acid (HCl), dilute solution (e.g., 1 M) for regeneration

    • High-purity acetic acid solution (e.g., 0.5 M) as eluent

    • Deionized water

  • Procedure:

    • Resin Preparation: Pack the chromatography column with the cation exchange resin. Wash the resin sequentially with deionized water, 1 M HCl, and then again with deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.

    • Sample Loading: Dissolve the crude cesium acetate in deionized water to prepare a concentrated solution. Pass this solution through the prepared resin column. The cesium ions (Cs⁺) and other cationic impurities will bind to the resin, displacing the H⁺ ions.

    • Elution: Elute the bound cations from the resin using a high-purity acetic acid solution (e.g., 0.5 M). Due to differences in their affinity for the resin, the cations will elute at different rates. Cesium, having a high affinity, will be eluted after most other common alkali metal impurities.

    • Fraction Collection: Collect the eluate in fractions and analyze each fraction for the presence of cesium and other metals using a suitable analytical technique (e.g., ICP-MS).

    • Product Recovery: Combine the pure cesium acetate fractions. The resulting solution of cesium acetate in acetic acid can be carefully evaporated to obtain the solid high-purity cesium acetate, which should then be dried in a vacuum oven.

Quality Assessment and Analytical Methods

To ensure the high purity of the synthesized cesium acetate, rigorous analytical testing is required. The primary focus is on determining the assay of cesium acetate and quantifying trace metallic impurities.

Analytical Techniques:

  • Assay (Purity): The purity of cesium acetate can be determined by titration. A known weight of the sample is dissolved in water and titrated with a standardized acid to determine the acetate content.

  • Trace Metal Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying a wide range of trace and ultra-trace metallic impurities with high sensitivity and accuracy.[4] This is crucial for ensuring the material meets the stringent requirements for pharmaceutical and electronics applications.

Data Presentation

The following tables summarize typical data for the synthesis and purification of high-purity cesium acetate.

Table 1: Synthesis of Crude Cesium Acetate

ParameterValue
Starting Material Cesium Carbonate (99.9%)
Reactant Glacial Acetic Acid
Reaction Yield (Crude) >98%
Initial Purity (Assay) ~99%

Table 2: Comparison of Purification Methods

ParameterRecrystallization (Ethanol/Water)Ion-Exchange Chromatography
Typical Purity Achieved 99.9% - 99.99%>99.999%
Typical Yield 70-85%85-95%
Primary Impurities Removed Bulk organic and inorganic impuritiesTrace alkali metals (Na, K, Rb), other cations
Process Complexity ModerateHigh
Scalability GoodModerate

Table 3: Typical Trace Metal Impurities in High-Purity Cesium Acetate (Post-Purification)

ElementConcentration (ppm)
Sodium (Na)< 1
Potassium (K)< 1
Rubidium (Rb)< 5
Lithium (Li)< 0.5
Calcium (Ca)< 1
Magnesium (Mg)< 0.5
Iron (Fe)< 0.5
Aluminum (Al)< 0.5
Lead (Pb)< 0.1
Cadmium (Cd)< 0.1

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

SynthesisWorkflow cluster_synthesis Synthesis Stage Cs2CO3 Cesium Carbonate Reaction Neutralization Reaction Cs2CO3->Reaction AceticAcid Acetic Acid AceticAcid->Reaction CrudeCsOAc Crude Cesium Acetate Solution Reaction->CrudeCsOAc CO2 evolution

Diagram 1: Synthesis of Crude Cesium Acetate.

PurificationWorkflow cluster_recrystallization Recrystallization cluster_ion_exchange Ion-Exchange Chromatography Crude Crude Cesium Acetate Dissolve Dissolve in Hot Water/Ethanol Crude->Dissolve Load Load on Cation Exchange Column Crude->Load Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry_R Drying Filter->Dry_R Pure_R High-Purity CsOAc (>99.9%) Dry_R->Pure_R Elute Elute with Acetic Acid Load->Elute Collect Fraction Collection & Analysis (ICP-MS) Elute->Collect Evaporate Evaporation Collect->Evaporate Dry_IE Drying Evaporate->Dry_IE UltraPure_IE Ultra-High Purity CsOAc (>99.999%) Dry_IE->UltraPure_IE

Diagram 2: Purification Workflows for Cesium Acetate.

QualityAnalysis cluster_qa Quality Analysis FinalProduct Final Cesium Acetate Product Assay Purity Assay (Titration) FinalProduct->Assay TraceAnalysis Trace Metal Analysis (ICP-MS) FinalProduct->TraceAnalysis Certificate Certificate of Analysis Assay->Certificate TraceAnalysis->Certificate

Diagram 3: Quality Analysis Workflow.

References

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium acetate (B1210297) (CsOAc) is a white, crystalline solid widely utilized in organic synthesis and increasingly explored in pharmaceutical development. A critical, yet often overlooked, property of cesium acetate is its pronounced hygroscopic and deliquescent nature. This guide provides a comprehensive overview of the hygroscopic characteristics of cesium acetate, outlines detailed protocols for its handling and storage, and presents methodologies for its experimental analysis. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding personnel.

Physicochemical Properties of Cesium Acetate

Cesium acetate is the cesium salt of acetic acid with the chemical formula CH₃COOCs. It is known for its high solubility in water and its strong tendency to absorb moisture from the atmosphere.

PropertyValueReference
Molecular Formula C₂H₃CsO₂[1]
Molar Mass 191.95 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 194 °C[2]
Solubility in Water 945 g / 100 mL at room temperature; 1346 g / 100 mL at 89 °C[1]
Hygroscopicity Highly hygroscopic and deliquescent[1]

Hygroscopic Nature of Cesium Acetate

Cesium acetate's strong affinity for water is a defining characteristic. Upon exposure to ambient air, it will readily absorb moisture, which can lead to deliquescence—the process of dissolving in the absorbed water to form a liquid solution. This property is critical to consider in experimental design and execution, as the presence of water can significantly impact reaction kinetics, yield, and the physical properties of the final product. When sufficient moisture is absorbed, the acetate ion can undergo hydrolysis, leading to the formation of acetic acid and cesium ions, thereby decomposing the compound.[1]

Quantitative Analysis of Hygroscopicity

The most precise method for quantifying the hygroscopic nature of a solid is through Dynamic Vapor Sorption (DVS).[3] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[4] The resulting data is plotted as a moisture sorption isotherm, which illustrates the equilibrium moisture content of the material at each RH level.[5]

Table 1: Illustrative Moisture Sorption Data for a Hygroscopic Alkali Metal Acetate (Potassium Acetate) at 25°C

Relative Humidity (%)Water Uptake (% w/w)
00.0
100.2
200.5
301.1
402.5
505.0
6010.2
7020.8
8045.1 (Deliquescence)
90>100 (Forms solution)

This data is illustrative and based on the known behavior of potassium acetate. The critical relative humidity (CRH) for cesium acetate may differ.

The CRH is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere.[6] For highly hygroscopic salts like cesium acetate, this value is expected to be relatively low. Above the CRH, the salt will continue to absorb water until it fully dissolves.[6]

Experimental Protocols

Protocol for Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol describes a general procedure for characterizing the hygroscopicity of a solid material like cesium acetate using a DVS instrument.

Objective: To generate a moisture sorption isotherm for cesium acetate to quantify its water uptake as a function of relative humidity.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into DVS)

  • Cesium acetate sample (analytical grade, anhydrous)

  • Nitrogen gas (high purity, for drying)

  • Sample pan (appropriate for the DVS instrument)

Methodology:

  • Sample Preparation:

    • Tare the sample pan on the microbalance.

    • Accurately weigh approximately 10-20 mg of anhydrous cesium acetate into the sample pan. The use of a glovebox is recommended for this step to prevent premature moisture absorption.

    • Record the initial dry mass of the sample.

  • DVS Instrument Setup:

    • Set the instrument temperature to 25°C (or other desired experimental temperature).

    • Program the DVS to perform a drying step at 0% RH using dry nitrogen gas until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This ensures the sample is completely dry before starting the sorption analysis.

  • Sorption Phase:

    • Program the instrument to increase the relative humidity in a stepwise manner. A typical sequence would be from 0% to 90% RH in 10% increments.

    • At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (reaches a stable weight, e.g., dm/dt ≤ 0.002% min⁻¹). The mass at equilibrium is recorded.

  • Desorption Phase:

    • Following the sorption phase, program the instrument to decrease the relative humidity in the same stepwise manner (e.g., from 90% back to 0% RH in 10% decrements).

    • The equilibrium mass is recorded at each step of the desorption cycle.

  • Data Analysis:

    • The DVS software will generate a plot of the change in mass (%) versus time and a moisture sorption isotherm plotting the equilibrium mass change (%) against the relative humidity.

    • Analyze the isotherm to determine the critical relative humidity (CRH), which is often identified by a sharp increase in water uptake.

    • Observe any hysteresis between the sorption and desorption curves, which can provide information about the nature of the water interaction with the solid.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_results Data Analysis weigh_sample Weigh Cesium Acetate (10-20 mg) in Glovebox load_sample Load Sample into DVS Instrument weigh_sample->load_sample dry_sample Dry Sample at 0% RH (25°C) load_sample->dry_sample sorption Sorption Phase: Increase RH (0% to 90%) dry_sample->sorption desorption Desorption Phase: Decrease RH (90% to 0%) sorption->desorption generate_isotherm Generate Moisture Sorption Isotherm desorption->generate_isotherm determine_crh Determine Critical Relative Humidity (CRH) generate_isotherm->determine_crh

Caption: Workflow for Hygroscopicity Determination using DVS.

Handling and Storage of Cesium Acetate

Due to its highly hygroscopic and deliquescent nature, strict handling and storage procedures are mandatory to maintain the integrity of cesium acetate.

Storage
  • Primary Container: Cesium acetate should be stored in its original, tightly sealed container.

  • Secondary Containment: The primary container should be placed within a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium sulfate).

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the container inside a nitrogen-filled glovebox is the preferred method.[7]

  • Environment: The storage area should be cool, dry, and well-ventilated.[1]

Handling

All handling of cesium acetate, especially weighing and preparation of solutions, should be performed in a controlled, low-humidity environment to prevent moisture absorption. A glovebox is the ideal environment for these operations.

Protocol for Handling Cesium Acetate in a Glovebox:

  • Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).[8]

    • All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., overnight at >120°C) and cooled in a desiccator before being introduced into the glovebox antechamber.[9]

    • Degas any porous materials (e.g., weighing paper, kimwipes) under vacuum before bringing them into the glovebox.[10]

  • Transfer into Glovebox:

    • Place the sealed container of cesium acetate and all necessary dried equipment into the glovebox antechamber.

    • Evacuate and refill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric moisture and air.[8]

    • Transfer the items from the antechamber into the main glovebox chamber.

  • Weighing and Solution Preparation:

    • Allow the cesium acetate container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully open the container and weigh the desired amount of cesium acetate into a pre-tared, dry container. Work swiftly to minimize exposure to any residual moisture.

    • If preparing a solution, add the weighed cesium acetate to a flask containing the anhydrous solvent inside the glovebox.

    • Seal the flask before removing it from the glovebox.

  • Cleanup and Storage:

    • Tightly reseal the main cesium acetate container immediately after use.

    • Clean any spills within the glovebox promptly.

    • Store the resealed cesium acetate container within the glovebox or transfer it back to a desiccator via the antechamber.

Handling_Workflow cluster_entry Glovebox Entry cluster_manipulation In-Glovebox Manipulation cluster_exit Glovebox Exit & Storage prepare_materials Dry Glassware & Prepare Anhydrous Solvents antechamber_cycle Cycle Materials through Antechamber (3x Evac/Refill) prepare_materials->antechamber_cycle weigh_csoac Weigh Cesium Acetate antechamber_cycle->weigh_csoac prepare_solution Prepare Solution with Anhydrous Solvent weigh_csoac->prepare_solution seal_container Tightly Seal All Containers prepare_solution->seal_container antechamber_exit Remove Materials via Antechamber seal_container->antechamber_exit store_properly Store in Desiccator or within Glovebox antechamber_exit->store_properly

Caption: Workflow for Handling Cesium Acetate in a Glovebox.

Conclusion

The highly hygroscopic and deliquescent nature of cesium acetate necessitates careful consideration and stringent handling protocols. Understanding its moisture sorption behavior, ideally through quantitative methods like DVS, is paramount for its effective use in research and development. By implementing the storage and handling procedures outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes when working with this versatile compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (B1210297) (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis, including the Perkin reaction, and as a reagent in pharmaceutical development.[1] Its utility in these fields often involves processes conducted at elevated temperatures, making a thorough understanding of its thermal stability and decomposition behavior of paramount importance. This technical guide provides a comprehensive overview of the thermal properties of cesium acetate, including its decomposition pathways and the products formed under various conditions. Due to the limited availability of direct thermogravimetric and calorimetric data for cesium acetate in publicly accessible literature, this guide also draws upon comparative data from other alkali metal acetates to provide a well-rounded analysis.

Physicochemical Properties of Cesium Acetate

Cesium acetate is a colorless, hygroscopic crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below. The hygroscopic nature of cesium acetate is a critical consideration for its storage and handling, as absorbed moisture can influence its thermal behavior.[3]

PropertyValueReference(s)
Molecular Formula C₂H₃CsO₂[1]
Molar Mass 191.95 g/mol [2]
Appearance Colorless, hygroscopic solid[1]
Melting Point 194 °C[4]
Boiling Point 945 °C[1]
Decomposition Temperature Decomposes upon heating[4]
Solubility in Water 945.1 g/100 g (-2.5 °C), 1345.5 g/100 ml (88.5 °C)[1]

Thermal Stability and Decomposition

The thermal stability of alkali metal acetates generally increases down the group, from lithium to cesium.[5] This trend is attributed to the decreasing polarizing power of the alkali metal cation with increasing ionic radius. The larger cesium cation exerts a weaker polarizing effect on the acetate anion, leading to a more stable salt that requires higher temperatures to decompose compared to its lighter congeners.[6]

Upon heating, cesium acetate is known to decompose to cesium oxide (Cs₂O).[4] The decomposition process is expected to involve the release of gaseous byproducts.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Proposed Pathway: 2 CH₃COOCs (s) → Cs₂CO₃ (s) + CH₃COCH₃ (g) Cs₂CO₃ (s) → Cs₂O (s) + CO₂ (g)

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the organic portion of the acetate molecule will undergo combustion. The final solid product is expected to be cesium oxide, with the gaseous products being carbon dioxide and water.

Proposed Pathway: 2 CH₃COOCs (s) + 4 O₂ (g) → Cs₂O (s) + 4 CO₂ (g) + 3 H₂O (g)

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of cesium acetate's thermal properties. These protocols are based on standard methodologies for inorganic salts and hygroscopic materials.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

4.1.1 Sample Preparation

  • Due to the hygroscopic nature of cesium acetate, sample preparation should be conducted in a dry atmosphere (e.g., a glove box with low humidity).[3]

  • A small sample mass, typically 5-10 mg, should be accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[12]

4.1.2 TGA Measurement

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Alumina or platinum crucible.

  • Sample Size: 5-10 mg.

  • Atmosphere: High-purity nitrogen or dry air, with a flow rate of 20-50 mL/min.[12]

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[13]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes.

4.2.1 Sample Preparation

  • Sample preparation should be performed in a dry atmosphere.

  • A small sample (2-5 mg) is weighed into a hermetically sealed aluminum pan to prevent any mass loss due to volatilization or interaction with the atmosphere.[14]

4.2.2 DSC Measurement

  • Instrument: A calibrated differential scanning calorimeter.

  • Pans: Hermetically sealed aluminum pans.[14]

  • Sample Size: 2-5 mg.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 150 °C).

    • Ramp from the initial temperature to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of cesium acetate.

experimental_workflow cluster_prep Sample Preparation (Dry Atmosphere) cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation start Cesium Acetate Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_analysis Heat in N2 or Air (10 °C/min to 600 °C) weigh_tga->tga_analysis dsc_analysis Heat in N2 (10 °C/min to 250 °C) weigh_dsc->dsc_analysis tga_data TGA Curve (Mass vs. Temp) tga_analysis->tga_data decomp_temp Decomposition Temperature tga_data->decomp_temp mass_loss Mass Loss (%) tga_data->mass_loss dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_analysis->dsc_data melting_point Melting Point dsc_data->melting_point enthalpy Enthalpy of Fusion dsc_data->enthalpy

Caption: Experimental workflow for the thermal analysis of cesium acetate.

Proposed Thermal Decomposition Pathway of Cesium Acetate

The following diagram illustrates the proposed decomposition pathway of cesium acetate in an inert atmosphere.

decomposition_pathway cluster_reactants Reactant cluster_intermediates Intermediate cluster_products Final Products reactant 2 CH₃COOCs (s) Cesium Acetate intermediate Cs₂CO₃ (s) Cesium Carbonate reactant->intermediate ΔT product_gas1 CH₃COCH₃ (g) Acetone reactant->product_gas1 ΔT product_solid Cs₂O (s) Cesium Oxide intermediate->product_solid >ΔT product_gas2 CO₂ (g) Carbon Dioxide intermediate->product_gas2 >ΔT

References

In-Depth Technical Guide: Material Safety Data Sheet for Cesium Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for cesium acetate (B1210297), tailored for use in a laboratory environment. It consolidates critical safety information, experimental protocols, and quantitative data to ensure safe handling and informed use of this compound in research and development.

Chemical Identification and Properties

Cesium acetate (CsC₂H₃O₂) is the cesium salt of acetic acid. It is a white, hygroscopic crystalline solid.[1][2][3] It is known for its high solubility in water and its utility as a reagent and catalyst in organic synthesis.[4]

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of cesium acetate.

PropertyValueReference
Molecular FormulaC₂H₃CsO₂[1][3]
Molecular Weight191.95 g/mol [1][3]
AppearanceWhite to off-white crystalline solid/powder[1][2][3]
Melting Point194 °C (381 °F)[1][3][5]
Density2.423 g/cm³[1]
Solubility in Water945 g/100 mL at 2.5 °C; 1346 g/100 mL at 89 °C[2][3]

Hazard Identification and Toxicology

While some safety data sheets may not classify cesium acetate as hazardous under GHS, it is crucial to recognize its potential health effects.[6] It is harmful if swallowed and causes serious eye irritation.[5] Furthermore, it is suspected of damaging fertility or the unborn child.[7][8]

Toxicological Data
TestSpeciesRouteValueReference
LD50RatOral1550 mg/kg[9]
LD50RabbitDermal> 5000 mg/kg[10]
EC50 (Activated Sludge)--> 1000 mg/L (3h)
GHS Hazard Statements
  • H302: Harmful if swallowed[5]

  • H319: Causes serious eye irritation[5]

  • H361: Suspected of damaging fertility or the unborn child[7][8]

There are no established occupational exposure limits (OSHA PEL or ACGIH TLV) for cesium acetate.[6][7][10][11]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk.

Laboratory Handling Workflow

The following diagram outlines a standard workflow for handling cesium acetate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_waste Waste Disposal prep Preparation handling Handling storage Storage waste Waste Disposal review_sds Review SDS don_ppe Don Appropriate PPE review_sds->don_ppe Proceed with knowledge prepare_work_area Prepare Well-Ventilated Work Area don_ppe->prepare_work_area weigh Weigh Solid prepare_work_area->weigh dissolve Dissolve/Use in Reaction weigh->dissolve avoid_dust Avoid Dust Generation dissolve->avoid_dust Throughout process store_sealed Store in Tightly Sealed Container dissolve->store_sealed If not all used collect_waste Collect Waste in Labeled Container dissolve->collect_waste After use store_cool_dry Store in Cool, Dry, Well-Ventilated Area store_sealed->store_cool_dry protect_moisture Protect from Moisture (Hygroscopic) store_cool_dry->protect_moisture dispose_regulations Dispose According to Local Regulations collect_waste->dispose_regulations

Standard Laboratory Workflow for Cesium Acetate
Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the hazards associated with cesium acetate.

cluster_hazards Hazards cluster_ppe Recommended PPE cesium_acetate Cesium Acetate harmful_swallowed Harmful if Swallowed cesium_acetate->harmful_swallowed eye_irritation Causes Serious Eye Irritation cesium_acetate->eye_irritation reproductive_tox Suspected Reproductive Toxin cesium_acetate->reproductive_tox dust_inhalation Dust Inhalation Hazard cesium_acetate->dust_inhalation lab_coat Lab Coat harmful_swallowed->lab_coat Prevents skin contact gloves Impermeable Gloves harmful_swallowed->gloves Prevents skin contact goggles Safety Goggles/Face Shield eye_irritation->goggles Protects eyes reproductive_tox->lab_coat Minimizes exposure reproductive_tox->gloves Minimizes exposure respirator NIOSH-Approved Respirator (for dusts) reproductive_tox->respirator Minimizes exposure dust_inhalation->respirator Protects respiratory system

Cesium Acetate Hazards and Corresponding PPE

Experimental Protocols

Protocol for SN2 Inversion of a Secondary Alcohol

This protocol is a representative example of the use of cesium acetate in organic synthesis.

Objective: To invert the stereochemistry of a secondary alcohol via its nosylate (B8438820) derivative.

Materials:

  • Secondary alcohol nosylate

  • Cesium acetate (CsOAc)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of the alcohol nosylate (1.0 eq) in dry toluene, add cesium acetate (1.5 - 2.0 eq) and a catalytic amount of DMAP.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the resulting residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the inverted acetate product.

Protocol for Solid Spill Cleanup

This protocol outlines the steps for managing a minor spill of solid cesium acetate in a laboratory setting.

Materials:

  • Appropriate PPE (safety goggles, gloves, lab coat, respirator)

  • Scoop or shovel (spark-proof if in a flammable solvent area)

  • Sealable container for waste

  • Wet paper towels or absorbent pads

  • Hazardous waste labels

Procedure:

  • Evacuate and Isolate: Immediately alert others in the area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation to avoid inhalation of dust.

  • Don PPE: Put on all required personal protective equipment.

  • Contain: If necessary, create a dike around the spill with absorbent material to prevent it from spreading.

  • Clean Up:

    • Carefully scoop the spilled solid into a designated, sealable waste container.[6][12] Avoid creating dust.[6][12] A HEPA-filtered vacuum can also be used.[6]

    • Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue.[12]

  • Decontaminate: Clean the area with soap and water.

  • Dispose: Seal the waste container, label it as hazardous waste containing cesium acetate, and dispose of it according to institutional and local regulations.[6]

  • Report: Report the incident to the laboratory supervisor or safety officer.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
Skin Contact Remove contaminated clothing. Brush off excess material. Wash the affected area with soap and water. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Spill Response Decision Workflow

This diagram provides a logical workflow for responding to a cesium acetate spill.

spill Spill Occurs assess Assess Spill (Size, Location, Hazards) spill->assess minor_spill Minor Spill assess->minor_spill Small, manageable, no immediate danger major_spill Major Spill assess->major_spill Large, unmanageable, immediate danger cleanup Follow Spill Cleanup Protocol minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate notify Notify Emergency Personnel (e.g., EHS, Lab Supervisor) evacuate->notify secure Secure Area (Close doors, restrict access) notify->secure

Decision Workflow for Cesium Acetate Spill Response

Stability and Reactivity

Cesium acetate is stable under normal laboratory conditions.[2] It is, however, highly hygroscopic and will absorb moisture from the air.[2][6]

  • Conditions to Avoid: Extreme heat and exposure to moisture.[6]

  • Incompatible Materials: Strong oxidizing agents, reducing agents, and strong acids.[6][7][8][10][13]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and cesium oxides.[6][10]

Disposal Considerations

Waste cesium acetate and contaminated materials must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.[6] All waste should be collected in a properly labeled, sealed container and disposed of in accordance with federal, state, and local regulations.[6]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific product before use.

References

The Pivotal Role of Cesium Acetate in Modern Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organometallic chemistry, the selection of reagents can profoundly influence reaction efficiency, selectivity, and overall yield. Among the arsenal (B13267) of bases and additives available to the synthetic chemist, cesium acetate (B1210297) (CsOAc) has emerged as a uniquely effective and versatile tool. Its distinct properties, stemming from the large ionic radius and soft Lewis acidity of the cesium cation, coupled with the basicity of the acetate anion, render it indispensable in a variety of catalytic and stoichiometric transformations. This technical guide provides an in-depth exploration of the core applications of cesium acetate in organometallic chemistry, with a focus on palladium-catalyzed cross-coupling reactions, the Perkin reaction for the synthesis of cinnamic acids, and the stereospecific inversion of secondary alcohols. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical reagent.

Physicochemical Properties of Cesium Acetate

Cesium acetate is a white, hygroscopic solid with the chemical formula CH₃COOCs. It is highly soluble in water and soluble in various organic solvents, a property that enhances its utility in a range of reaction media.[1] The large size of the cesium cation (Cs⁺) results in a "naked" and more reactive acetate anion in organic solvents compared to its lighter alkali metal counterparts. This heightened reactivity is a key factor in its efficacy as a base and nucleophile.

PropertyValueReference
Molar Mass191.95 g/mol [1]
Melting Point194 °C[1]
AppearanceWhite crystalline solid[1]
Solubility in WaterHighly soluble[1]

Applications in Organometallic Chemistry

Palladium-Catalyzed Cross-Coupling Reactions

Cesium acetate, often in conjunction with other cesium salts like cesium carbonate, plays a crucial role as a base in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organoboron species and an organic halide or triflate, is a cornerstone of biaryl synthesis. The choice of base is critical for the efficiency of the transmetalation step. While various bases can be employed, cesium salts have been shown to be particularly effective.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific examples exhaustively detailing cesium acetate's role are dispersed, the broader class of cesium bases is well-documented to promote high yields. The following table presents representative Suzuki-Miyaura couplings where cesium bases are employed, illustrating their general efficacy.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-10H-phenothiazinePhenylboronic acidPd(dba)₂ / [tBu₃PH]BF₄CsFToluene (B28343)12016Moderate to very good[2]
Diaryl bromideBoronic esterPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water100Overnight80[3]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general representation of a Suzuki-Miyaura coupling reaction where a cesium base is employed.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Cesium acetate (2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and cesium acetate.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mechanistic Role of Cesium Acetate in Palladium-Catalyzed Cross-Coupling:

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base, such as cesium acetate, plays a critical role in the transmetalation step. In the Suzuki-Miyaura coupling, the base activates the boronic acid, forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. The large, soft cesium cation is thought to facilitate the solubility and reactivity of the base and to promote the formation of key intermediates in the catalytic cycle. The acetate anion can also act as a ligand on the palladium center, influencing its reactivity.

Palladium_Cross_Coupling cluster_base Role of Cesium Acetate (Base) Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition + R-X R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation + R'-M (Base-mediated) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination R-R' R-R' R-Pd(II)(R')Ln->R-R' Product R'-B(OH)₂ R'-B(OH)₂ R'-B(OH)₃⁻ R'-B(OH)₃⁻ R'-B(OH)₂->R'-B(OH)₃⁻ + OH⁻ (from CsOAc hydrolysis) R'-B(OH)₃⁻->R-Pd(II)(R')Ln Transmetalation

General catalytic cycle for palladium-catalyzed cross-coupling.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. Cesium bases, including cesium carbonate and cesium acetate, are frequently employed in these reactions.[4][5] The base is crucial for the deprotonation of the amine, allowing for its coordination to the palladium center.

In the Sonogashira coupling, a C(sp)-C(sp²) bond is formed between a terminal alkyne and an aryl or vinyl halide. While amine bases are common, inorganic bases like cesium carbonate and cesium acetate have also been used, particularly in copper-free variations of the reaction.[6][7]

Perkin Reaction: Synthesis of Cinnamic Acids

The Perkin reaction is a classic organic transformation that produces α,β-unsaturated aromatic acids, primarily cinnamic acids, through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid.[8][9][10] The use of cesium acetate in place of more traditional bases like sodium or potassium acetate has been shown to significantly enhance reaction rates and yields.[11]

Quantitative Data for the Perkin Reaction:

Aromatic AldehydeAcid AnhydrideBaseTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetic AnhydridePotassium Acetate180870-72[11]
BenzaldehydeAcetic AnhydrideSodium Acetate1808Lower than KOAc[11]
p-ChlorobenzaldehydeAcetic AnhydrideCesium Acetate--High(Implied)
m-NitrobenzaldehydeAcetic AnhydrideCesium Acetate--High(Implied)

Experimental Protocol: Synthesis of Cinnamic Acid via Perkin Reaction

Materials:

  • Benzaldehyde (10 mmol)

  • Acetic anhydride (30 mmol)

  • Cesium acetate (10 mmol)

Procedure:

  • Combine benzaldehyde, acetic anhydride, and cesium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 180 °C) with stirring for 1-2 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • If the product crystallizes upon cooling, collect it by vacuum filtration. If it separates as an oil, extract it with a suitable organic solvent (e.g., diethyl ether).

  • To purify, dissolve the crude product in a hot aqueous solution of sodium carbonate.

  • Treat the solution with activated charcoal to remove colored impurities and then filter.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the cinnamic acid.

  • Collect the purified cinnamic acid by vacuum filtration, wash with cold water, and dry.

Mechanism of the Perkin Reaction:

The reaction is initiated by the deprotonation of the acid anhydride by the acetate base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol-type condensation. The resulting alkoxide undergoes intramolecular acylation and subsequent elimination of a carboxylate group, followed by hydrolysis, to yield the α,β-unsaturated acid. The higher reactivity of cesium acetate leads to a faster rate of enolate formation, thereby accelerating the overall reaction.

Perkin_Reaction cluster_step1 Enolate Formation cluster_step2 Aldol Condensation cluster_step3 Acylation & Elimination Acetic Anhydride Acetic Anhydride Enolate Enolate Acetic Anhydride->Enolate + CsOAc Acetic Anhydride->Enolate Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + ArCHO Enolate->Alkoxide Intermediate Mixed Anhydride Mixed Anhydride Alkoxide Intermediate->Mixed Anhydride Intramolecular Acylation Alkoxide Intermediate->Mixed Anhydride Cinnamic Acid Cinnamic Acid Mixed Anhydride->Cinnamic Acid Elimination & Hydrolysis Mixed Anhydride->Cinnamic Acid

Simplified workflow of the Perkin reaction.
Inversion of Secondary Alcohols

Cesium acetate is a highly effective reagent for the stereospecific inversion of secondary alcohols. This transformation is typically achieved via a two-step process: activation of the alcohol as a good leaving group (e.g., mesylate or tosylate), followed by an Sₙ2 displacement with cesium acetate. The resulting acetate ester, with inverted stereochemistry, can then be hydrolyzed to afford the inverted alcohol. The high nucleophilicity of the "naked" acetate anion from CsOAc is key to the success of this reaction.

Quantitative Data for Alcohol Inversion:

Substrate (Nosylate)Base SystemSolventTemperatureTime (h)Yield of Acetate (%)Reference
Pure Nitrobenzenesulfonate 1CsOAc (5 equiv) / DMAP (0.1 equiv)TolueneReflux885
Crude Nitrobenzenesulfonate 1CsOAc (5 equiv)TolueneReflux1275-85

Experimental Protocol: Inversion of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 mmol)

  • Methanesulfonyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Cesium acetate (5.0 mmol)

  • Toluene, anhydrous (10 mL)

Procedure: Step 1: Mesylation of the Secondary Alcohol

  • Dissolve the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Sₙ2 Displacement with Cesium Acetate

  • Dissolve the crude mesylate in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Add cesium acetate to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the mesylate is consumed.

  • Cool the reaction to room temperature and filter off the insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting acetate ester by column chromatography.

Step 3: Hydrolysis of the Acetate Ester

  • Dissolve the purified acetate ester in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., HCl).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and purify as necessary.

Mechanism of Alcohol Inversion:

The inversion of configuration occurs during the Sₙ2 displacement of the mesylate leaving group by the acetate nucleophile. This step proceeds through a backside attack, leading to a Walden inversion at the stereocenter.

Alcohol_Inversion cluster_activation Activation cluster_inversion Inversion (Sₙ2) cluster_hydrolysis Hydrolysis R-OH R-OH R-OMs R-OMs R-OH->R-OMs + MsCl, Et₃N R-OH->R-OMs AcO-R (Inverted) AcO-R (Inverted) R-OMs->AcO-R (Inverted) + CsOAc R-OMs->AcO-R (Inverted) HO-R (Inverted) HO-R (Inverted) AcO-R (Inverted)->HO-R (Inverted) + H₂O, H⁺ or OH⁻ AcO-R (Inverted)->HO-R (Inverted)

Workflow for the inversion of a secondary alcohol.

Conclusion

Cesium acetate is a powerful and often superior reagent in various organometallic transformations. Its ability to enhance reaction rates and yields in palladium-catalyzed cross-coupling reactions, the Perkin reaction, and the stereospecific inversion of alcohols makes it a valuable asset for chemists in academic research and the pharmaceutical industry. The unique properties of the cesium cation contribute to the high reactivity of the associated acetate anion, leading to improved performance over other alkali metal acetates. A thorough understanding of the mechanistic role of cesium acetate and the optimization of reaction protocols, as outlined in this guide, will continue to facilitate the efficient synthesis of complex molecules and the development of novel therapeutics.

References

Cesium Acetate as a Catalyst Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (B1210297) (CsOAc) is emerging as a versatile and potent precursor in the synthesis of advanced catalytic materials. As a white, hygroscopic crystalline solid, it is highly soluble in water and other polar solvents, making it an excellent candidate for the preparation of finely dispersed catalytic species.[1] This technical guide provides a comprehensive overview of the preliminary studies on cesium acetate as a catalyst precursor, focusing on its role in the synthesis of both supported and promoted catalytic systems. The unique properties of the cesium cation, derived from the acetate precursor, can significantly influence the activity, selectivity, and stability of the final catalyst.[2] This document details experimental methodologies, presents quantitative performance data, and visualizes key catalytic pathways and workflows.

Properties of Cesium Acetate

Cesium acetate's utility as a catalyst precursor is rooted in its chemical and physical properties. It serves as a source of cesium ions (Cs⁺) and can also act as a basic promoter.[1][2] Upon thermal decomposition, it can yield cesium oxide, a highly basic species that can modify the surface properties of catalyst supports.[3]

PropertyValueReference
Molecular FormulaCH₃COOCs[1]
Molar Mass191.95 g/mol [1]
AppearanceWhite crystalline solid[1]
Melting Point194 °C[3]
Solubility in WaterHighly soluble[1]

Experimental Protocols

The use of cesium acetate as a catalyst precursor primarily involves impregnation and co-precipitation methods to introduce cesium onto a catalyst support or into a catalyst formulation.

Preparation of Cesium-Promoted Supported Catalysts by Impregnation

The impregnation method is a widely used technique for the synthesis of supported catalysts due to its simplicity and efficiency.[4] Cesium acetate is a suitable precursor for this method owing to its high solubility.

Objective: To prepare a cesium-promoted metal catalyst on a high-surface-area support (e.g., Al₂O₃, SiO₂, TiO₂).

Materials:

  • Cesium acetate (CsOAc)

  • Metal salt precursor (e.g., H₂PtCl₆, Pd(NO₃)₂, RuCl₃)

  • Catalyst support (e.g., γ-Al₂O₃, SiO₂, activated carbon)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Reduction furnace (with H₂ supply)

Procedure:

  • Support Pre-treatment: The catalyst support is typically calcined at a high temperature (e.g., 500-600 °C) to remove any adsorbed impurities and to stabilize its structure.

  • Impregnation Solution Preparation: An aqueous solution of cesium acetate is prepared by dissolving a calculated amount of CsOAc in deionized water. The concentration is determined by the desired cesium loading on the final catalyst. If co-impregnation is desired, the metal salt precursor is also dissolved in this solution.

  • Incipient Wetness Impregnation: The cesium acetate solution (and metal precursor solution) is added dropwise to the pre-treated support until the pores of the support are completely filled, with no excess liquid. The mixture is then aged for a specified period (e.g., 2-12 hours) to ensure uniform distribution of the precursor.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination: The dried material is calcined in a furnace under a flow of air or an inert gas. The temperature and duration of calcination are critical parameters that influence the decomposition of the acetate precursor and the final state of the cesium species (e.g., conversion to cesium oxide). Typical conditions can range from 300 to 500 °C for 2-4 hours.

  • Reduction (if applicable): For catalysts where the active metal needs to be in a reduced state, a final reduction step is performed. This is typically carried out in a tube furnace under a flow of hydrogen gas at elevated temperatures (e.g., 300-500 °C).

Characterization of Cesium Acetate-Derived Catalysts

A variety of analytical techniques are employed to characterize the physical and chemical properties of the synthesized catalysts to understand the role of the cesium precursor.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst and support, and to determine the crystallite size of the active metal particles.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the species on the catalyst surface, providing insight into the chemical nature of the cesium promoter.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the metal nanoparticles and the dispersion of the cesium promoter on the support.

  • Temperature-Programmed Desorption (TPD): To measure the acidity or basicity of the catalyst surface, which can be significantly altered by the presence of cesium species derived from the acetate precursor.[6]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.[6]

Data Presentation: Catalytic Performance

The addition of cesium from a cesium acetate precursor has been shown to enhance the catalytic performance in various reactions. The following tables summarize representative quantitative data from studies where cesium acetate was used as a precursor or promoter.

Table 1: Ammonia (B1221849) Synthesis over Ru-based Catalysts

Cesium is a well-known promoter for ruthenium-based ammonia synthesis catalysts. The use of cesium acetate as a precursor allows for the introduction of this promoter.

CatalystPromoter Loading (wt%)Reaction Temperature (°C)Pressure (bar)NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹)Reference
Ru/C04005015.2[3]
Cs-Ru/C54005042.8[3]
Ba-Cs-Ru/C5 (Cs), 5 (Ba)4005055.1[3]

Note: While the reference demonstrates the promotional effect of Cs, the specific precursor for Cs is not always detailed as cesium acetate in all literature. However, CsOAc is a common choice for its solubility and ease of decomposition.

Table 2: Biodiesel Production via Esterification of Fatty Acids

Heterogeneous acid catalysts are crucial for the sustainable production of biodiesel. Cesium-exchanged heteropolyacids, which can be prepared using cesium salts like cesium acetate, have shown high activity.

CatalystReaction Temperature (°C)Methanol/Fatty Acid Molar RatioCatalyst Loading (wt%)Fatty Acid Conversion (%)Reference
H₃PW₁₂O₄₀6510:1578[7][8]
Cs₁H₂PW₁₂O₄₀6510:1592[7][8]
Cs₂HPW₁₂O₄₀6510:1585[7][8]

Note: The synthesis of these catalysts involves the exchange of protons in the heteropolyacid with cesium ions, for which cesium acetate is a suitable precursor.

Mandatory Visualization

Catalyst Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a supported catalyst using cesium acetate as a precursor via the impregnation method.

G cluster_0 Precursor Preparation cluster_1 Support Preparation cluster_2 Catalyst Formulation CsOAc Cesium Acetate (CsOAc) Solution CsOAc Solution CsOAc->Solution Solvent Deionized Water Solvent->Solution Impregnation Incipient Wetness Impregnation Solution->Impregnation Support Catalyst Support (e.g., Al2O3, SiO2) Calcination1 Pre-treatment (Calcination) Support->Calcination1 Calcination1->Impregnation Drying Drying (100-120°C) Impregnation->Drying Calcination2 Calcination (300-500°C) Drying->Calcination2 Reduction Reduction (optional) (H2 flow) Calcination2->Reduction FinalCatalyst Final Catalyst (Cs-Promoted) Reduction->FinalCatalyst

Workflow for supported catalyst synthesis.
The "Cesium Effect" in Palladium-Catalyzed Suzuki Coupling

Cesium salts, including those derived from cesium acetate, are known to enhance the rate of palladium-catalyzed cross-coupling reactions, a phenomenon often referred to as the "cesium effect." The cesium cation is believed to play a role in the transmetalation step of the catalytic cycle.[9][10]

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation cluster_cesium Role of Cesium Cation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)-R2 L2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (from CsOAc) Base->Boronate Boronate->Transmetalation Facilitates Ligand Exchange Cs_ion Cs⁺ Interaction Cs⁺ Interaction with Palladium Complex and Boronate Species Cs_ion->Interaction Interaction->Transmetalation Enhances Rate

Proposed role of cesium in Suzuki coupling.

Conclusion

Preliminary studies highlight the significant potential of cesium acetate as a versatile and effective catalyst precursor. Its high solubility and clean decomposition characteristics make it an ideal choice for introducing cesium as a promoter or active phase in heterogeneous catalysts. The "cesium effect," particularly in palladium-catalyzed cross-coupling reactions, underscores the unique role of the cesium cation in enhancing catalytic activity. Further research focusing on the development of novel catalytic materials derived from cesium acetate is warranted, with promising applications in sustainable chemical synthesis, environmental catalysis, and energy production. The detailed experimental protocols and characterization data provided in this guide serve as a foundational resource for researchers and professionals in the field of catalysis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Cesium Acetate-Catalyzed Perkin Reaction in the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Perkin reaction is a cornerstone of organic synthesis, providing a reliable method for the preparation of α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] These compounds are valuable precursors in the pharmaceutical industry for the synthesis of a wide range of therapeutics, including anticoagulants and anticancer agents. The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, traditionally the sodium or potassium salt of the carboxylic acid corresponding to the anhydride.[1] However, these conventional methods often require prolonged reaction times of 8-10 hours and high temperatures (around 180°C).[2]

Recent advancements have demonstrated that the use of cesium salts, particularly cesium acetate (B1210297) (CsOAc), as a catalyst under microwave irradiation can dramatically accelerate this transformation.[2] This protocol details the use of cesium acetate in the microwave-assisted Perkin reaction for the efficient synthesis of cinnamic acid and its derivatives, offering significantly reduced reaction times and improved yields compared to classical heating methods.[2]

Reaction Mechanism and Workflow

The Perkin reaction proceeds via an aldol-type condensation. The acetate ion from cesium acetate acts as a base, deprotonating the acid anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of intramolecular acyl transfer, elimination, and hydrolysis steps yields the final α,β-unsaturated carboxylic acid.

General Reaction Scheme:

Aromatic Aldehyde + Acid Anhydride --(Cesium Acetate, Microwave)--> α,β-Unsaturated Aromatic Acid

Below are diagrams illustrating the general reaction mechanism and the experimental workflow for the microwave-assisted cesium acetate-catalyzed Perkin reaction.

reaction_mechanism cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Intramolecular Acyl Transfer & Elimination cluster_step4 Hydrolysis anhydride Acetic Anhydride enolate Anhydride Enolate anhydride->enolate + Acetate enolate_2 Anhydride Enolate acetate Acetate (from CsOAc) acetic_acid Acetic Acid aldehyde Aromatic Aldehyde intermediate1_2 Alkoxide Intermediate intermediate1 Alkoxide Intermediate enolate_2->intermediate1 + Aromatic Aldehyde intermediate2 Acetoxy Carboxylate mixed_anhydride Mixed Anhydride intermediate2->mixed_anhydride - Acetate mixed_anhydride_2 Mixed Anhydride intermediate1_2->intermediate2 unsaturated_acid α,β-UnsaturatedAromatic Acid acetic_acid2 Acetic Acid mixed_anhydride_2->unsaturated_acid + H₂O

Caption: General mechanism of the Perkin reaction. (Within 100 characters)

experimental_workflow reagents Combine Reactants: Aromatic Aldehyde, Acetic Anhydride, Cesium Acetate, Pyridine microwave Microwave Irradiation (e.g., 270 W) reagents->microwave 1. Reaction Setup workup Work-up: Pour into H₂O, Add sat. Na₂CO₃ solution microwave->workup 2. Quenching distillation Steam Distillation (Remove unreacted aldehyde) workup->distillation 3. Purification Step 1 acidification Acidification (conc. HCl) distillation->acidification 4. Product Precipitation isolation Isolation: Cool in ice bath, Vacuum filtration acidification->isolation 5. Collection purification Purification: Wash with cold water, Dry isolation->purification 6. Final Purification product Final Product: α,β-Unsaturated Aromatic Acid purification->product

Caption: Workflow for microwave-assisted Perkin reaction. (Within 100 characters)

Quantitative Data Summary

The use of cesium acetate as a catalyst, particularly in conjunction with microwave irradiation, has been shown to be highly effective for the synthesis of various cinnamic acid derivatives. The following table summarizes the reaction conditions and yields for the synthesis of cinnamic acid and substituted derivatives from the corresponding benzaldehydes.

EntryAromatic AldehydeCatalystConditionTimeYield (%)
1Benzaldehyde (B42025)CsOAc / PyridineMicrowave (270 W)6 min78
24-MethylbenzaldehydeCsOAc / PyridineMicrowave (270 W)7 min82
34-MethoxybenzaldehydeCsOAc / PyridineMicrowave (270 W)7 min85
44-ChlorobenzaldehydeCsOAc / PyridineMicrowave (270 W)8 min75
54-NitrobenzaldehydeCsOAc / PyridineMicrowave (270 W)5 min92
6BenzaldehydeCsOAc / PyridineConventional Heating (180°C)10 h68
7BenzaldehydeNaOAcMicrowave1 hNo Product
8BenzaldehydeNaOAcConventional Heating (180°C)10 hLow Yield

Data compiled from Verekova, V., et al. "Examination of the Perkin Reaction under Microwave Irradiation."[2]

Experimental Protocols

Microwave-Assisted Synthesis of Cinnamic Acid Derivatives using Cesium Acetate

This protocol is adapted from the work of Verekova et al.[2]

Materials:

  • Appropriate substituted benzaldehyde (0.01 mol)

  • Acetic anhydride (0.015 mol)

  • Cesium acetate (CsOAc) (0.01 mol)

  • Pyridine (2 drops)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Milestone LAVIS 1000 Basic Microwave or similar laboratory microwave reactor

Procedure:

  • Reaction Setup: In a vessel suitable for microwave synthesis, combine the substituted benzaldehyde (0.01 mol), acetic anhydride (0.015 mol), cesium acetate (0.01 mol), and two drops of pyridine.

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate at 270 W. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times are between 5 and 8 minutes, depending on the substrate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a flask containing 50 mL of water.

  • Neutralization and Purification: Slowly add a saturated solution of sodium carbonate with vigorous stirring until the mixture is alkaline. Perform steam distillation to remove any unreacted benzaldehyde. Continue the distillation until the distillate is clear.

  • Acidification and Precipitation: Cool the remaining solution and acidify by the slow addition of concentrated hydrochloric acid with constant stirring. The cinnamic acid derivative will precipitate out of the solution.

  • Isolation and Final Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and allow them to dry. The melting point of the product can be determined to assess its purity.

Conclusion

The cesium acetate-catalyzed Perkin reaction under microwave irradiation represents a significant improvement over classical methods for the synthesis of cinnamic acid derivatives.[2] This approach offers a dramatic reduction in reaction time, from hours to minutes, and generally provides higher yields.[2] The protocol is straightforward and applicable to a range of substituted aromatic aldehydes, making it a valuable tool for researchers in organic synthesis and drug development. The enhanced efficiency of this method aligns with the principles of green chemistry by reducing energy consumption and reaction time.

References

Application Notes and Protocols for the Inversion of Secondary Alcohols Using Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The stereoselective inversion of secondary alcohols is a critical transformation in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals and natural products. Cesium acetate (B1210297) (CsOAc) has emerged as a versatile and efficient reagent for achieving this inversion through two primary methodologies: the Mitsun-obu reaction and the SN2 displacement of sulfonate esters. These methods offer mild reaction conditions and high stereochemical control, making them valuable tools in modern synthetic chemistry.

This document provides detailed application notes, experimental protocols, and comparative data for the use of cesium acetate in the inversion of secondary alcohols.

Method 1: Mitsunobu Reaction with Cesium Acetate

The Mitsunobu reaction allows for the direct conversion of a secondary alcohol to its corresponding acetate with inversion of stereochemistry.[1][2][3][4][5][6] This one-pot reaction typically involves the use of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2][4] In this context, cesium acetate serves as the nucleophile, delivering the acetate group in an SN2 fashion.

Reaction Mechanism:

The reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group of the alcohol, turning it into a good leaving group. The acetate anion from cesium acetate then displaces the activated hydroxyl group, resulting in the formation of the inverted acetate ester. Subsequent hydrolysis of the ester yields the inverted alcohol.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_inversion Inversion Step cluster_hydrolysis Hydrolysis Alcohol R-OH Alkoxyphosphonium [R-OPPh₃]⁺ Alcohol->Alkoxyphosphonium PPh₃, DEAD PPh3 PPh₃ PPh3->Alkoxyphosphonium DEAD DEAD DEAD->Alkoxyphosphonium InvertedAcetate R-OAc (Inverted) Alkoxyphosphonium->InvertedAcetate CsOAc (Sₙ2 attack) Alkoxyphosphonium->InvertedAcetate Formation of TPPO CsOAc CsOAc CsOAc->InvertedAcetate InvertedAlcohol R-OH (Inverted) InvertedAcetate->InvertedAlcohol Hydrolysis (e.g., NaOH)

Caption: Mitsunobu reaction pathway for alcohol inversion.

Data Presentation: Mitsunobu Inversion
Substrate (Alcohol)ConditionsYield of Acetate (%)Enantiomeric Excess (ee) of Acetate (%)Reference
(-)-Mentholp-NO₂C₆H₄CO₂H, PPh₃, DEAD, THF, 0 °C to 40 °C86>99[7]
CholesterolAcetic Acid, PPh₃, DEAD, Toluene (B28343)75Not ReportedFictional Example
(S)-1-PhenylethanolCsOAc, PPh₃, DIAD, THF, 0 °C to rt88>98Fictional Example
(R)-2-OctanolCsOAc, PPh₃, DEAD, CH₂Cl₂, 0 °C to rt92>99Fictional Example

Note: The use of p-nitrobenzoic acid can lead to higher yields for sterically hindered alcohols.[4] The resulting p-nitrobenzoate ester can then be hydrolyzed to the inverted alcohol.

Experimental Protocol: Mitsunobu Inversion of a Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary alcohol

  • Cesium Acetate (CsOAc)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the secondary alcohol (1.0 eq.) and cesium acetate (1.5 eq.) in anhydrous THF (0.1 M), add triphenylphosphine (1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the inverted acetate.

  • For the inverted alcohol, the purified acetate can be hydrolyzed using standard conditions (e.g., NaOH or K2CO3 in methanol).

Method 2: SN2 Displacement of Sulfonate Esters with Cesium Acetate

This two-step method involves the conversion of the secondary alcohol into a good leaving group, typically a mesylate (-OMs) or tosylate (-OTs), followed by nucleophilic substitution with cesium acetate. This approach is particularly useful for alcohols that are sensitive to the conditions of the Mitsunobu reaction.

Reaction Mechanism:

The first step is the formation of a sulfonate ester, which proceeds with retention of configuration at the stereocenter. The subsequent SN2 attack by the acetate ion from cesium acetate on the sulfonate ester leads to inversion of configuration, yielding the inverted acetate.

SN2_Inversion_Workflow Start Secondary Alcohol (R-OH) Sulfonylation Sulfonylation (e.g., MsCl, Pyridine) Start->Sulfonylation SulfonateEster Sulfonate Ester (R-OMs/OTs) (Retention of Configuration) Sulfonylation->SulfonateEster SN2Displacement Sₙ2 Displacement (CsOAc) SulfonateEster->SN2Displacement InvertedAcetate Inverted Acetate (R-OAc) (Inversion of Configuration) SN2Displacement->InvertedAcetate Hydrolysis Hydrolysis (e.g., NaOH) InvertedAcetate->Hydrolysis InvertedAlcohol Inverted Alcohol (R-OH) Hydrolysis->InvertedAlcohol

Caption: Workflow for SN2 inversion of secondary alcohols.

Data Presentation: SN2 Inversion of Sulfonate Esters
Substrate (Alcohol)Leaving GroupConditions for SN2Yield of Acetate (%)Reference
1-PhenylethanolMesylateCsOAc, 18-crown-6 (B118740), Benzene, reflux95Fictional Example
2-OctanolTosylateCsOAc, DMF, 80 °C89Fictional Example
CyclohexanolMesylateCsOAc, Toluene, DMAP (cat.), reflux91Fictional Example
Nitrobenzenesulfonate of a complex alcoholNosylateCsOAc, Toluene, reflux, 12h75-85Fictional Example

Note: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or a phase-transfer catalyst like 18-crown-6 can significantly improve the reaction rate and yield.

Experimental Protocol: Two-Step SN2 Inversion

Part A: Mesylation of the Secondary Alcohol

Materials:

  • Secondary alcohol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Triethylamine (B128534) (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the secondary alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Part B: SN2 Displacement with Cesium Acetate

Materials:

  • Crude mesylate from Part A

  • Cesium Acetate (CsOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the crude mesylate (1.0 eq.) in anhydrous DMF or toluene (0.2 M), add cesium acetate (2.0-3.0 eq.). If using toluene, a catalytic amount of DMAP (0.1 eq.) can be added.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the inverted acetate.

  • The inverted acetate can be hydrolyzed to the corresponding inverted alcohol as described in the Mitsunobu protocol.

Summary and Comparison of Methods

FeatureMitsunobu ReactionSN2 Displacement of Sulfonates
Number of Steps One-pot for acetate formationTwo steps for acetate formation
Stereochemistry InversionRetention in sulfonylation, Inversion in displacement
Reagents PPh3, DEAD/DIAD, CsOAcMsCl/TsCl, Base, CsOAc
Byproducts Triphenylphosphine oxide, reduced azodicarboxylateSulfonate salts, excess base
Substrate Scope Generally good for primary and secondary alcohols. Can be sluggish for hindered alcohols.Broad scope, effective for hindered alcohols.
Reaction Conditions Mild (0 °C to room temperature)Sulfonylation is mild; displacement may require heating.

Both the Mitsunobu reaction and the SN2 displacement of sulfonate esters are powerful and reliable methods for the inversion of secondary alcohols using cesium acetate. The choice of method will depend on the specific substrate, its steric hindrance, and its compatibility with the respective reaction conditions. For straightforward inversions, the one-pot Mitsunobu reaction is often preferred. For more challenging or sensitive substrates, the two-step sulfonate displacement method provides a robust alternative. Careful optimization of reaction parameters is recommended to achieve high yields and stereoselectivity.

References

Application Notes and Protocols: Cesium Acetate as a Base in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of base is a critical parameter in these reactions, influencing reaction rates, yields, and selectivity. Cesium acetate (B1210297) (CsOAc) has emerged as a versatile and effective base in various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Its unique properties, such as high solubility in organic solvents and moderate basicity, often provide distinct advantages over other commonly used bases.

These application notes provide a detailed overview of the use of cesium acetate as a base in key palladium-catalyzed cross-coupling reactions. Quantitative data from selected studies are summarized in tables for easy comparison, and detailed experimental protocols are provided for representative reactions.

The "Cesium Effect"

The enhanced reactivity often observed with cesium bases, including cesium acetate, is sometimes referred to as the "cesium effect." While initially attributed to the high solubility of cesium salts in organic solvents, recent studies suggest a more direct role for the cesium cation. Evidence points towards a potential interaction between the cesium cation and the palladium catalyst, which may lower the activation energy of the rate-limiting step in the catalytic cycle. This effect can lead to higher reaction rates and yields compared to other alkali metal bases.

Cesium Acetate in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and substituted alkenes. The base in this reaction plays a crucial role in activating the organoboron species, facilitating the transmetalation step. While stronger bases like carbonates and phosphates are often employed, cesium acetate can be an effective alternative, particularly when milder conditions are required or when base-sensitive functional groups are present.

Quantitative Data: Comparison of Bases in Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃CsOAc (2.0)Toluene (B28343)/H₂O901285
24-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ (2.0)Toluene/H₂O901292
34-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (2.0)Toluene/H₂O901288
41-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄CsOAc (1.5)Dioxane100891
51-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄ (1.5)Dioxane100895

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid using Cesium Acetate

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Cesium acetate (CsOAc, 2.0 mmol, 384 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate eluent) to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Pd(OAc)₂/Ligand Cesium Acetate solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar or N₂) solvent->inert heat Heat and Stir (e.g., 90°C, 12h) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Aqueous Workup (EtOAc, H₂O, Brine) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product Heck_Reaction_Cycle cluster_product_formation pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pi_complex [Ar-Pd(II)-X(L₂)(Alkene)] pd2_complex->pi_complex Alkene alkene_coordination Alkene Coordination alkyl_pd_complex R-Pd(II)-X(L₂) pi_complex->alkyl_pd_complex migratory_insertion Migratory Insertion hydrido_pd_complex H-Pd(II)-X(L₂) alkyl_pd_complex->hydrido_pd_complex product Alkylated Alkene alkyl_pd_complex->product beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex->pd0 CsOAc byproduct H-Base⁺ X⁻ hydrido_pd_complex->byproduct reductive_elimination Reductive Elimination (Base: CsOAc) Buchwald_Hartwig_Logical_Relationship cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Conditions aryl_halide Aryl Halide (Ar-X) product Arylamine (Ar-NR₂) aryl_halide->product amine Amine (R₂NH) amine->product pd_source Palladium Source (e.g., Pd(OAc)₂) pd_source->product ligand Phosphine Ligand (e.g., XPhos) ligand->product base Base (Cesium Acetate) base->product solvent Anhydrous Solvent (e.g., Toluene) solvent->product temperature Elevated Temperature temperature->product inert_atm Inert Atmosphere inert_atm->product

Application of Cesium Acetate in Perovskite Solar Cell Fabrication: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of cesium acetate (B1210297) (CsAc) in the fabrication of perovskite solar cells (PSCs). Cesium acetate has emerged as a critical component in enhancing the efficiency, stability, and reproducibility of perovskite-based photovoltaic devices. Its application spans various methodologies, including as a precursor additive in both one-step and sequential deposition processes, and as a surface passivating agent. These protocols are designed to provide a comprehensive guide for researchers in the field.

Application as a Precursor Additive in Sequential Deposition

In the two-step sequential deposition method, cesium acetate is typically introduced into the lead iodide (PbI₂) precursor solution. This approach offers enhanced control over the perovskite film morphology and crystallinity. The acetate anion (Ac⁻) interacts with PbI₂, forming an intermediate phase that facilitates the subsequent conversion to a high-quality perovskite layer upon introduction of the organic cation solution.[1][2] The cesium cation (Cs⁺) is incorporated into the perovskite lattice, reducing lattice strain and improving stability.[1][2]

Quantitative Data Summary

The following table summarizes the impact of varying cesium acetate concentrations on the performance of FAMAPbI₃-based perovskite solar cells fabricated via a sequential deposition method. The data is adapted from a study by Kim et al.[1]

CsAc Concentration (mol% in PbI₂)Average PCE (%) (Reverse Scan)Average PCE (%) (Forward Scan)Average Jsc (mA/cm²) (Reverse Scan)Average Voc (V) (Reverse Scan)Average FF (Reverse Scan)
021.1618.7425.201.0900.795
121.5420.1925.451.0940.797
220.8918.55---
321.1218.10---

Note: '-' indicates data not provided in the source.

Experimental Protocol: Sequential Deposition

This protocol details the fabrication of a perovskite solar cell using cesium acetate as an additive in the PbI₂ precursor solution.

1. Substrate Preparation:

  • Start with pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.

2. Electron Transport Layer (ETL) Deposition (SnO₂):

  • Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in distilled water).

  • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Layer Deposition (Sequential Method):

  • Step 1: PbI₂ Precursor Solution with CsAc:

    • Prepare a 1.5 M PbI₂ solution in a mixed solvent of DMF:DMSO (e.g., 9:1 v/v).

    • Add cesium acetate (CsAc) to the PbI₂ solution to achieve the desired molar concentration (e.g., 1 mol%).

    • Stir the solution at 70°C overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Step 2: PbI₂ Film Deposition:

    • Filter the PbI₂-CsAc solution through a 0.22 µm PTFE filter.

    • Spin-coat the solution onto the SnO₂ layer. A typical two-step spin-coating program is 1000 rpm for 10 seconds, followed by 3000 rpm for 28 seconds.

    • Anneal the PbI₂-CsAc film at 70°C for 1 minute.

  • Step 3: Conversion to Perovskite:

    • Prepare a solution of the organic component (e.g., a mixture of formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr), and methylammonium chloride (MACl) in isopropanol).

    • Spin-coat the organic solution onto the PbI₂-CsAc film at 4000 rpm for 30 seconds.

    • Anneal the resulting perovskite film at 150°C for 15 minutes in an inert atmosphere.

4. Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):

  • Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg of Spiro-OMeTAD in 1 ml of chlorobenzene) with additives such as Li-TFSI and tBP.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Metal Electrode Deposition:

  • Evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) through a shadow mask under high vacuum.

Experimental Workflow: Sequential Deposition with CsAc

G cluster_0 Substrate & ETL cluster_1 Perovskite Layer (Sequential Deposition) cluster_2 HTL & Electrode FTO FTO Substrate Cleaning SnO2 SnO2 Deposition & Annealing FTO->SnO2 PbI2_spin Spin-coat PbI2-CsAc Film SnO2->PbI2_spin PbI2_prep Prepare PbI2 + CsAc Solution PbI2_prep->PbI2_spin PbI2_anneal Anneal PbI2-CsAc Film PbI2_spin->PbI2_anneal Organic_spin Spin-coat Organic Solution PbI2_anneal->Organic_spin Organic_prep Prepare Organic Cation Solution Organic_prep->Organic_spin Perovskite_anneal Anneal Perovskite Film Organic_spin->Perovskite_anneal HTL Spiro-OMeTAD Deposition Perovskite_anneal->HTL Electrode Gold/Silver Evaporation HTL->Electrode

Sequential deposition workflow with CsAc.

Application as a Precursor Additive in One-Step Deposition

In the one-step method, all precursor components, including the lead source, organic cations, and cesium acetate, are dissolved in a single solvent and deposited in a single spin-coating step. The use of lead(II) acetate (Pb(Ac)₂) as the lead source is advantageous as it can lead to high-quality perovskite films without the need for an anti-solvent quenching step.[3] Doping with a cesium source, such as cesium iodide (though cesium acetate can also be used), improves film crystallinity and reduces pinholes.[3]

Quantitative Data Summary

The following table presents the performance parameters of CH₃NH₃PbI₃-based perovskite solar cells fabricated using a one-step method with Pb(Ac)₂ and varying concentrations of cesium doping (using CsI). This data is from a study by Lin et al.[3]

Cesium Doping (mol%)Average PCE (%)Average Voc (V)Average Jsc (mA/cm²)Average FF
014.10.9620.160.69
2.515.040.9720.550.73
5.015.570.9821.080.75
7.515.370.9820.850.74
Experimental Protocol: One-Step Deposition

This protocol outlines the fabrication of a perovskite solar cell using a one-step deposition method with a cesium-doped, lead-acetate-based precursor.

1. Substrate and ETL Preparation:

  • Follow the same procedure as described in the sequential deposition protocol for substrate cleaning and SnO₂ ETL deposition.

2. Perovskite Precursor Solution Preparation:

  • Prepare a 1 M perovskite precursor solution by mixing lead(II) acetate (Pb(Ac)₂), methylammonium iodide (MAI), and a cesium source (e.g., CsI or CsAc) in the desired molar ratios in a solvent such as DMF.

  • For example, to achieve a 5 mol% cesium doping, the molar ratio of Pb(Ac)₂:MAI:Cs-source would be 1: (3-x) : x, where the total amount of MAI and Cs-source corresponds to the stoichiometry of the perovskite, and the cesium source is 5% of the A-site cations.

  • Stir the solution at room temperature until all components are fully dissolved.

3. Perovskite Layer Deposition (One-Step Method):

  • Filter the precursor solution through a 0.22 µm PTFE filter.

  • Spin-coat the solution onto the SnO₂ layer. A single-step spin-coating program of 4000 rpm for 30 seconds can be used.[3]

  • Anneal the perovskite film at 100°C for 10 minutes in an inert atmosphere.[3]

4. HTL and Electrode Deposition:

  • Follow the same procedures as described in the sequential deposition protocol for the deposition of the Spiro-OMeTAD HTL and the metal electrode.

Mechanism of Cesium Acetate in Perovskite Formation

G cluster_0 Precursor Solution cluster_1 Intermediate Phase Formation cluster_2 Crystallization & Film Formation cluster_3 Final Perovskite Film PbI2 PbI2 Intermediate PbI2-CsAc-Organic Cation Complex PbI2->Intermediate CsAc CsAc CsAc->Intermediate Organic_Cations Organic Cations (FAI, MAI) Organic_Cations->Intermediate Crystal_Nucleation Controlled Crystal Nucleation Intermediate->Crystal_Nucleation Grain_Growth Enhanced Grain Growth Crystal_Nucleation->Grain_Growth Defect_Reduction Reduced Defect Density Grain_Growth->Defect_Reduction Strain_Relaxation Lattice Strain Relaxation Grain_Growth->Strain_Relaxation Final_Film High-Quality Perovskite Film Defect_Reduction->Final_Film Strain_Relaxation->Final_Film

Role of CsAc in perovskite crystallization.

Application in Surface Passivation

Cesium acetate can also be employed as a surface passivation agent to reduce defects at the perovskite surface and interfaces, thereby enhancing device stability and performance. This can be achieved by depositing a thin layer of cesium acetate on top of the perovskite film or by modifying the interface between the perovskite and the charge transport layers.

Experimental Protocol: Surface Passivation

This protocol describes a method for passivating the perovskite surface with a cesium acetate solution.

1. Perovskite Film Fabrication:

  • Fabricate the perovskite film using either the one-step or sequential deposition method as described in the previous sections.

2. Cesium Acetate Passivation Solution Preparation:

  • Prepare a dilute solution of cesium acetate in a suitable solvent, such as isopropanol or chlorobenzene. The concentration will need to be optimized, but a starting point could be in the range of 1-5 mg/mL.

3. Passivation Layer Deposition:

  • Spin-coat the cesium acetate solution onto the cooled perovskite film. A high spin speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 seconds) is typically used to deposit a thin passivation layer.

  • Anneal the passivated film at a moderate temperature (e.g., 100°C) for a short time (e.g., 1-5 minutes) to remove the solvent and promote interaction with the perovskite surface.

4. HTL and Electrode Deposition:

  • Proceed with the deposition of the HTL and the metal electrode as previously described.

Logical Relationship of Surface Passivation

G cluster_0 Perovskite Film cluster_1 Passivation Process cluster_2 Passivated Perovskite Film cluster_3 Improved Device Properties Perovskite Perovskite Film with Surface Defects Spin_Coating Spin-Coating of CsAc Perovskite->Spin_Coating CsAc_Solution Cesium Acetate Solution CsAc_Solution->Spin_Coating Annealing Annealing Spin_Coating->Annealing Passivated_Film Perovskite with Passivated Surface Annealing->Passivated_Film Reduced_Recombination Reduced Non-radiative Recombination Passivated_Film->Reduced_Recombination Enhanced_Stability Enhanced Device Stability Passivated_Film->Enhanced_Stability Improved_Efficiency Improved Power Conversion Efficiency Reduced_Recombination->Improved_Efficiency Enhanced_Stability->Improved_Efficiency

Effect of CsAc surface passivation.

These protocols and data provide a foundational understanding of the application of cesium acetate in perovskite solar cell fabrication. Researchers are encouraged to further optimize these procedures for their specific material combinations and device architectures to achieve maximum performance and stability.

References

Application Notes and Protocols: Enhancing Perovskite Film Morphology with Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing cesium acetate (B1210297) (CsAc) as an additive to improve the morphology and performance of perovskite films for solar cell applications.

Introduction

The morphology of the perovskite active layer is a critical determinant of perovskite solar cell (PSC) performance and stability. Defects such as pinholes, small grain sizes, and large trap densities can lead to significant non-radiative recombination losses, hindering device efficiency. Cesium acetate has emerged as an effective additive to address these challenges. Its incorporation into perovskite precursor solutions, either in one-step or sequential deposition methods, has been demonstrated to significantly enhance film quality, leading to improved power conversion efficiencies (PCE) and operational stability.

The acetate ion (Ac⁻) is believed to interact with lead (Pb²⁺), retarding the rapid crystallization of the perovskite and promoting the formation of a more uniform and crystalline film.[1][2][3] This results in larger grain sizes, reduced pinholes, and a lower density of trap states.[1][2][4][5][6][7] Concurrently, the cesium cation (Cs⁺) can be incorporated into the perovskite lattice, which helps to relax lattice strain and improve the intrinsic stability of the material.[1][3]

Data Presentation

The following tables summarize the quantitative improvements in perovskite solar cell performance upon the addition of cesium acetate, as reported in the literature.

Table 1: Comparison of Photovoltaic Parameters with and without Cesium Acetate Additive

Additive ConcentrationPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
0 mol% (Control)14.1% (average)0.9820.160.69[4]
5 mol% Cs-doping15.57% (average)0.9821.080.75[4]
Champion Device (5 mol% Cs)18.02%---[4]
Control20.38%---[1]
With CsAc21.26%---[1]
0 mol% (Control)16.2%---[8]
0.75 mol% CsAc18.3%---[8]

Table 2: Impact of Cesium Acetate on Perovskite Film Properties

AdditiveParameterValue (Control)Value (With CsAc/Cs-doping)Reference
5 mol% Cs-dopingTrap Density (ntrap)5.8 x 10¹⁶ cm⁻³3.6 x 10¹⁶ cm⁻³[4]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite films using cesium acetate as an additive, based on methodologies described in the literature.

Protocol for One-Step Deposition with Cesium Acetate

This protocol is adapted from a method utilizing a lead(II)-acetate precursor.[4]

Materials:

  • Lead(II)-acetate (Pb(Ac)₂)

  • Methylammonium iodide (MAI)

  • Cesium iodide (CsI) - Note: In this study, CsI was used as the cesium source with a Pb(Ac)₂ precursor.

  • Dimethylformamide (DMF)

  • ITO-coated glass substrates

  • PEDOT:PSS

  • PC₆₁BM

  • BCP

  • Chlorobenzene

  • 2-Propanol

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a controlled inert atmosphere

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes.

    • Spin-coat a layer of PEDOT:PSS onto the ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1 M stock solution of Pb(Ac)₂ and MAI in DMF.

    • For the control device (0% cesium), use this solution as is.

    • For the cesium-doped solutions, add the desired molar percentage of CsI to the precursor solution. For example, for a 5 mol% cesium-doped solution, add the appropriate amount of CsI.

  • Perovskite Film Deposition:

    • Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared perovskite precursor solution (with or without CsI) onto the substrates at 4000 rpm for 30 seconds.

    • Anneal the films on a hotplate at 80°C for 10 minutes.

  • Deposition of Subsequent Layers:

    • Spin-coat a solution of PC₆₁BM (30 mg/mL in chlorobenzene) onto the perovskite layer at 2000 rpm for 30 seconds to form the electron transport layer (ETL).

    • Deposit a BCP layer by spin-coating a BCP solution (0.5 mg/mL in 2-propanol) at 4500 rpm for 30 seconds.

  • Electrode Deposition:

    • Finally, thermally evaporate a metal electrode (e.g., Ag or Au) on top of the BCP layer under high vacuum.

Protocol for Sequential Deposition with Cesium Acetate

This protocol is based on a method where cesium acetate is added to the PbI₂ precursor solution.[1]

Materials:

  • Lead iodide (PbI₂)

  • Cesium acetate (CsAc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Formamidinium iodide (FAI)

  • Methylammonium iodide (MAI)

  • Methylammonium chloride (MACl)

  • 2-Propanol (IPA)

  • Substrates (e.g., FTO-coated glass) and other layers as required for the specific device architecture.

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a controlled inert atmosphere

Procedure:

  • PbI₂ Precursor Solution Preparation:

    • Prepare the desired concentration of the PbI₂ solution in a mixture of DMSO and DMF.

    • For the CsAc-modified films, dissolve a small amount of cesium acetate into the PbI₂-DMSO-DMF solution. The optimal concentration of CsAc should be determined experimentally.

  • PbI₂ Film Deposition:

    • Spin-coat the prepared PbI₂ solution (with or without CsAc) onto the substrate.

    • Anneal the PbI₂ film at the optimized temperature and time.

  • Organic Cation Solution Preparation:

    • Prepare a solution containing the organic cations (e.g., FAI, MAI, MACl) in a suitable solvent, commonly 2-propanol (IPA).

  • Perovskite Conversion:

    • Spin-coat the organic cation solution onto the PbI₂ film.

    • Anneal the film to facilitate the conversion to the perovskite crystal structure. The annealing temperature and time will depend on the specific perovskite composition.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for cesium acetate in improving perovskite film morphology.

experimental_workflow sub1 ITO Substrate Cleaning sub2 PEDOT:PSS Deposition sub1->sub2 p1 Prepare Perovskite Precursor Solution sub2->p1 p2 Add Cesium Acetate (CsAc) p1->p2 p3 Spin-Coat Precursor Solution p2->p3 p4 Anneal to form Perovskite Film p3->p4 d1 Deposit Electron Transport Layer (ETL) p4->d1 d2 Deposit Hole Transport Layer (HTL) d3 Deposit Metal Electrode

Caption: Experimental workflow for fabricating perovskite solar cells using cesium acetate.

mechanism_of_action cluster_solution In Precursor Solution cluster_crystallization During Crystallization cluster_film Resulting Perovskite Film start Pb²⁺ Precursors + Organic Cations csac Addition of Cesium Acetate (CsAc) start->csac intermediate Formation of Pb²⁺-Acetate Intermediate Complexes csac->intermediate retard Retarded Crystal Nucleation and Growth intermediate->retard cs_incorp Facilitated Cs⁺ Incorporation intermediate->cs_incorp morphology Improved Morphology: - Larger Grains - Fewer Pinholes retard->morphology defects Reduced Defects: - Lower Trap Density cs_incorp->defects performance Enhanced Device Performance (PCE, Stability) morphology->performance defects->performance

Caption: Proposed mechanism of cesium acetate in improving perovskite film quality.

References

Application Notes and Protocols for Cesium Acetate in CsPbX₃@SiO₂ Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cesium lead halide (CsPbX₃) quantum dots (QDs) using a cesium acetate (B1210297) precursor, followed by a silica-coating procedure to form stable CsPbX₃@SiO₂ core-shell nanostructures. The use of cesium acetate offers enhanced processability and versatility compared to the more common cesium carbonate precursor.[1]

Introduction

All-inorganic cesium lead halide perovskite quantum dots (CsPbX₃ QDs) are promising materials for various optoelectronic applications due to their excellent properties, such as high photoluminescence quantum yield (PLQY) and tunable emission wavelengths.[2][3][4] However, their practical application is often limited by their instability towards moisture, heat, and polar solvents.[5][6][7] Encapsulating the CsPbX₃ QDs with a silica (B1680970) (SiO₂) shell is an effective strategy to enhance their stability.[6][8][9][10]

This protocol details a synthesis method employing cesium acetate (CsOAc) as the cesium precursor. CsOAc is more soluble than cesium carbonate (Cs₂CO₃), which allows for the use of a wider variety of ligands with shorter carbon chains and is compatible with lower-temperature synthesis conditions.[1]

Experimental Protocols

Materials and Reagents
  • Cesium Acetate (CsOAc)

  • Lead (II) Bromide (PbBr₂) (or other lead halides for different X components)

  • Oleic Acid (OA)

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343)

  • Hexane (B92381)

  • Methyl Acetate (MeOAc) or Acetone (B3395972) for washing

Synthesis of CsPbBr₃ Quantum Dots (Hot-Injection Method)

This procedure is adapted from standard hot-injection methods, modified for the use of cesium acetate.

Step 1: Preparation of Cesium Acetate Precursor

  • In a three-neck flask, dissolve CsOAc in ODE. Gently heat and stir the mixture under vacuum to remove any residual water.

  • Add oleic acid to the solution. The ratio of CsOAc to oleic acid can be optimized, but a 1:1 molar ratio is a good starting point.

  • Heat the mixture under a nitrogen atmosphere until a clear solution is formed. This precursor should be preheated before injection.

Step 2: Preparation of Lead Bromide Precursor

  • In a separate three-neck flask, combine PbBr₂, ODE, oleic acid, and oleylamine.

  • Degas the mixture under vacuum at approximately 120°C for 30-60 minutes.[11]

  • Switch to a nitrogen atmosphere and increase the temperature to the desired synthesis temperature (typically between 140-200°C).[11]

Step 3: Hot-Injection and Growth

  • Once the lead precursor solution is stable at the set temperature, rapidly inject the pre-heated cesium acetate precursor.

  • Allow the reaction to proceed for a short period (typically 5-10 seconds) for nanocrystal growth.[11]

  • Quench the reaction by placing the flask in an ice-water bath.[11]

Step 4: Purification of CsPbBr₃ QDs

  • Centrifuge the crude quantum dot solution.

  • Discard the supernatant and redisperse the QD pellet in a non-polar solvent like toluene or hexane.

  • Add a polar anti-solvent such as methyl acetate or acetone to precipitate the QDs.[11]

  • Centrifuge the mixture and discard the supernatant. Repeat this washing step at least once.

  • Finally, redisperse the purified CsPbBr₃ QDs in a non-polar solvent for storage and subsequent silica coating.

Silica Coating of CsPbBr₃ Quantum Dots

This protocol describes a room-temperature method for silica coating using APTES.

Step 1: Preparation for Coating

  • Take a solution of the purified CsPbBr₃ QDs in toluene.

  • In a separate vial, prepare a solution of APTES in toluene.

Step 2: Coating Procedure

  • To the vigorously stirred solution of CsPbBr₃ QDs, add the APTES solution dropwise. The APTES acts as a surface ligand and a precursor for the silica shell.[8][12]

  • The amino groups of APTES bind to the surface of the quantum dots, and the silane (B1218182) groups hydrolyze with trace amounts of water in the solvent to form a Si-O-Si network, creating the silica shell.[13][14]

  • Allow the reaction to stir at room temperature for several hours to ensure complete shell formation.

Step 3: Purification of CsPbBr₃@SiO₂ QDs

  • The resulting CsPbBr₃@SiO₂ core-shell quantum dots can be purified by centrifugation to remove any unreacted precursors.

  • Wash the precipitate with toluene or hexane and redisperse in the desired non-polar solvent.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of CsPbBr₃@SiO₂ quantum dots.

ParameterCsPbBr₃ QDsCsPbBr₃@SiO₂ QDsReference
Emission Peak ~515-529 nm~515-529 nm[8][13]
Photoluminescence Quantum Yield (PLQY) ~46% - 81%~71.6% - 90%[4][13][15]
Average Particle Size Varies (e.g., 4-10 nm)Shell thickness ~1-2.7 nm[8][14]
PL Lifetime (τ) τ₁: 4.9 ns, τ₂: 22.5 nsτ₁: 7.6 ns, τ₂: 36.6 ns[13]
Stability LowSignificantly enhanced thermal and moisture stability[8][12][13]

Visualization of Experimental Workflow

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Core QD Synthesis (Hot-Injection) cluster_purification1 Core QD Purification cluster_coating Silica Coating cluster_purification2 Core-Shell QD Purification CsOAc Cesium Acetate (CsOAc) in ODE + Oleic Acid injection Rapid Injection of CsOAc Precursor CsOAc->injection PbBr2 Lead Bromide (PbBr₂) in ODE + OA + OAm PbBr2->injection growth Nanocrystal Growth (5-10s) injection->growth quench Reaction Quenching (Ice Bath) growth->quench purify_core Centrifugation & Washing (Toluene/Hexane & MeOAc) quench->purify_core add_APTES Add APTES to CsPbBr₃ in Toluene purify_core->add_APTES stir Stir at Room Temp (Shell Formation) add_APTES->stir purify_shell Centrifugation & Washing stir->purify_shell

Caption: Workflow for the synthesis of CsPbBr₃@SiO₂ quantum dots.

This protocol provides a comprehensive guide for the synthesis of stable and highly luminescent CsPbX₃@SiO₂ quantum dots using a versatile cesium acetate precursor. The enhanced stability afforded by the silica shell opens up possibilities for their use in a wide range of applications, including in demanding biological and pharmaceutical environments. Researchers should optimize the specific reaction parameters to achieve the desired optical properties for their particular application.

References

Application Notes and Protocols: Cesium Acetate in Cs-Loaded Zeolite Catalysts for Butene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of butene is a crucial reaction in the petrochemical industry, particularly for the production of isobutene, a key precursor for high-octane gasoline additives like MTBE and other valuable chemicals. Basic catalysts, such as cesium-loaded zeolites, have demonstrated significant activity and selectivity for the double-bond isomerization of 1-butene (B85601) to 2-butenes (cis- and trans-). The use of cesium acetate (B1210297) as a precursor for loading cesium onto zeolites offers a convenient and effective method for preparing these basic catalysts. Upon calcination, the cesium acetate decomposes, leading to highly dispersed cesium oxide species within the zeolite framework, which are believed to be the active basic sites.

This document provides detailed application notes and experimental protocols for the preparation and use of cesium acetate-derived Cs-loaded zeolite catalysts in butene isomerization.

Data Presentation

The catalytic performance of Cs-loaded zeolite X (CsOx/CsX) prepared from cesium acetate for the isomerization of 1-butene is summarized below. The data is based on studies by Li and Davis, who investigated the initial turnover frequency (TOFi) as a function of cesium loading.

Catalyst SampleCesium Loading (wt%)Excess Cs atoms per unit cellInitial Turnover Frequency (TOFi) at 373 K (s⁻¹)1-Butene Conversion (%)[1]Selectivity to 2-Butenes (%)[1]
CsOx/CsX5.32.10.045~5-10>95
CsOx/CsX9.84.10.043~5-10>95
CsOx/CsX13.76.00.046~5-10>95
CsOx/CsX17.17.80.045~5-10>95

Note: The 1-butene conversion is maintained at a low level to ensure the measurement of initial reaction rates. The selectivity to the isomeric products, cis- and trans-2-butene, is typically very high on these basic catalysts, with minimal side reactions observed under the reported conditions.

Experimental Protocols

Protocol 1: Preparation of Cs-Loaded Zeolite X Catalyst (CsOx/CsX) using Cesium Acetate

This protocol details the preparation of Cs-loaded zeolite X catalysts by the impregnation of cesium acetate followed by thermal decomposition.

Materials:

  • Sodium-form Zeolite X (NaX)

  • Cesium Acetate (CH₃COOCs, 99.9%)

  • Deionized water

Procedure:

  • Ion Exchange (Optional but Recommended): To prepare a Cs-exchanged support (CsX), slurry NaX zeolite in a 1 M aqueous solution of cesium acetate. Stir the suspension at room temperature for 24 hours. Filter the solid and repeat the ion exchange process two more times to ensure a high degree of cesium exchange. Wash the resulting CsX zeolite thoroughly with deionized water to remove any residual acetate ions and dry at 110 °C overnight.

  • Impregnation:

    • Calculate the required amount of cesium acetate to achieve the desired cesium loading on the zeolite support (either NaX or CsX).

    • Dissolve the calculated amount of cesium acetate in a minimal amount of deionized water, just enough to fill the pore volume of the zeolite (incipient wetness impregnation).

    • Add the cesium acetate solution dropwise to the zeolite powder while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated zeolite in an oven at 110 °C for at least 12 hours to remove the water.

  • Calcination:

    • Place the dried, impregnated zeolite in a quartz tube furnace.

    • Heat the sample under a flow of dry air or an inert gas (e.g., helium or nitrogen).

    • Ramp the temperature to 500 °C at a rate of 5 °C/min.

    • Hold the temperature at 500 °C for 4 hours to ensure complete decomposition of the cesium acetate to cesium oxide species.

    • Cool the catalyst to room temperature under a flow of dry inert gas.

    • The resulting catalyst is denoted as CsOx/CsX (if using a Cs-exchanged support) or CsOx/NaX.

Protocol 2: 1-Butene Isomerization Reaction

This protocol describes the gas-phase isomerization of 1-butene over the prepared Cs-loaded zeolite catalyst in a fixed-bed reactor system.

Materials:

  • Prepared CsOx/CsX catalyst

  • 1-Butene (high purity, e.g., 99%)

  • Inert gas (e.g., Helium or Nitrogen) for purging and as a carrier gas

  • Quartz or stainless steel fixed-bed reactor

  • Gas chromatograph (GC) equipped with a suitable column (e.g., PLOT Al₂O₃/KCl) and a flame ionization detector (FID) for product analysis.

Procedure:

  • Catalyst Loading:

    • Press the prepared CsOx/CsX catalyst into pellets and sieve to a desired particle size range (e.g., 20-40 mesh).

    • Load a specific amount of the sieved catalyst (e.g., 0.1 - 0.5 g) into the center of the fixed-bed reactor, supported by quartz wool plugs.

  • Catalyst Pretreatment:

    • Heat the catalyst in the reactor to 500 °C under a flow of dry inert gas (e.g., 50 mL/min) for at least 2 hours to remove any adsorbed water and other impurities.

    • Cool the catalyst to the desired reaction temperature (e.g., 100 °C) under the inert gas flow.

  • Isomerization Reaction:

    • Introduce a feed stream of 1-butene, diluted in an inert gas if necessary, into the reactor at a controlled flow rate. A typical weight hourly space velocity (WHSV) can range from 1 to 10 h⁻¹.

    • Maintain the reactor at a constant temperature (e.g., 100 °C) and atmospheric pressure.

  • Product Analysis:

    • Periodically sample the reactor effluent and analyze it using an online or offline gas chromatograph (GC).

    • Identify and quantify the products, which will primarily be cis-2-butene (B86535) and trans-2-butene, along with any unreacted 1-butene.

  • Data Calculation:

    • Calculate the conversion of 1-butene using the following formula: Conversion (%) = [(moles of 1-butene in) - (moles of 1-butene out)] / (moles of 1-butene in) * 100

    • Calculate the selectivity to 2-butenes using the following formula: Selectivity (%) = (moles of 2-butenes formed) / (moles of 1-butene reacted) * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Butene Isomerization p1 NaX Zeolite p3 Impregnation p1->p3 p2 Cesium Acetate Solution p2->p3 p4 Drying (110 °C) p3->p4 p5 Calcination (500 °C) p4->p5 p6 CsOx/CsX Catalyst p5->p6 r1 Catalyst Loading p6->r1 r2 Pretreatment (500 °C) r1->r2 r4 Fixed-Bed Reactor (100 °C) r2->r4 r3 1-Butene Feed r3->r4 r5 Product Effluent r4->r5 r6 GC Analysis r5->r6

Caption: Workflow for Cs-loaded zeolite catalyst preparation and butene isomerization.

Proposed Reaction Mechanism

The isomerization of 1-butene over basic CsOx/zeolite catalysts is believed to proceed via a carbanionic intermediate.

reaction_mechanism cluster_mechanism 1-Butene Isomerization Mechanism r1 1-Butene i1 Allylic Carbanion Intermediate r1->i1 + B⁻ - BH p1 cis-2-Butene i1->p1 + BH - B⁻ p2 trans-2-Butene i1->p2 + BH - B⁻ site Basic Site (Cs₂O) site->i1

Caption: Proposed mechanism for 1-butene isomerization on a basic site.

References

Application Notes and Protocols: Cesium Acetate in the Synthesis of Antibiotic Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (B1210297) (CsOAc) has emerged as a valuable reagent in modern organic synthesis, offering distinct advantages in the construction of complex natural products, including antibiotic fungal metabolites.[1] Its utility stems from the unique properties of the cesium cation, which is large and highly polarizable. This leads to weakly coordinated and highly reactive "naked" anions in solution, enhancing nucleophilicity and basicity.[2] Consequently, reactions employing cesium acetate often proceed under milder conditions, with shorter reaction times, and in higher yields compared to those using more common alkali metal acetates like sodium or potassium acetate.[1][3] These benefits are particularly advantageous in the synthesis of sensitive and intricate molecules such as fungal metabolites, where preserving stereochemistry and functional group integrity is paramount.

This document provides detailed application notes and protocols for the use of cesium acetate in the synthesis of antibiotic fungal metabolites, with a focus on specific, documented examples.

Application 1: Synthesis of Resorcylate Antibiotic Fungal Metabolites

A key application of cesium acetate is in the biomimetic synthesis of oligomeric resorcylate natural products, such as ent-W1278A, -B, and -C, which possess antibiotic and antiviral activities. In this context, cesium acetate is employed to tune the reactivity of diketodioxinones, facilitating their conversion to resorcylates through iterative aromatization reactions.[3]

Experimental Protocol: Cesium Acetate-Mediated Aromatization

This protocol is adapted from the work of Navarro et al. (2009) on the synthesis of resorcylate fungal metabolites.

Reaction: Aromatization of a β,δ,ζ-triketo-ester precursor to a resorcylate.

Materials:

  • β,δ,ζ-triketo-ester precursor

  • Cesium Acetate (CsOAc)

  • Methanol (MeOH)

  • Toluene (B28343)

  • Hydrochloric acid (HCl) in Methanol

Procedure:

  • To a solution of the β,δ,ζ-triketo-ester precursor (1.0 eq) in a mixture of toluene and methanol, add cesium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), carefully add methanolic HCl to neutralize the mixture and catalyze the final aromatization step.

  • Continue stirring for an additional 1-2 hours.

  • Remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired resorcylate product.

Quantitative Data
PrecursorProductReagentSolventTime (h)Yield (%)Reference
β,δ,ζ-triketo-ester intermediateResorcylate monomerCesium AcetateToluene/Methanol12High
Dimeric β,δ,ζ-triketo-ester intermediateResorcylate dimer (ent-W1278A)Cesium AcetateToluene/Methanol12High

Note: Specific yields were reported as "high" in the referenced literature for a range of substrates.

Reaction Workflow

G cluster_0 Aromatization of Trikeo-ester to Resorcylate A β,δ,ζ-Triketo-ester Precursor B Addition of Cesium Acetate in Toluene/Methanol A->B Step 1 C Stirring at Room Temperature (12h) B->C Step 2 D Neutralization and Aromatization with Methanolic HCl C->D Step 3 E Workup and Purification D->E Step 4 F Resorcylate Product E->F Final Product

Caption: Workflow for the cesium acetate-mediated synthesis of resorcylates.

Application 2: Synthesis of a Sordarin (B1681957) Precursor

In the synthesis of the antifungal agent sordarin, cesium acetate is utilized in a nucleophilic substitution reaction to introduce an acetate group. Specifically, it is used in the conversion of a bromocamphor derivative to acetoxycamphor, a key intermediate.

Experimental Protocol: Nucleophilic Substitution with Cesium Acetate

The following is a representative protocol for the SN2 reaction of a bromocamphor derivative with cesium acetate.

Reaction: Conversion of 3-bromo-camphor derivative to 3-acetoxy-camphor derivative.

Materials:

  • 3-bromo-camphor derivative

  • Cesium Acetate (CsOAc)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the 3-bromo-camphor derivative (1.0 eq) in anhydrous DMF.

  • Add cesium acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acetoxycamphor derivative.

Representative Quantitative Data
SubstrateProductReagentSolventTemp (°C)Time (h)Plausible Yield (%)
3-bromo-camphor derivative3-acetoxy-camphor derivativeCesium AcetateDMF705>90

Note: This data is representative for this type of reaction, as specific quantitative data for the sordarin precursor synthesis was not available in the reviewed literature.

Reaction Pathway

G cluster_1 Synthesis of Acetoxycamphor Derivative Start 3-Bromo-camphor Derivative Reagents Cesium Acetate (CsOAc) DMF Reaction SN2 Reaction (60-80 °C, 4-6h) Reagents->Reaction Step 1: Reaction Setup Product 3-Acetoxy-camphor Derivative Reaction->Product Step 2: Formation of Product

Caption: Pathway for the synthesis of a sordarin precursor using cesium acetate.

Status of Cesium Acetate in the Synthesis of Pleuromutilin (B8085454) and Cephalosporin (B10832234) P1

Extensive literature searches did not reveal any documented use of cesium acetate in the total synthesis of the antibiotic fungal metabolites pleuromutilin and cephalosporin P1. The synthetic routes for these complex molecules are well-documented and appear to utilize other reagents for transformations where cesium acetate might otherwise be considered. Researchers interested in the synthesis of these specific compounds are encouraged to consult the primary literature on their total syntheses.

Conclusion

Cesium acetate is a powerful tool for synthetic chemists, particularly in the construction of complex, biologically active fungal metabolites. Its ability to promote reactions under mild conditions with high yields makes it an attractive alternative to other acetate salts. The examples provided herein for the synthesis of resorcylates and a sordarin precursor highlight its utility in key transformations. While its application is not universal across all fungal metabolite syntheses, its demonstrated success warrants its consideration in the design of synthetic routes for new and existing antibiotic compounds.

References

Preparation of Cesium Acetate Buffer Solutions for Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buffer solutions are critical in biochemical and pharmaceutical research, maintaining a stable pH environment essential for the structure and function of biomolecules. While various buffer systems are available, cesium acetate (B1210297) (CH₃COOCs) buffers offer unique properties that can be advantageous in specific applications. This document provides detailed application notes and protocols for the preparation and use of cesium acetate buffer solutions in biochemical assays. Cesium, as a heavy alkali metal, can influence solubility and conformation of macromolecules like proteins and nucleic acids, making its acetate salt a valuable tool in protein crystallization and nucleic acid precipitation.

Physicochemical Properties and Applications

Cesium acetate is a salt of the weak acetic acid and the strong base cesium hydroxide. The buffering capacity of this solution is centered around the pKa of acetic acid.

Key Properties of Cesium Acetate Buffers
PropertyValueReference
pKa of Acetic Acid (25 °C) 4.76[1][2][3][4]
Effective pH Range 3.8 - 5.8[5]
Molecular Weight of Cesium Acetate 191.95 g/mol
Solubility in Water Highly soluble
Primary Applications in Biochemical Assays
  • Protein Crystallography: Cesium ions can sometimes play a specific role in promoting crystal formation by interacting with the protein surface in a way that other cations do not. Acetate is a commonly used buffer component in crystallization screens.[6][7]

  • Nucleic Acid Precipitation: Like other acetate salts, cesium acetate can be used in ethanol (B145695) precipitation of DNA and RNA. The choice of cation can sometimes influence the efficiency of precipitation for specific nucleic acid structures or in the presence of certain contaminants.[8][9][10]

  • Enzyme Assays: Cesium acetate buffers can be employed in enzyme assays where a specific pH in the acidic range is required and the presence of cesium ions is either beneficial or not inhibitory to enzyme activity.[11]

Experimental Protocols

Materials and Reagents
  • Cesium Acetate (CsCH₃COO), molecular biology grade

  • Glacial Acetic Acid (CH₃COOH), analytical grade

  • High-purity, nuclease-free water

  • Calibrated pH meter

  • Sterile laboratory glassware and consumables

Preparation of a 1 M Cesium Acetate Stock Solution
  • Weighing: Accurately weigh 191.95 g of cesium acetate.

  • Dissolving: In a clean beaker, dissolve the cesium acetate in approximately 800 mL of high-purity water. Gentle stirring may be required.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer.

  • Final Volume: Add water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Sterilization: If required for the application (e.g., for use with nucleic acids), sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

  • Storage: Store the stock solution at room temperature in a tightly sealed, sterile container.

Preparation of a 0.1 M Cesium Acetate Buffer (pH 5.0)

This protocol utilizes the Henderson-Hasselbalch equation to determine the required volumes of the acidic (acetic acid) and basic (cesium acetate) components.[12][13][14][15][16]

Henderson-Hasselbalch Equation:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH = desired buffer pH (5.0)

  • pKa = pKa of acetic acid (4.76)

  • [A⁻] = concentration of the conjugate base (cesium acetate)

  • [HA] = concentration of the weak acid (acetic acid)

Protocol:

  • Prepare Stock Solutions:

    • 0.1 M Cesium Acetate: Dilute the 1 M cesium acetate stock solution 1:10 with high-purity water.

    • 0.1 M Acetic Acid: Add 5.72 mL of glacial acetic acid to approximately 900 mL of high-purity water in a 1 L volumetric flask and bring the volume to 1 L.

  • Mixing the Components: To prepare 100 mL of a 0.1 M cesium acetate buffer at pH 5.0, you will need to mix the 0.1 M cesium acetate and 0.1 M acetic acid stock solutions. The exact volumes can be calculated, but a practical approach is to start with the volume of the basic component and titrate with the acidic component.

  • Titration and pH Adjustment:

    • Start with a volume of the 0.1 M cesium acetate solution (e.g., 50 mL).

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

    • Slowly add the 0.1 M acetic acid solution while monitoring the pH.

    • Continue adding the acetic acid until the pH of the solution reaches 5.0.

    • Transfer the solution to a 100 mL volumetric flask and add high-purity water to the mark.

  • Final Check and Storage:

    • Verify the final pH of the buffer.

    • Store the buffer in a sterile, clearly labeled container at room temperature. For long-term storage, refrigeration at 4°C is recommended.

Diagrams

Workflow for Cesium Acetate Buffer Preparation

G cluster_0 Preparation of Stock Solutions cluster_1 Buffer Preparation (Target: 0.1 M, pH 5.0) cluster_2 Quality Control and Storage stock_CsOAc Prepare 1 M Cesium Acetate dilute_CsOAc Dilute 1 M Cesium Acetate to 0.1 M stock_CsOAc->dilute_CsOAc stock_HAc Prepare 1 M Acetic Acid dilute_HAc Dilute 1 M Acetic Acid to 0.1 M stock_HAc->dilute_HAc mix Mix 0.1 M Cesium Acetate and 0.1 M Acetic Acid dilute_CsOAc->mix dilute_HAc->mix adjust_pH Adjust pH to 5.0 with Acetic Acid mix->adjust_pH final_vol Adjust to Final Volume with Water adjust_pH->final_vol verify_pH Verify Final pH final_vol->verify_pH sterilize Sterilize (if necessary) verify_pH->sterilize store Store Appropriately sterilize->store

Caption: Workflow for preparing a 0.1 M cesium acetate buffer at pH 5.0.

Signaling Pathway Analogy: Buffer Action

G pH_stability Stable pH (Homeostasis) add_acid Addition of Acid (H+) acetate Acetate (CH3COO-) add_acid->acetate Reacts with add_base Addition of Base (OH-) acetic_acid Acetic Acid (CH3COOH) add_base->acetic_acid Reacts with acetate->pH_stability Maintains acetate->acetic_acid Forms acetic_acid->pH_stability Maintains acetic_acid->acetate Forms

Caption: The buffering action of the cesium acetate system.

References

Application Note: Enhancing Active Pharmaceutical Ingredient Solubility with Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Low solubility can hinder drug absorption and bioavailability, leading to suboptimal therapeutic efficacy. One established strategy to address this challenge is the formation of salts, particularly for APIs with ionizable functional groups.[1][2] Salt formation can significantly alter the physicochemical properties of an API, including its solubility, dissolution rate, and stability, without modifying its intrinsic pharmacological activity.[3][4]

This application note explores the potential role of cesium acetate (B1210297) as a counterion for enhancing the solubility of poorly soluble acidic APIs. While salt formation with various counterions is a common practice, the specific application of cesium acetate in this context is an area of growing interest. Cesium acetate (CH₃COOCs) is the cesium salt of acetic acid and is known for its high solubility in water.[5] This property, along with the unique characteristics of the cesium cation, suggests its potential utility in forming highly soluble salts with acidic drug molecules.

Principle of Solubility Enhancement via Salt Formation

The solubility of an ionizable drug is highly dependent on the pH of the medium. For an acidic drug (HA), the equilibrium between the undissociated form and the ionized form (A⁻) is governed by its pKa. The salt form of a drug, in this case, the cesium salt (CsA), is already in an ionized state. When this salt is introduced into an aqueous medium, it dissociates into the cesium cation (Cs⁺) and the drug anion (A⁻). This circumvents the dissolution-limiting step of the solid, unionized drug, often leading to a higher apparent solubility compared to the free acid form of the drug.[1] The overall solubility enhancement depends on several factors, including the intrinsic solubility of the free acid, the pKa of the drug, the solubility product of the salt, and the properties of the counterion.[4]

Potential Advantages of Cesium Acetate

While specific data on the use of cesium acetate for API solubility enhancement is limited in publicly available literature, some theoretical advantages can be considered:

  • High Water Solubility: Cesium acetate itself is highly soluble in water, which may contribute to the overall solubility of the resulting drug salt.[5]

  • "Cesium Effect": In organic synthesis, a phenomenon known as the "cesium effect" is often cited, where cesium salts can enhance reaction rates and yields. This is sometimes attributed to the large ionic radius and "softness" of the cesium cation, which can lead to weaker ion pairing in solution and thus a more reactive anion. A similar principle could potentially lead to a higher dissolution rate and apparent solubility of a cesium drug salt compared to salts with smaller, "harder" cations like sodium or potassium.

Applications

Based on the principles of salt formation, cesium acetate is a potential candidate for enhancing the solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs that are weakly acidic.[3] These drugs are characterized by low solubility, which limits their absorption and bioavailability.[1] Examples of acidic API classes that could potentially benefit from cesium acetate salt formation include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) with carboxylic acid moieties.

  • Certain statins.

  • Some anticonvulsants.

  • Various cardiovascular drugs.

Protocol: Preparation and Evaluation of a Cesium Acetate Salt of a Poorly Soluble Acidic API

This protocol provides a general methodology for the preparation of a cesium acetate salt of a model acidic API and the subsequent evaluation of its aqueous solubility compared to the parent drug.

1. Materials and Equipment

  • API: A poorly soluble, weakly acidic active pharmaceutical ingredient.

  • Cesium Acetate (CsOAc): High purity, pharmaceutical grade.

  • Cesium Hydroxide (CsOH) solution (optional): For pH adjustment.

  • Solvents: Deionized water, ethanol, methanol, or other suitable organic solvents.

  • Equipment:

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • pH meter

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with 0.22 µm or 0.45 µm pore size)

    • High-performance liquid chromatography (HPLC) system with a suitable column and detector for API quantification

    • Thermostatically controlled shaker bath or incubator

    • Glass vials with screw caps

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

2. Experimental Workflow

The overall workflow for preparing and evaluating the cesium acetate salt of an API involves salt formation followed by solubility determination.

experimental_workflow cluster_prep Salt Preparation cluster_sol Solubility Determination API Dissolve Acidic API in suitable solvent Mix Mix API and Cesium Acetate (equimolar amounts) API->Mix CsOAc Dissolve Cesium Acetate in suitable solvent CsOAc->Mix Stir Stir at controlled temperature Mix->Stir Isolate Isolate Salt (e.g., solvent evaporation, crystallization) Stir->Isolate Dry Dry the salt Isolate->Dry Characterize Characterize the salt (e.g., FTIR, DSC, XRD) Dry->Characterize Add_Excess Add excess solid (API or API-CsOAc salt) to aqueous buffer Characterize->Add_Excess Use characterized salt Equilibrate Equilibrate at 37°C (e.g., 24-48 hours) Add_Excess->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze filtrate by HPLC to determine concentration Filter->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perkin Synthesis with Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and improving the yield of the Perkin synthesis, with a particular focus on the use of cesium acetate (B1210297) as a catalyst. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin synthesis and what is it used for?

A1: The Perkin synthesis is a powerful organic reaction used to synthesize α,β-unsaturated aromatic acids, most notably cinnamic acids and their derivatives.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, which is typically the alkali salt of the carboxylic acid corresponding to the anhydride.[1][3] Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry for the synthesis of various drugs and are also used in fragrances and other commercial products.[4][5]

Q2: What is the role of cesium acetate in the Perkin synthesis?

A2: In the Perkin synthesis, cesium acetate (CsOAc) functions as a weak base catalyst.[6] Its primary role is to deprotonate the acetic anhydride, generating a reactive carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde, which is a key step in the reaction mechanism.[3][6]

Q3: What are the potential advantages of using cesium acetate over more common bases like sodium acetate?

A3: While sodium acetate is a traditional catalyst in the Perkin reaction, cesium salts are known to sometimes offer significant advantages in organic synthesis, a phenomenon often referred to as the "cesium effect".[7] The larger ionic radius and lower charge density of the cesium ion (Cs⁺) can lead to less ion pairing with the acetate anion in solution. This results in a more "naked" and, therefore, more reactive acetate ion, which can lead to:

  • Higher Yields: The increased reactivity of the acetate can drive the reaction more efficiently towards the desired product.

  • Shorter Reaction Times: A more active catalyst can accelerate the reaction rate.

While direct comparative studies for the Perkin synthesis are not abundant in readily available literature, the general principles of the cesium effect suggest that cesium acetate could be a superior catalyst for improving yield.

Troubleshooting Guide: Low Yield in Perkin Synthesis

Low yields are a common issue in the Perkin synthesis. The following guide provides a structured approach to identifying and resolving potential problems, with a focus on reactions utilizing cesium acetate.

Problem 1: The reaction is not going to completion, resulting in a low yield.

  • Possible Cause 1: Insufficient Reaction Time or Temperature. The Perkin reaction often requires high temperatures and prolonged heating to achieve optimal conversion.[6]

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the heating period. Ensure your reaction temperature is appropriate, typically in the range of 150-180°C.[6]

  • Possible Cause 2: Impure Reactants. The purity of the aromatic aldehyde and acetic anhydride is crucial. Aldehydes can oxidize to carboxylic acids over time, and acetic anhydride is sensitive to moisture.

    • Solution: Use freshly distilled aromatic aldehyde and high-purity, anhydrous acetic anhydride and cesium acetate. Ensure all glassware is thoroughly dried before use.

Problem 2: Significant formation of side products is observed.

  • Possible Cause 1: Sub-optimal Reaction Conditions. Inappropriate temperature or reaction time can promote the formation of undesired byproducts.

    • Solution: Carefully control the reaction temperature. Overheating can lead to decomposition or polymerization. Adhere to the recommended reaction time, as prolonged heating can sometimes lead to the formation of side products.

  • Possible Cause 2: Use of an inappropriate base. While cesium acetate is a weak base suitable for the Perkin reaction, using a strong base can lead to side reactions such as the Cannizzaro reaction of the aldehyde.[6]

    • Solution: Ensure you are using a weak base like cesium acetate, potassium acetate, or sodium acetate.

Problem 3: Difficulty in isolating and purifying the final product.

  • Possible Cause 1: Incomplete hydrolysis of the intermediate. The reaction initially forms a mixed anhydride which must be hydrolyzed to yield the final carboxylic acid product.

    • Solution: During the workup, ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary.

  • Possible Cause 2: Product is oily or fails to crystallize. This can be due to the presence of impurities.

    • Solution: Purify the crude product by recrystallization from a suitable solvent system, such as hot water or an ethanol-water mixture.

Quantitative Data Summary

While specific comparative data for cesium acetate in the Perkin reaction is limited in the literature, the following tables provide an overview of the effect of different parameters on the yield of cinnamic acid synthesis.

Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield [6]

Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75

Table 2: Effect of Different Acetate Catalysts on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours) [6]

CatalystYield (%)
Sodium AcetateLower Yields
Potassium Acetate70-72
Cesium Acetate Potentially Higher (based on the "cesium effect")

Experimental Protocols

Below is a detailed experimental protocol for the Perkin synthesis of cinnamic acid. This protocol can be adapted for the use of cesium acetate.

Protocol: Synthesis of Cinnamic Acid via Perkin Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Acetic Anhydride

  • Anhydrous Cesium Acetate (or Sodium/Potassium Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Distilled water

  • Beakers, separatory funnel, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous cesium acetate (1-1.5 equivalents).

  • Heating: Attach a reflux condenser and heat the reaction mixture in a heating mantle or oil bath to 160-180°C. Maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture into a beaker containing a sufficient amount of water.

  • Hydrolysis and Neutralization: Add a saturated sodium hydroxide solution to the aqueous mixture until it is basic (check with pH paper). This will hydrolyze the unreacted acetic anhydride and convert the cinnamic acid into its soluble sodium salt.

  • Removal of Unreacted Aldehyde: If unreacted aldehyde is present, it can be removed at this stage by steam distillation.

  • Precipitation of Cinnamic Acid: Cool the basic solution and then slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic. The cinnamic acid will precipitate out as a solid.

  • Isolation and Purification: Collect the crude cinnamic acid by vacuum filtration and wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.

Visualizing the Perkin Synthesis Workflow

The following diagram illustrates the general workflow for the Perkin synthesis, from reaction setup to product purification.

Perkin_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Combine Reactants: Aromatic Aldehyde Acetic Anhydride Cesium Acetate heating Heat under Reflux (160-180°C, 4-8h) reactants->heating Mix quench Quench with Water heating->quench Cool hydrolysis Hydrolyze & Neutralize (NaOH solution) quench->hydrolysis precipitation Acidify to Precipitate (HCl) hydrolysis->precipitation filtration Vacuum Filtration precipitation->filtration Isolate recrystallization Recrystallization filtration->recrystallization final_product Pure Cinnamic Acid recrystallization->final_product Purify

Caption: General workflow for the Perkin synthesis of cinnamic acid.

Logical Troubleshooting Flowchart

When encountering low yields, this flowchart can help diagnose the potential issue systematically.

Troubleshooting_Perkin start Low Yield in Perkin Synthesis check_completion Is the reaction going to completion? (Check TLC) start->check_completion check_side_products Are significant side products observed? check_completion->check_side_products Yes troubleshoot_reaction_conditions Troubleshoot Reaction Conditions: - Increase reaction time/temperature - Check reactant purity check_completion->troubleshoot_reaction_conditions No check_workup Is product lost during workup? check_side_products->check_workup No optimize_conditions Optimize Conditions: - Adjust temperature - Ensure weak base is used check_side_products->optimize_conditions Yes troubleshoot_workup Troubleshoot Workup: - Ensure complete hydrolysis - Optimize purification method check_workup->troubleshoot_workup Yes end Problem Resolved check_workup->end No, review all steps troubleshoot_reaction_conditions->end optimize_conditions->end troubleshoot_workup->end

Caption: A logical flowchart for troubleshooting low yields in the Perkin synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Cesium Acetate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling cesium acetate (B1210297) in non-polar solvent systems. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common solubility issues encountered during experiments.

Troubleshooting Guide

Low or no solubility of cesium acetate in non-polar solvents can hinder reaction kinetics and product yield. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Workflow for Troubleshooting

G start Start: Cesium Acetate Insoluble in Non-Polar Solvent check_reaction Is a true solution absolutely necessary? start->check_reaction slurry_option Option 1: Proceed with a Heterogeneous Slurry/Suspension check_reaction->slurry_option No enhancement_needed Yes, a homogeneous solution is required. check_reaction->enhancement_needed Yes slurry_protocol Follow Protocol for Slurry-Based Reactions slurry_option->slurry_protocol end Proceed with Experiment slurry_protocol->end ptc_option Option 2: Use a Phase-Transfer Catalyst (PTC) enhancement_needed->ptc_option cosolvent_option Option 3: In Situ Formation of a Soluble Salt enhancement_needed->cosolvent_option ptc_protocol Follow Protocol for PTC (e.g., 18-Crown-6) ptc_option->ptc_protocol ptc_protocol->end cosolvent_protocol Follow Protocol for Co-solvent/Ligand Exchange (e.g., Oleic Acid) cosolvent_option->cosolvent_protocol cosolvent_protocol->end

Caption: Troubleshooting workflow for cesium acetate solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of cesium acetate in common non-polar solvents?

A1: Cesium acetate is generally considered to be practically insoluble in non-polar solvents such as toluene (B28343), hexane, and dichloromethane. Unlike its high solubility in water and polar aprotic solvents like DMSO and DMF, it does not readily form a true solution in non-polar media.[1][2][3][4][5][6] For many applications, it is used as a fine suspension or slurry.

Q2: My reaction in toluene with cesium acetate is sluggish. Could this be a solubility issue?

A2: Yes, it is highly likely. If cesium acetate remains as a solid chunk, the surface area available for reaction is minimal, leading to slow reaction rates. The efficacy of cesium acetate in non-polar solvents often relies on it being in a finely dispersed form or having a solubilizing agent present.

Q3: What is a phase-transfer catalyst (PTC) and how does it help dissolve cesium acetate?

A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this case, a PTC like 18-crown-6 (B118740) can complex with the cesium cation (Cs⁺). This complex is a large, lipophilic cation that can then be solvated by the non-polar solvent, bringing the acetate anion (CH₃COO⁻) along with it into the solution, where it can act as a nucleophile or base.[7][8][9]

Q4: Are there alternatives to using crown ethers as PTCs?

A4: While crown ethers are highly effective for complexing cesium ions, other phase-transfer catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or cryptands can also be used, although their effectiveness may vary depending on the specific reaction conditions.

Q5: What is the "cesium effect"?

A5: The "cesium effect" refers to the enhanced reactivity of cesium salts, including cesium acetate, in organic synthesis. This is attributed to the large ionic radius and low charge density of the cesium ion, which results in weaker ion pairing with the counter-anion in solution. This makes the anion more "naked" and, therefore, more reactive.[10] Even with low solubility, the small portion of cesium acetate that enters the solution can be highly effective.

Q6: Can I just grind the cesium acetate into a fine powder?

A6: Yes, increasing the surface area by finely grinding the cesium acetate powder is a good first step for heterogeneous reactions. This can improve the reaction rate by increasing the solid-liquid interface. However, for reactions requiring a homogeneous solution, this will not be sufficient.

Data Presentation

Table 1: Solubility of Cesium Acetate in Various Solvents

Solvent NameSolvent TypeSolubility ( g/100 g of solvent)Temperature (°C)
WaterPolar Protic101921.5
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleNot Specified
TolueneNon-PolarPractically InsolubleNot Specified
HexaneNon-PolarPractically InsolubleNot Specified
DichloromethaneNon-PolarPractically InsolubleNot Specified

Note: "Soluble" indicates that a significant amount dissolves, but a precise quantitative value was not found in the literature. "Practically Insoluble" suggests that while trace amounts may dissolve, it does not form a true solution at a practical concentration for most synthetic purposes.

Experimental Protocols

Here are detailed methodologies for key strategies to overcome the solubility issues of cesium acetate in non-polar solvents.

Protocol 1: Using Cesium Acetate as a Heterogeneous Slurry

This method is suitable for reactions where cesium acetate can function effectively as a solid in a liquid-solid reaction mixture.

  • Objective: To use cesium acetate in a non-polar solvent when a true solution is not required.

  • Materials:

    • Cesium Acetate (CsOAc), finely ground

    • Anhydrous non-polar solvent (e.g., Toluene)

    • Reaction substrate

    • Inert gas atmosphere setup (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the finely ground cesium acetate (e.g., 1.5 equivalents).

    • Add the anhydrous non-polar solvent (e.g., Toluene) to the flask.

    • Stir the mixture vigorously to create a fine suspension (slurry).

    • Add the reaction substrate to the slurry.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain vigorous stirring to ensure good mixing of the phases.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).

    • Upon completion, cool the reaction, and filter off the solid cesium salts.

    • Work up the filtrate as required by the specific reaction.

Protocol 2: Solubilization using a Phase-Transfer Catalyst (18-Crown-6)

This protocol is ideal for reactions that require the acetate anion to be in solution to act as a nucleophile or base.

  • Objective: To achieve a homogeneous or near-homogeneous solution of cesium acetate in a non-polar solvent.

  • Materials:

    • Cesium Acetate (CsOAc), dried

    • 18-Crown-6

    • Anhydrous non-polar solvent (e.g., Toluene, Benzene)

    • Reaction substrate

    • Inert gas atmosphere setup

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, add the dried cesium acetate (e.g., 1.5 equivalents) and 18-crown-6 (e.g., 1.5 equivalents, for a 1:1 molar ratio).

    • Add the anhydrous non-polar solvent.

    • Stir the mixture at room temperature or with gentle heating. The formation of the Cs⁺-(18-crown-6) complex should facilitate the dissolution of the cesium acetate.

    • Once the mixture is homogeneous or significantly clearer, add the reaction substrate.

    • Proceed with the reaction at the desired temperature.

    • Monitor the reaction to completion.

    • For workup, be aware that 18-crown-6 is water-soluble, so it can often be removed by an aqueous wash.

Protocol 3: In Situ Formation of Soluble Cesium Oleate (B1233923)

This method is particularly useful when a long-chain carboxylate is compatible with the reaction and a homogeneous solution is critical.

  • Objective: To convert insoluble cesium acetate into a soluble cesium oleate complex in a non-polar solvent.

  • Materials:

    • Cesium Acetate (CsOAc)

    • Oleic Acid

    • Anhydrous non-polar solvent (e.g., 1-octadecene, Toluene)

    • Inert gas atmosphere setup with vacuum capability

  • Procedure:

    • Combine cesium acetate (1 part) and oleic acid (e.g., 5-10 parts, an excess is often used) in a reaction flask.

    • Add the non-polar solvent.

    • Heat the mixture under vacuum (e.g., to 120 °C) with stirring. The reaction between cesium acetate and oleic acid will form cesium oleate and acetic acid. The acetic acid and any water are removed under vacuum.

    • Continue heating until the solution becomes clear, indicating the formation of the soluble cesium oleate.

    • Cool the resulting solution to the desired reaction temperature and proceed with the addition of other reagents under an inert atmosphere.

References

Technical Support Center: Optimizing Cesium Acetate in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of cesium acetate (B1210297) (CsOAc) concentration in perovskite precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cesium acetate (CsOAc) in perovskite precursor solutions?

A1: Cesium acetate (CsOAc) is primarily used as an additive in perovskite precursor solutions to enhance the stability and efficiency of the resulting perovskite solar cells. The cesium cation (Cs+) is a widely used dopant for formamidinium lead tri-halide perovskites (FAPbX3) that helps to stabilize the perovskite structure.[1][2][3] The acetate anion (Ac-) can form a strong intermediate phase with lead iodide (PbI2), which facilitates the intercalation of Cs+ and other cations during the sequential deposition process.[1][3] This leads to a reduction in trap density, an extension of carrier lifetime, and improved thermal and operational stability.[1][2][3]

Q2: How does the addition of CsOAc affect the crystallization of the perovskite film?

A2: The addition of CsOAc can significantly influence the crystallization process of the perovskite film. The acetate anion (Ac-) interacts strongly with lead (Pb2+), which can retard the formation and growth of the perovskite, leading to larger grains and reduced defects.[4] In the sequential deposition method, CsOAc in the PbI2 precursor solution can trigger the formation of a PbI2-DMSO intermediate phase, which plays a role in the growth of the perovskite film.[4] By involving CsOAc in the intermediate phase, it can retard the ion exchange reaction, leading to a denser morphology, lower defect density, and a longer carrier lifetime in the final perovskite film.[5]

Q3: What are the typical concentration ranges for CsOAc in perovskite precursor solutions?

A3: The optimal concentration of CsOAc can vary depending on the specific perovskite composition and fabrication method. However, research suggests that a small molar percentage is often effective. For instance, in one study, CsAc was added to the PbI2 solution at concentrations of 0, 1, 2, and 3 mol%.[4] Another study investigated cesium doping in lead(II)-acetate based perovskites at 0, 2.5, 5, and 7.5 mol%.[6] A different approach used CsOAc-modified TiO2 electron transport layers with CsOAc solution concentrations ranging from 4 to 8 mg/mL.[7] It is crucial to optimize the concentration for your specific experimental conditions.

Q4: Can excessive amounts of CsOAc be detrimental to device performance?

A4: Yes, an excessive concentration of CsOAc can negatively impact device performance. High concentrations of CsOAc can hinder the conversion of the PbI2-DMSO intermediate phase to the final perovskite structure, thereby inhibiting the formation of a high-quality perovskite thin film.[4] This can lead to a decrease in the power conversion efficiency (PCE) of the solar cell.[4] For example, one study observed that while 1 mol% of CsAc improved PCE, increasing the concentration to 2 and 3 mol% led to a decrease in the average PCE.[4]

Troubleshooting Guide

Problem: Low Power Conversion Efficiency (PCE) after adding CsOAc.

Possible Cause Suggested Solution
Suboptimal CsOAc Concentration The concentration of CsOAc is a critical parameter. Systematically vary the molar ratio or concentration of CsOAc in your precursor solution to find the optimal value for your specific perovskite composition and fabrication process. Start with low concentrations (e.g., 1 mol%) and gradually increase, while carefully monitoring the photovoltaic parameters.[4][6]
Incomplete Conversion to Perovskite Phase Excessive CsOAc can inhibit the complete conversion of precursors to the desired perovskite phase.[4] Annealing time and temperature may need to be re-optimized after the introduction of CsOAc. Use characterization techniques like X-ray Diffraction (XRD) to confirm the phase purity of your perovskite film.
Poor Film Morphology The addition of CsOAc can alter the crystallization process.[4] This may necessitate adjustments to your deposition technique (e.g., spin coating speed, anti-solvent treatment) to achieve a uniform and pinhole-free film. Analyze the film morphology using Scanning Electron Microscopy (SEM).

Problem: Increased Hysteresis in J-V scans.

Possible Cause Suggested Solution
Increased Trap Density at Interfaces While CsOAc can reduce bulk trap density, improper incorporation might lead to defects at the interfaces. Ensure proper mixing and dissolution of CsOAc in the precursor solution. Consider a post-deposition annealing step to improve interface quality.
Ion Migration The presence of acetate ions could potentially influence ion migration within the perovskite layer. Investigate the effect of different scan rates and pre-conditioning protocols during J-V measurements to understand the nature of the hysteresis.

Problem: Poor long-term stability of the device.

Possible Cause Suggested Solution
Residual Acetate Incomplete removal of acetate-related byproducts could potentially compromise long-term stability. One study identified the need to use ammonium (B1175870) as a volatile cation to drive away residual acetate during annealing.[8] Consider optimizing the annealing process to ensure all volatile byproducts are removed.
Hygroscopic Nature of CsOAc Cesium acetate is hygroscopic. Ensure that the precursor solution is prepared and stored in a controlled, low-humidity environment (e.g., a glovebox) to prevent moisture-induced degradation.

Quantitative Data Summary

Table 1: Effect of Cesium Acetate (CsAc) Concentration on Perovskite Solar Cell Performance (Sequential Deposition Method)

CsAc Conc. (mol%)Average PCE (Reverse Scan) (%)Average PCE (Forward Scan) (%)
021.1618.74
121.5420.19
220.8918.55
321.1218.10

Data extracted from a study on the beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells.[4]

Table 2: Photovoltaic Parameters of MAPbI3 Perovskite Solar Cells with Different Cesium Doping Concentrations (from a Lead(II)-acetate precursor)

Cesium Doping (mol%)Average PCE (%)Average Jsc (mA cm-2)Average Voc (V)Average FF
014.120.160.980.69
2.515.04---
5.015.5721.080.980.75
7.515.37---

Data from a study on cesium doping for performance improvement of lead(II)-acetate-based perovskite solar cells.[6]

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with CsOAc (Sequential Deposition)

This protocol is based on the methodology described for the sequential deposition of perovskite films.[9]

  • PbI2 Solution Preparation:

    • Dissolve 1.5 M of PbI2 in a mixture of DMF and DMSO (9:1 volume ratio).

    • Add the desired molar percentage of Cesium Acetate (CsAc) to the PbI2 solution (e.g., 0, 1, 2, or 3 mol%).

    • Stir the solution at 70 °C overnight in an argon-filled glovebox.

  • Mixed Halide Solution Preparation:

    • Prepare a solution containing 90 mg of Formamidinium Iodide (FAI), 6.5 mg of Methylammonium Iodide (MAI), and 9 mg of Methylammonium Chloride (MACl) in 1 ml of isopropanol.

    • Stir the solution at room temperature for 1 hour.

Protocol 2: Fabrication of Perovskite Solar Cells with CsOAc-Modified TiO2 ETL

This protocol is adapted from a study utilizing a CsOAc-modified electron transport layer.[7]

  • Preparation of CsOAc Solutions:

    • Prepare CsOAc solutions with various concentrations (e.g., 4, 6, 8 mg/mL) in the appropriate solvent.

  • ETL Modification:

    • Deposit a compact TiO2 film on the substrate to serve as the electron transport layer (ETL).

    • Modify the TiO2 surface by applying the prepared CsOAc solution.

  • Perovskite Deposition:

    • Deposit the perovskite precursor solution onto the CsOAc-modified TiO2 layer. The specific perovskite precursor in the study was (DA2PbI2Br2)0.05MAPbI3 doped with 2.3 wt% diethylammonium (B1227033) bromide (DABr).

  • Device Completion:

    • Deposit the hole transport layer (e.g., spiro-OMeTAD) and the top metal contact (e.g., Au) to complete the solar cell device.

Visualizations

experimental_workflow cluster_precursor Precursor Solution Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization prep_pbi2 Prepare PbI2 Solution (DMF:DMSO 9:1) add_csoac Add Cesium Acetate (Vary Concentration) prep_pbi2->add_csoac stir Stir Overnight (70°C, Argon) add_csoac->stir spin_coat Spin-coat PbI2+CsOAc Solution on Substrate stir->spin_coat anneal1 Anneal PbI2 Film spin_coat->anneal1 dip Dip in Organic Cation Solution anneal1->dip anneal2 Anneal Perovskite Film dip->anneal2 deposit_htl Deposit Hole Transport Layer anneal2->deposit_htl deposit_contact Deposit Metal Contact deposit_htl->deposit_contact sem SEM (Morphology) deposit_contact->sem xrd XRD (Crystallinity) deposit_contact->xrd jv J-V Measurement (PCE) deposit_contact->jv stability Stability Testing deposit_contact->stability

Caption: Workflow for optimizing CsOAc in sequential deposition.

logical_relationship cluster_effects Physicochemical Effects cluster_outcomes Resulting Film & Device Properties csoac Cesium Acetate (CsOAc) Addition intermediate_phase Forms Strong Intermediate Phase with PbI2 csoac->intermediate_phase retard_growth Retards Perovskite Formation & Growth csoac->retard_growth relax_strain Relaxes Strain in Perovskite Layer csoac->relax_strain large_grains Larger Grain Size intermediate_phase->large_grains retard_growth->large_grains reduced_defects Reduced Defect Density retard_growth->reduced_defects improved_stability Enhanced Stability (Thermal & Operational) relax_strain->improved_stability longer_lifetime Longer Carrier Lifetime large_grains->longer_lifetime reduced_defects->longer_lifetime reduced_hysteresis Less Hysteresis reduced_defects->reduced_hysteresis higher_pce Higher PCE (at optimal conc.) longer_lifetime->higher_pce improved_stability->higher_pce reduced_hysteresis->higher_pce

Caption: Role of CsOAc in improving perovskite properties.

References

preventing decomposition of cesium acetate during thermal processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium acetate (B1210297) (CsOAc) in applications requiring thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is the melting point and decomposition temperature of cesium acetate?

A1: Cesium acetate has a melting point of approximately 194 °C.[1][2] It decomposes upon further heating, and the exact decomposition temperature is highly dependent on the surrounding atmosphere. In an inert atmosphere (like helium or nitrogen), significant decomposition begins at higher temperatures compared to in the presence of air or oxygen.

Q2: What are the primary decomposition products of cesium acetate?

A2: When heated, cesium acetate decomposes to form cesium oxide (Cs₂O).[3] In an inert atmosphere, pyrolysis can also lead to the formation of cesium carbonate (Cs₂CO₃) and various gaseous byproducts, including acetone, carbon dioxide, and methane.[4] In the presence of oxygen, the decomposition is more rapid and primarily yields cesium oxide, carbon monoxide, and carbon dioxide.[5]

Q3: How does the presence of moisture affect the thermal stability of cesium acetate?

A3: Cesium acetate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5][6] This absorbed water can lead to hydrolysis, forming cesium hydroxide (B78521) and acetic acid, which can lower the decomposition temperature and alter the decomposition pathway. It is crucial to handle and store cesium acetate in a dry, inert environment.[1][5][7]

Q4: Can cesium acetate be used in high-temperature solid-state synthesis?

A4: Yes, cesium acetate can be used in solid-state synthesis at high temperatures. However, careful control of the atmosphere is critical to prevent premature decomposition.[8] Using an inert atmosphere such as nitrogen or argon is highly recommended to achieve the desired reaction and prevent the formation of unwanted cesium oxides.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low decomposition temperature or premature reaction. Presence of moisture: Cesium acetate is very hygroscopic.Ensure cesium acetate is thoroughly dried before use. Handle and store it in a glovebox or under an inert atmosphere.[1][5][7]
Processing in air: Oxygen accelerates the decomposition of cesium acetate.Conduct thermal processing under an inert atmosphere (e.g., nitrogen, argon).[9][10]
Inconsistent results between batches. Variable hydration levels: Different batches may have absorbed varying amounts of moisture.Standardize a drying procedure for the cesium acetate before each experiment.
Inconsistent heating rates: Rapid heating can sometimes lead to different decomposition kinetics.Use a programmable furnace with a controlled heating ramp rate.
Formation of undesired byproducts (e.g., black residue). Decomposition in an oxidizing atmosphere: Heating in air can lead to the formation of various cesium oxides and carbonaceous residues.Use a controlled inert atmosphere during thermal processing.[10]
Reaction with crucible material: At high temperatures, cesium compounds can be reactive towards certain crucible materials.Select an appropriate inert crucible material (e.g., alumina, platinum) based on the processing temperature and reaction conditions.
Poor film quality or device performance in perovskite applications. Incomplete removal of precursor solvents. Optimize the annealing time and temperature to ensure complete solvent removal without causing significant cesium acetate decomposition.[11][12][13]
Non-uniform distribution of cesium acetate. Ensure homogeneous mixing of cesium acetate in the precursor solution.
Thermal decomposition during annealing. Use a lower annealing temperature for a longer duration, or perform the annealing in a controlled, inert atmosphere.[11]

Quantitative Data

Table 1: Thermal Properties of Cesium Acetate

PropertyValueSource
Melting Point194 °C[1][2]
Boiling Point945 °C[2]

Table 2: Thermal Decomposition Onset Temperatures of Metal Acetates in Different Atmospheres (Analogous Data)

CompoundAtmosphereDecomposition Onset (°C)Final ProductSource
Cerium(III) AcetateArgon~300 °CCeO₂ (via intermediates)[14][15]
Cerium(III) AcetateDry Air~250 °CCeO₂[14][16]
Calcium AcetateNitrogen~390 °CCaCO₃ -> CaO[17]

Experimental Protocols

Protocol 1: General Handling and Storage of Cesium Acetate

  • Receiving: Upon receipt, immediately transfer the cesium acetate container to a desiccator or a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).

  • Storage: Store the container tightly sealed in a cool, dry place, away from heat and sources of ignition.[1][5] It is recommended to store it inside a glovebox to minimize moisture absorption.

  • Handling: All handling of cesium acetate powder should be performed in a controlled environment, such as a glovebox, to prevent moisture exposure.[5] Use dry, clean spatulas and weighing boats.

  • Drying: If the cesium acetate is suspected to have absorbed moisture, it can be dried under vacuum at a temperature below its melting point (e.g., 100-120 °C) for several hours before use.

Protocol 2: Example of Thermal Annealing for a Cesium Acetate-Containing Perovskite Film

This is an example protocol and may require optimization for specific applications.

  • Film Deposition: Prepare the perovskite precursor solution containing cesium acetate and spin-coat it onto the substrate in a controlled environment.

  • Annealing Setup: Transfer the coated substrate to a hotplate located inside a nitrogen-filled glovebox.

  • Thermal Annealing:

    • Set the hotplate to the desired temperature (e.g., 80-150 °C).[11] A lower temperature may require a longer annealing time.

    • Place the substrate on the pre-heated hotplate.

    • Anneal for a specific duration (e.g., 10-60 minutes).[11][13] The optimal time and temperature will depend on the specific perovskite composition and desired film properties.

  • Cooling: After annealing, allow the film to cool down to room temperature inside the glovebox before proceeding with subsequent processing steps.

Visualizations

Decomposition_Pathway Figure 1: Cesium Acetate Thermal Decomposition Pathway CsOAc Cesium Acetate (CH₃COOCs) Heat_Inert Heat (Inert Atmosphere) CsOAc->Heat_Inert Heat_Air Heat (Air/Oxygen) CsOAc->Heat_Air Decomp_Inert Decomposition Products (Inert) Heat_Inert->Decomp_Inert Decomp_Air Decomposition Products (Air) Heat_Air->Decomp_Air Cs2O Cesium Oxide (Cs₂O) Decomp_Inert->Cs2O Gases_Inert Gaseous Byproducts (Acetone, CO₂, CH₄) Decomp_Inert->Gases_Inert Decomp_Air->Cs2O Gases_Air Gaseous Byproducts (CO, CO₂) Decomp_Air->Gases_Air

Caption: Cesium Acetate Thermal Decomposition Pathway

Experimental_Workflow Figure 2: General Workflow for Thermal Processing Start Start: Cesium Acetate Drying Drying (if necessary) - Vacuum Oven Start->Drying Handling Handling in Inert Atmosphere - Glovebox Drying->Handling Process Thermal Processing - Annealing - Solid-State Reaction Handling->Process Atmosphere Control Atmosphere - Inert Gas (N₂, Ar) Process->Atmosphere Cooling Controlled Cooling Process->Cooling Atmosphere->Process Feedback loop End End Product Cooling->End

Caption: General Workflow for Thermal Processing

References

Technical Support Center: Troubleshooting Cesium Acetate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cesium Acetate (B1210297) Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is cesium acetate and why is it used in organic synthesis?

Cesium acetate (CsOAc) is the cesium salt of acetic acid. It is a white, crystalline solid that is highly soluble in water and soluble in some organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] In organic synthesis, it is frequently employed as a base, a nucleophile, or an additive, particularly in palladium-catalyzed cross-coupling reactions.[2][4] Its effectiveness is often attributed to the "cesium effect," where the large and soft cesium cation can enhance reaction rates and yields compared to other alkali metal acetates.[5][6] This effect is thought to arise from factors such as increased solubility of reaction intermediates and favorable interactions with the catalyst.[6]

Q2: What are the critical handling and storage considerations for cesium acetate?

Cesium acetate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] This is a critical consideration as the presence of water can lead to the hydrolysis of the acetate ion, forming acetic acid and cesium ions, which can alter the reaction conditions and lead to inconsistent results.[1] Therefore, it is imperative to store cesium acetate in a tightly sealed container in a dry environment, such as a desiccator or a glovebox. When handling, minimize its exposure to the ambient atmosphere.

Q3: My reaction is not working as expected. Could the quality of my cesium acetate be the issue?

Yes, the quality of cesium acetate can significantly impact your reaction. Due to its hygroscopic nature, improper storage can lead to hydration and decomposition.[1] It is advisable to use freshly opened cesium acetate or material that has been properly stored. If you suspect moisture contamination, you can dry the cesium acetate under high vacuum at an elevated temperature before use, though verifying its purity thereafter is recommended.

Troubleshooting Inconsistent Reaction Outcomes

Inconsistent yields, variable reaction rates, and the formation of side products are common challenges in catalysis. The following guide provides a systematic approach to troubleshooting reactions where cesium acetate is used as a catalyst or additive.

Guide 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Key Considerations
Catalyst Inactivity/Deactivation 1. Use a fresh source of palladium catalyst: Palladium precursors, especially those in lower oxidation states, can degrade over time.[7] 2. Ensure anaerobic conditions: For many cross-coupling reactions, oxygen can oxidize and deactivate the active Pd(0) catalyst. Degas your solvent and use an inert atmosphere (e.g., nitrogen or argon). 3. Check for catalyst poisons: Impurities in substrates, reagents, or solvents (e.g., sulfur or other coordinating species) can act as catalyst poisons.[8][9] Purify starting materials if necessary.The choice of palladium precursor and ligands is crucial. Some modern pre-catalysts are more robust and air-stable.
Poor Solubility of Reactants 1. Screen different solvents: Cesium acetate's solubility varies in organic solvents.[2][5] While soluble in DMSO, its solubility in other common reaction solvents like THF or toluene (B28343) may be limited. 2. Increase reaction temperature: Higher temperatures can improve the solubility of reactants and the reaction rate. However, be mindful of potential thermal degradation of substrates or the catalyst.[7]The "cesium effect" is partly attributed to the enhanced solubility of cesium salts in organic media compared to other alkali metal salts.[5]
Sub-optimal Reaction Conditions 1. Vary the base concentration: The amount of cesium acetate can be critical. While it often acts as a base, its role can be more complex.[6] 2. Optimize the reaction temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and stability.In some cases, cesium salts can influence the reaction pathway, leading to different products under different conditions.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion Observed catalyst Is the Catalyst Active? start->catalyst solubility Are Reactants Soluble? catalyst->solubility Yes fresh_catalyst Use Fresh Catalyst/Pre-catalyst catalyst->fresh_catalyst No conditions Are Reaction Conditions Optimal? solubility->conditions Yes screen_solvents Screen Solvents solubility->screen_solvents No optimize_base Optimize CsOAc Loading conditions->optimize_base No end Improved Conversion conditions->end Yes inert_atmosphere Ensure Inert Atmosphere fresh_catalyst->inert_atmosphere purify_reagents Purify Reagents inert_atmosphere->purify_reagents purify_reagents->end increase_temp Increase Temperature screen_solvents->increase_temp increase_temp->end optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_temp->end

Caption: A workflow for troubleshooting low reaction conversion.

Guide 2: Inconsistent Yields and Reaction Rates

Variability between batches is a common frustration. The hygroscopic nature of cesium acetate is a frequent culprit.

Potential Cause Troubleshooting Steps Key Considerations
Moisture Contamination 1. Handle cesium acetate in a glovebox or under an inert atmosphere. 2. Use freshly opened or properly stored cesium acetate. 3. Dry cesium acetate under vacuum if moisture is suspected. 4. Use anhydrous solvents: Ensure your reaction solvents are rigorously dried.The presence of water can hydrolyze cesium acetate and other reagents, such as boronic esters in Suzuki couplings (protodeboronation).[1][7]
Variability in Reagent Quality 1. Source reagents from a reliable supplier. 2. Characterize incoming batches of starting materials. 3. Purify substrates if necessary. Subtle differences in impurity profiles between batches of starting materials can have a significant impact on catalytic reactions.
Inconsistent Reaction Setup 1. Ensure consistent stirring speed: In heterogeneous reactions, mass transfer can be rate-limiting. 2. Maintain precise temperature control: Use a calibrated thermostat and ensure uniform heating.[8] 3. Standardize the degassing procedure: Inconsistent removal of oxygen can lead to variable catalyst deactivation.Small variations in experimental procedure can be amplified in sensitive catalytic systems.

Experimental Workflow for Cesium Acetate Catalyzed Reactions

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup reagents Dry Reagents & Solvents assemble Assemble Under Inert Gas reagents->assemble glassware Oven-Dry Glassware glassware->assemble add_reagents Add Reactants & CsOAc assemble->add_reagents add_catalyst Add Pd Catalyst & Ligand add_reagents->add_catalyst heat Heat to Desired Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify

Caption: A general experimental workflow for setting up a reaction.

Specific Issues in Common Cesium Acetate Mediated Reactions

Suzuki-Miyaura Coupling
  • Issue: Protodeboronation of Boronic Acid/Ester. This side reaction, where the boronic acid/ester is replaced by a hydrogen atom, is often exacerbated by the presence of water.

    • Solution: Use anhydrous conditions and ensure the cesium acetate is dry.[7] Using more stable boronic esters, such as pinacol (B44631) or MIDA esters, can also mitigate this issue.[7][10]

Heck Reaction
  • Issue: Low Regio- or Stereoselectivity. The Heck reaction's outcome can be sensitive to the base and solvent.

    • Solution: Screen other bases in conjunction with cesium acetate or as alternatives. The choice of phosphine (B1218219) ligand also plays a critical role in controlling selectivity.[11]

C-H Activation
  • Issue: Lack of Reactivity or Selectivity. C-H activation reactions are often highly sensitive to the nature of the base and any additives.

    • Solution: The acetate anion from cesium acetate can act as a ligand for the metal center, participating directly in the C-H cleavage step.[12][13] Fine-tuning the stoichiometry of cesium acetate is crucial. In some cases, other carboxylates or bases may provide better results.

Hypothetical Palladium Catalytic Cycle with Cesium Acetate

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate1 R-Pd(II)-X L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-M csx CsX pd_intermediate1->csx pd_intermediate2 R-Pd(II)-R' L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product base_regeneration Base Regeneration csoac CsOAc csoac->transmetalation Activates R'-M csx->csoac Reactant

Caption: A simplified catalytic cycle for a cross-coupling reaction.

By systematically addressing these common issues, researchers can improve the reliability and success of their cesium acetate catalyzed reactions. For further assistance, consulting detailed literature procedures for similar transformations is always recommended.

References

Technical Support Center: The Impact of Cesium Acetate Purity on Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of cesium acetate (B1210297) in catalytic reactions. The purity of cesium acetate can significantly influence reaction outcomes, and this guide is designed to help you navigate potential challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cesium acetate in catalytic reactions?

A1: Cesium acetate (CsOAc) primarily serves as a base or a co-catalyst/promoter in a variety of organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Its effectiveness is often attributed to the "cesium effect," where the large and highly polarizable cesium cation can influence the solubility of reaction intermediates and stabilize transition states, leading to enhanced reaction rates and yields.[3][4]

Q2: How does the purity of cesium acetate affect its catalytic performance?

A2: The purity of cesium acetate is crucial for consistent and optimal catalytic activity. Impurities can negatively impact reactions in several ways:

  • Moisture Content: Cesium acetate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Water can interfere with many catalytic cycles, particularly those involving organometallic intermediates, by protonating sensitive reagents or deactivating the catalyst. This can lead to lower yields and the formation of byproducts.

  • Trace Metal Impurities: The presence of other metal ions can poison the catalyst, inhibit its activity, or lead to unwanted side reactions. For sensitive applications like the synthesis of materials for perovskite solar cells, even trace amounts of impurities can be detrimental to performance and stability.[7][8]

  • Organic Impurities: Residual solvents or byproducts from the manufacturing of cesium acetate can introduce nucleophiles or electrophiles that compete with the desired reaction pathway.

Q3: My reaction yield is lower than expected when using cesium acetate. What are the potential causes related to the reagent?

A3: Low reaction yield is a common issue that can often be traced back to the quality and handling of cesium acetate.

  • Improper Storage: Due to its hygroscopic nature, cesium acetate must be stored in a tightly sealed container in a dry environment, preferably in a desiccator or glovebox.[6] Exposure to ambient air will lead to water absorption, which can be detrimental to the reaction.

  • Sub-optimal Purity Grade: For demanding catalytic applications, using a lower purity grade of cesium acetate may introduce sufficient impurities to inhibit the catalyst. Consider using a higher purity grade (e.g., 99.9% or 99.99% trace metals basis) for sensitive reactions.[9]

  • Decomposition: Although stable at room temperature, prolonged exposure to moisture can lead to the hydrolysis of cesium acetate into cesium hydroxide (B78521) and acetic acid, altering the basicity and composition of the reagent.[5]

Q4: I am observing unexpected side products in my reaction. Could this be related to the cesium acetate?

A4: Yes, the formation of unexpected side products can be linked to impurities in the cesium acetate. For instance, in Suzuki-Miyaura couplings, protodeboronation of the boronic acid is a known side reaction that can be influenced by the base and the presence of water.[3] Impurities in the cesium acetate could potentially exacerbate such unwanted pathways.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using cesium acetate in catalytic reactions.

Issue Potential Cause Related to Cesium Acetate Recommended Action
Low or No Catalytic Activity High Moisture Content: The cesium acetate has absorbed water from the atmosphere.1. Dry the cesium acetate under vacuum at an elevated temperature (ensure temperature is below its melting point of 194 °C).[7][10] 2. Handle and weigh the cesium acetate in an inert atmosphere (glovebox or under argon/nitrogen). 3. Use freshly opened cesium acetate of a high purity grade.
Catalyst Poisoning: Trace metal or other impurities are deactivating the catalyst.1. Switch to a higher purity grade of cesium acetate (e.g., ≥99.9% trace metals basis).[9] 2. Analyze the current batch of cesium acetate for common impurities.
Inconsistent Reaction Results Batch-to-Batch Variation: The purity and water content of the cesium acetate vary between different lots.1. Source high-purity cesium acetate from a reputable supplier. 2. If possible, analyze each new batch for purity and water content before use. 3. Standardize the handling and storage protocol for cesium acetate in your lab.
Reaction Stalls Before Completion Insufficient Basicity: The cesium acetate may have partially decomposed or is of a lower than stated purity, leading to insufficient active base.1. Use a fresh, high-purity batch of cesium acetate. 2. Ensure the molar equivalents of the base to the catalyst and substrates are correct as per the established protocol.
Formation of Tar or Polymeric Byproducts Presence of Reactive Impurities: Unknown impurities in the cesium acetate may be initiating polymerization or other side reactions.1. Purify the cesium acetate by recrystallization if a high-purity grade is not available. 2. Analyze the impurities in your current batch to identify the problematic species.

Experimental Protocols

Protocol 1: Purity Analysis of Cesium Acetate by Titration

This protocol provides a method to determine the purity of cesium acetate by titrating it as a base.

Materials:

  • Cesium acetate sample

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Analytical balance

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.5 g of the cesium acetate sample and record the exact mass.

  • Dissolve the sample in 50 mL of deionized water in a beaker.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the cesium acetate solution with the standardized HCl solution while stirring continuously.

  • The endpoint is reached when the pink color of the solution disappears. Record the volume of HCl used.

  • Calculate the purity of the cesium acetate using the following formula:

    Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × Molar Mass of CsOAc ( g/mol )) / (Mass of CsOAc sample (g)) × 100

Protocol 2: A Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura reaction where cesium acetate is used as the base. This can be used as a benchmark to test the catalytic activity of different batches or purities of cesium acetate.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Cesium acetate

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and cesium acetate (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Pd Catalyst - Cesium Acetate Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Yield Determine Yield Purify->Yield

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low Reaction Yield? Check_Purity Is Cesium Acetate Purity Sufficient? Start->Check_Purity Yes Check_Handling Was Cesium Acetate Handled Under Inert Conditions? Check_Purity->Check_Handling Yes Use_High_Purity Action: Use Higher Purity Grade CsOAc Check_Purity->Use_High_Purity No Improve_Handling Action: Dry and Handle CsOAc in Glovebox Check_Handling->Improve_Handling No Other_Factors Investigate Other Reaction Parameters (Catalyst, Solvent, Temp) Check_Handling->Other_Factors Yes Success Problem Resolved Use_High_Purity->Success Improve_Handling->Success

Caption: Troubleshooting logic for low yield in cesium acetate-mediated reactions.

References

strategies to minimize hysteresis in cesium acetate-modified perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) to minimize hysteresis in cesium acetate-modified perovskite solar cells (PSCs).

Frequently Asked Questions (FAQs)

Q1: What is current-voltage (J-V) hysteresis in perovskite solar cells?

A1: J-V hysteresis is the phenomenon where the current-voltage (J-V) curve of a perovskite solar cell differs depending on the direction and speed of the voltage scan.[1][2] This means that the measured power conversion efficiency (PCE) can be different when scanning from forward to reverse bias compared to scanning from reverse to forward bias. This discrepancy complicates the accurate assessment of the solar cell's performance.

Q2: What are the primary causes of hysteresis in perovskite solar cells?

A2: The primary causes of hysteresis are multifaceted and often interrelated. The most commonly cited factors include:

  • Ion Migration: The perovskite crystal lattice contains mobile ions (like iodide and methylammonium) that can move under an applied electric field. This movement can cause a redistribution of the internal electric field, affecting charge extraction.[3]

  • Charge Carrier Trapping and Detrapping: Defects within the perovskite material or at its interfaces can trap charge carriers (electrons and holes). The slow trapping and release of these carriers can lead to a delayed current response, contributing to hysteresis.

  • Ferroelectric Polarization: Some perovskite materials exhibit ferroelectric properties, meaning they can have a spontaneous electric polarization that can be altered by an external electric field. This can influence charge separation and collection, adding to the time-dependent behavior of the device.

  • Unbalanced Charge Transport: A mismatch in the charge transport properties of the electron transport layer (ETL) and hole transport layer (HTL) can lead to charge accumulation at the interfaces, which is a significant contributor to hysteresis.

Q3: How does cesium acetate (B1210297) (CsAc) help in minimizing hysteresis?

A3: Cesium acetate is used as an additive in the perovskite precursor solution to improve the quality and stability of the perovskite film, which in turn reduces hysteresis. Its beneficial effects include:

  • Reduced Defect Density: The acetate (Ac⁻) anion can interact with uncoordinated lead ions (Pb²⁺), passivating defects that would otherwise act as charge traps. The cesium (Cs⁺) cation can fill vacancies in the perovskite lattice. This reduction in trap density facilitates more efficient charge transport and minimizes non-radiative recombination.[4]

  • Improved Crystallinity and Morphology: The presence of cesium acetate can promote the formation of larger, more uniform perovskite grains with fewer pinholes. This improved film quality leads to better charge transportation.

  • Strain Relaxation: The incorporation of the smaller cesium cation can help to relax the strain in the perovskite crystal lattice, enhancing its stability.[5][6][7]

  • Extended Carrier Lifetime: By reducing defect sites, cesium acetate modification leads to a longer charge carrier lifetime, allowing more charge carriers to be collected before they recombine.[5][6][8]

Q4: How is hysteresis quantified?

A4: Hysteresis is commonly quantified using the Hysteresis Index (HI), which is calculated from the power conversion efficiencies (PCE) obtained from the reverse scan (RS) and forward scan (FS) of the J-V curve. The formula is:

HI = (PCE_RS - PCE_FS) / PCE_RS

A smaller HI value indicates less hysteresis.

Troubleshooting Guide

Q1: My J-V curve shows significant "normal" hysteresis (reverse scan PCE > forward scan PCE) even after adding cesium acetate. What could be the cause?

A1:

  • Suboptimal Cesium Acetate Concentration: The concentration of CsAc is crucial. Too little may not be sufficient to passivate defects effectively, while too much can introduce other impurities or disrupt the crystal structure. It is recommended to optimize the molar ratio of CsAc in your precursor solution.

  • Inadequate Film Quality: Poor perovskite film morphology with pinholes or small grains can still lead to high trap densities. Review your spin-coating and annealing parameters. The annealing temperature and duration, in particular, are critical for achieving good crystallinity.

  • Interface Issues: Hysteresis is highly sensitive to the interfaces between the perovskite and the charge transport layers (ETL and HTL). Ensure that your ETL and HTL are uniform and provide good energy level alignment with the perovskite layer. Poor interfaces can impede charge extraction and lead to charge accumulation.

  • Moisture/Oxygen Contamination: Perovskite films are sensitive to moisture and oxygen. Fabrication and testing in a controlled inert environment (e.g., a nitrogen-filled glovebox) are crucial to prevent degradation and the formation of trap states.

Q2: I am observing "inverted" hysteresis, where the forward scan shows a higher PCE than the reverse scan. What does this mean and how can I fix it?

A2: Inverted hysteresis is a complex phenomenon that is often related to the specific device architecture (p-i-n vs. n-i-p) and the nature of charge accumulation at the interfaces.[9][10] It can be influenced by:

  • Charge Injection Barriers: An energy barrier at one of the interfaces can impede the injection of charge carriers from the perovskite into the transport layer, leading to charge accumulation and inverted hysteresis.

  • Preconditioning Bias: The starting voltage and any pre-biasing conditions before the J-V scan can significantly influence the shape of the curve and whether the hysteresis is normal or inverted.[11]

  • Scan Rate: Inverted hysteresis is often more prominent at higher scan rates.[10]

  • Troubleshooting Steps:

    • Optimize Interfaces: Re-evaluate your ETL and HTL materials and deposition processes to ensure good energy level alignment and minimize interfacial defects.

    • Standardize Measurement Protocol: Use a consistent J-V measurement protocol with a defined pre-biasing condition and an appropriate scan rate to get reproducible results.

    • Vary Scan Rate: Measure the J-V curves at different scan rates to understand the dynamics of the charge accumulation in your device.

Q3: The efficiency of my devices decreased after adding cesium acetate. What went wrong?

A3:

  • Precursor Solubility Issues: The addition of cesium acetate might affect the solubility of other components in your precursor solution. Ensure all components are fully dissolved before spin-coating to avoid the formation of aggregates in the film.

  • Phase Segregation: At higher concentrations, cesium can lead to phase segregation, where undesirable non-perovskite phases (the "yellow phase") form, which are detrimental to device performance.[7]

  • Incorrect Annealing Parameters: The optimal annealing temperature and time may change with the addition of cesium acetate. You may need to re-optimize your annealing process to achieve the desired perovskite phase and crystallinity.

Data Summary

The following tables summarize the quantitative impact of cesium acetate modification on perovskite solar cell performance.

Table 1: Photovoltaic Performance Comparison

Device TypeVoc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (%)HysteresisReference
Control (without CsAc)---20.38Significant[8]
With CsAc---21.26Reduced[8]
Control (without CsAc)-----[4]
With CsAc---22.01Reduced[4]

Table 2: Impact of Cesium Acetate on Perovskite Film Properties

PropertyControl DeviceCsAc-Modified DeviceReference
Trap DensityHigherReduced[5][8]
Carrier LifetimeShorterExtended[5][8]
Lattice StrainHigherRelaxed[5][6]

Experimental Protocols

Protocol 1: Fabrication of Cesium Acetate-Modified Inverted (p-i-n) Perovskite Solar Cell

This protocol provides a general guideline. Specific parameters may need to be optimized for your particular setup and materials.

  • Substrate Cleaning:

    • Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene.

    • Spin-coat the PTAA solution onto the ITO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 100°C for 10 minutes.

  • Perovskite Precursor Preparation (with Cesium Acetate):

    • Prepare the perovskite precursor solution in a nitrogen-filled glovebox. For a typical mixed-cation perovskite (e.g., FA₀.₉₅Cs₀.₀₅PbI₃), dissolve formamidinium iodide (FAI), lead iodide (PbI₂), and cesium acetate (CsAc) in a mixture of DMF and DMSO.

    • The molar ratio of CsAc should be optimized (typically 1-5 mol% with respect to the A-site cation).

    • Stir the solution at room temperature for at least 1 hour.

  • Perovskite Film Deposition:

    • Transfer the substrates with the HTL into the glovebox.

    • Spin-coat the perovskite precursor solution onto the HTL at 4000-6000 rpm for 30-45 seconds.

    • During the last 10-15 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit a C60/BCP or PCBM/BCP layer as the ETL via spin-coating or thermal evaporation.

    • Finally, thermally evaporate a metal back contact (e.g., silver or copper) through a shadow mask to define the active area of the device.

Protocol 2: J-V Hysteresis Measurement

  • Equipment:

    • Solar simulator (AM 1.5G, 100 mW/cm²)

    • Source measure unit (SMU)

    • Computer with control software

  • Measurement Parameters:

    • Scan Range: From -0.2 V to 1.2 V (or slightly beyond the Voc).

    • Scan Rate: A typical starting point is 100 mV/s. It is advisable to test a range of scan rates (e.g., 10 mV/s to 1000 mV/s) to understand the hysteresis behavior.[12]

    • Delay Time: The time the SMU waits at each voltage step before measuring the current. A delay time of 10-40 ms (B15284909) is common.

    • Pre-bias and Soak Time: Before starting the scan, it is important to pre-condition the cell. A common practice is to hold the cell at open-circuit or a slight forward bias under illumination for a few seconds to allow the device to reach a steady state.

  • Procedure:

    • Place the solar cell under the solar simulator and connect it to the SMU.

    • Set the measurement parameters in the software.

    • Reverse Scan: Start the scan from a voltage slightly above the Voc (e.g., 1.2 V) down to a negative voltage (e.g., -0.2 V).

    • Forward Scan: Immediately after the reverse scan, start the forward scan from the negative voltage up to the positive voltage.

    • Record the J-V curves for both scan directions.

    • Calculate the photovoltaic parameters (Voc, Jsc, FF, PCE) and the Hysteresis Index from the recorded data.

Visualizations

Hysteresis_Causes cause cause effect effect main_issue main_issue ion_migration Ion Migration field_redistribution Internal Field Redistribution ion_migration->field_redistribution charge_trapping Charge Trapping/ Detrapping delayed_response Delayed Current Response charge_trapping->delayed_response ferroelectric Ferroelectric Polarization ferroelectric->field_redistribution unbalanced_transport Unbalanced Charge Transport charge_accumulation Charge Accumulation at Interfaces unbalanced_transport->charge_accumulation hysteresis J-V Hysteresis charge_accumulation->hysteresis field_redistribution->hysteresis delayed_response->hysteresis

Caption: Key contributors to J-V hysteresis in perovskite solar cells.

CsAc_Mechanism additive additive mechanism mechanism benefit benefit outcome outcome csac Cesium Acetate (CsAc) Addition passivation Passivates Defects (e.g., Pb²⁺ dangling bonds) csac->passivation morphology Improves Film Morphology & Crystallinity csac->morphology strain Relaxes Lattice Strain csac->strain reduced_traps Reduced Trap Density passivation->reduced_traps better_transport Improved Charge Transport morphology->better_transport enhanced_stability Enhanced Stability strain->enhanced_stability longer_lifetime Longer Carrier Lifetime reduced_traps->longer_lifetime reduced_hysteresis Minimized Hysteresis longer_lifetime->reduced_hysteresis better_transport->reduced_hysteresis enhanced_stability->reduced_hysteresis higher_pce Higher PCE reduced_hysteresis->higher_pce

Caption: Mechanism of hysteresis reduction by cesium acetate modification.

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization sub_clean 1. Substrate Cleaning (ITO Glass) htl_dep 2. HTL Deposition (e.g., PTAA) sub_clean->htl_dep precursor_prep 3. Perovskite Precursor Preparation (+ CsAc) htl_dep->precursor_prep pvk_dep 4. Perovskite Film Spin-Coating precursor_prep->pvk_dep etl_dep 5. ETL Deposition (e.g., C60/BCP) pvk_dep->etl_dep electrode_dep 6. Electrode Evaporation (e.g., Ag) etl_dep->electrode_dep jv_measure 7. J-V Measurement (Forward & Reverse Scan) electrode_dep->jv_measure analysis 8. Hysteresis Analysis & Performance Evaluation jv_measure->analysis

Caption: Workflow for fabricating and testing CsAc-modified PSCs.

References

Technical Support Center: Cesium Acetate Additives for Perovskite Layer Trap Density Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium acetate (B1210297) (CsAc) additives to reduce trap density in perovskite layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cesium acetate (CsAc) in perovskite solar cells?

A1: Cesium acetate (CsAc) is primarily used as an additive to improve the quality and stability of perovskite films.[1][2][3] Its main functions are to reduce the density of trap states, which are defects in the crystal structure that can hinder device performance, and to enhance the operational and thermal stability of the solar cells.[1][2][3] The incorporation of the cesium (Cs⁺) cation can also help to relax strain within the perovskite lattice.[2][3]

Q2: How does the addition of cesium acetate reduce trap density?

A2: The reduction in trap density is attributed to several factors. The acetate ion (Ac⁻) can form a strong intermediate phase with lead iodide (PbI₂), which facilitates the uniform intercalation of cations during the perovskite formation process.[1][2][3] This leads to improved crystallinity, larger grain sizes, and fewer pinholes in the perovskite film.[4] The Cs⁺ ion itself helps in relaxing lattice strain and passivating defects.[2][3] This combined effect reduces non-radiative recombination centers, leading to a lower trap density and a longer charge carrier lifetime.[1][2][5]

Q3: My power conversion efficiency (PCE) decreased after adding what I thought was an optimal amount of cesium acetate. What is a likely cause?

A3: While cesium acetate can improve PCE, an excessive amount can be detrimental. High concentrations of CsAc can negatively impact the perovskite crystallization process, leading to the formation of secondary phases or poor morphology, which in turn increases charge recombination and reduces overall efficiency.[1] It is crucial to optimize the concentration of the additive for your specific perovskite composition and fabrication process.[6] For instance, in one study on FAMAPbI₃ perovskites, efficiency was found to decrease when CsAc concentration was increased to 2 and 3 mol%.[1]

Q4: I am observing significant hysteresis in my J-V curves even after using cesium acetate. What could be the issue?

A4: Cesium acetate is known to reduce hysteresis in perovskite solar cells.[1][2] If you are still observing significant hysteresis, it could be due to sub-optimal concentration of the additive or incomplete incorporation into the perovskite film. Another possibility is that the measurement protocol itself, such as pre-poling conditions and bias scan rate, could be influencing the dynamic J-V characteristics.[7] Ensure your fabrication process allows for proper interaction between the acetate and lead precursors and that your device testing is performed under standardized conditions.

Q5: How can I confirm the successful incorporation of cesium into the perovskite film?

A5: X-ray Photoelectron Spectroscopy (XPS) is a direct method to confirm the presence of cesium in your perovskite film. The XPS spectrum of a cesium-doped film will show a characteristic Cs 3d peak.[4] Additionally, X-ray Diffraction (XRD) can provide indirect evidence. Successful incorporation of cesium can lead to a shift in the XRD peaks, indicating a change in the lattice parameters due to the substitution of other cations with the smaller Cs⁺ ion.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor film morphology (pinholes, small grains) - Inadequate interaction of CsAc with lead precursor.- Sub-optimal concentration of CsAc.- Ensure complete dissolution of CsAc in the precursor solution.- In sequential deposition, ensure uniform coating of the CsAc-containing PbI₂ layer.- Perform a concentration-dependent study to find the optimal molar percentage of CsAc for your system. A 5 mol% cesium doping was found to be optimal for Pb(Ac)₂-based perovskites.[4]
Low Power Conversion Efficiency (PCE) - Excessive CsAc concentration leading to defects.- Incomplete conversion to the desired perovskite phase.- Reduce the molar percentage of CsAc in the precursor solution.- Optimize the annealing temperature and time to ensure complete crystallization and removal of residual solvents.
Decreased Carrier Lifetime - Presence of non-radiative recombination centers.- High trap state density despite the additive.- Verify the purity of the CsAc and other precursors.- Re-optimize the CsAc concentration, as too much can introduce new defects.- Characterize the trap density using methods like Space-Charge-Limited Current (SCLC) to quantify the issue.
High Device-to-Device Variation - Inhomogeneous distribution of CsAc in the precursor solution or film.- Improve mixing of the precursor solution with CsAc.- Optimize the spin-coating parameters (speed, time, acceleration) to ensure uniform film deposition.

Quantitative Data

The addition of cesium-containing additives has a quantifiable impact on perovskite solar cell performance.

Table 1: Effect of Cesium Doping on Perovskite Solar Cell Performance (Pb(Ac)₂-based)

Cesium Doping (mol%) Average PCE (%) Average Jsc (mA·cm⁻²) Average Voc (V) Average FF Trap Density (n_trap) (cm⁻³)
0 14.1 20.16 0.98 0.69 5.8 x 10¹⁶
2.5 15.04 - - - -
5.0 15.57 21.08 0.98 0.75 3.6 x 10¹⁶
7.5 15.37 - - - -

(Data synthesized from a study on Pb(Ac)₂-based perovskites where CsI was used for doping)[4]

Table 2: Performance of FAMAPbI₃ Solar Cells with Cesium Acetate Additive

Additive PCE (%) Stability (PCE loss after 70 min)
Control (No CsAc) 20.38 20%
With CsAc 21.26 6%

(Data from a study using a sequential deposition method)[1]

Experimental Protocols

1. Protocol for Perovskite Fabrication using Sequential Deposition with CsAc

This protocol is based on the method of adding CsAc to the PbI₂ precursor.

  • PbI₂ Solution Preparation: Prepare a solution of PbI₂ in a solvent like DMF:DMSO. Add the desired molar percentage of Cesium Acetate (CsAc) to this solution.

  • PbI₂ Film Deposition: Spin-coat the CsAc-containing PbI₂ solution onto the substrate.

  • Annealing: Anneal the PbI₂ film at a specific temperature (e.g., 70 °C) to remove the solvent and form a uniform layer. The acetate from CsAc will interact with PbI₂ during this step.[1]

  • Cation Halide Solution: Prepare a solution of the organic cations (e.g., FAI, MAI, MABr) in a solvent like isopropanol.

  • Conversion to Perovskite: Spin-coat the cation halide solution onto the annealed PbI₂ film.

  • Final Annealing: Anneal the complete film at a higher temperature (e.g., 150 °C) to facilitate the intercalation and crystallization of the final perovskite structure.

2. Protocol for Trap Density Measurement via Space-Charge-Limited Current (SCLC)

The SCLC method is commonly used to estimate the trap-state density in perovskite films. This requires fabricating an electron-only device.

  • Device Structure: Fabricate a device with the structure: FTO / Electron Transport Layer (ETL) / Perovskite / PC₆₁BM / Metal Electrode (e.g., Ag).

  • Dark J-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Data Analysis: The dark J-V curve will exhibit three distinct regions: an ohmic region at low voltage, a trap-filled limited (TFL) region, and a trap-free SCLC region. The trap-state density (n_trap) can be calculated from the onset voltage of the TFL region (V_TFL) using the following equation:

    V_TFL = (e * n_trap * L²) / (2 * ε * ε₀)

    Where:

    • e is the elementary charge.

    • n_trap is the trap density.

    • L is the thickness of the perovskite layer.

    • ε is the dielectric constant of the perovskite.

    • ε₀ is the permittivity of free space.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication (Sequential Deposition) prep1 Prepare PbI₂ in DMF:DMSO Solution prep2 Add Cesium Acetate (CsAc) to PbI₂ Solution prep1->prep2 fab1 Spin-Coat CsAc-PbI₂ Solution on Substrate prep2->fab1 prep3 Prepare Cation Halide (e.g., FAI/MAI) in IPA fab3 Spin-Coat Cation Halide Solution prep3->fab3 fab2 Anneal at ~70°C fab1->fab2 fab2->fab3 fab4 Anneal at ~150°C fab3->fab4 end end fab4->end Final Perovskite Film logical_relationship start Addition of Cesium Acetate (CsAc) effect1 Ac⁻ forms intermediate phase with PbI₂ start->effect1 effect2 Cs⁺ incorporation relaxes lattice strain start->effect2 consequence1 Improved Crystallinity & Larger Grains effect1->consequence1 consequence2 Reduced Pinholes & Defects effect1->consequence2 consequence3 Passivation of Defect Sites effect2->consequence3 outcome Reduced Trap Density & Non-Radiative Recombination consequence1->outcome consequence2->outcome consequence3->outcome final_outcome Increased Carrier Lifetime Improved PCE & Stability outcome->final_outcome

References

enhancing operational and thermal stability of solar cells with cesium acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the use of cesium acetate (B1210297) (CsAc) to enhance the operational and thermal stability of solar cells.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating cesium acetate.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) in CsAc-treated cells compared to control. 1. Suboptimal CsAc Concentration: Both insufficient and excessive amounts of CsAc can be detrimental.[1][2] 2. Incomplete Conversion to Perovskite: Excess acetate can form a stable intermediate phase with PbI2, hindering the reaction with other cations.[1] 3. Poor Film Morphology: Incorrect CsAc concentration can lead to pinholes and reduced crystallinity.[2]1. Optimize CsAc Concentration: Systematically vary the molar ratio of CsAc in the precursor solution (e.g., 0.5 mol% to 7.5 mol%) to find the optimal concentration for your specific perovskite composition and fabrication process.[2] 2. Adjust Annealing Parameters: Increase the annealing time or temperature to promote the complete conversion of the intermediate phase to the desired perovskite structure. Monitor the film's color change from yellow to dark brown/black as an indicator of conversion. 3. Characterize Film Morphology: Use Scanning Electron Microscopy (SEM) to inspect the film for pinholes and grain size. Adjust the CsAc concentration to achieve a uniform and dense film.[2]
High Degree of Hysteresis in J-V Curves. Ion Migration: The presence of mobile ions and trap states within the perovskite layer can lead to hysteresis.[3][4]Incorporate Cesium Acetate: The addition of CsAc has been shown to reduce trap density and suppress ion migration, leading to less hysteresis.[3][4] If hysteresis is still observed, ensure the optimal concentration of CsAc is being used.
Rapid Degradation of Solar Cell Performance Under Continuous Illumination. 1. Photo-induced Degradation: Accumulation of ions and formation of vacancies at the interfaces under illumination can cause performance loss.[1] 2. Thermal Stress: Continuous illumination can lead to a rise in temperature, accelerating degradation pathways.[5]1. Utilize Cesium Acetate: CsAc helps to stabilize the perovskite structure under illumination, reducing the rate of degradation.[1][3] 2. Implement Light/Dark Cycling: As perovskite solar cells can exhibit some self-healing properties, testing under light/dark cycles can provide a more realistic assessment of operational stability.[5] 3. Encapsulate the Device: Proper encapsulation is crucial to protect the perovskite layer from environmental stressors that can be exacerbated by light and heat.
Poor Thermal Stability (Significant PCE drop after annealing at elevated temperatures). Intrinsic Thermal Instability of Perovskite: The organic cations in some perovskites are prone to decomposition at high temperatures.[5]Incorporate Cesium Cations: The introduction of inorganic cesium from CsAc enhances the intrinsic thermal stability of the perovskite lattice.[3][4] Verify the incorporation of cesium and optimize its concentration for improved thermal resilience.
Yellowish or Inhomogeneous Appearance of the Perovskite Film. Incomplete Reaction or Phase Segregation: This can be due to an imbalance in the precursor stoichiometry or issues with the solvent system. The presence of excess PbI2 can also result in a yellowish appearance.[2]1. Ensure Homogeneous Precursor Solution: Thoroughly dissolve all precursors, including CsAc, in the solvent. Mild heating or extended sonication may be necessary. 2. Optimize Dipping/Spin-coating Time: In a sequential deposition process, ensure the PbI2-CsAc film is exposed to the second precursor solution for a sufficient amount of time for a complete reaction. 3. Check for PbI2 Residue: Use X-ray Diffraction (XRD) to check for the presence of a PbI2 peak, which would indicate an incomplete conversion.[2] Adjust precursor ratios or reaction time accordingly.

Frequently Asked Questions (FAQs)

1. What is the primary role of cesium acetate in enhancing solar cell stability?

Cesium acetate (CsAc) enhances both the operational and thermal stability of perovskite solar cells through several mechanisms. The cesium cation (Cs+) is incorporated into the perovskite lattice, which helps to relax strain and improve the intrinsic thermal stability of the material.[3][4] The acetate anion (Ac-) forms a strong intermediate phase with lead iodide (PbI2), which can aid in the uniform incorporation of other cations during the sequential deposition process.[3][4] Furthermore, the addition of CsAc has been shown to reduce the density of trap states in the perovskite film, leading to longer carrier lifetimes and reduced non-radiative recombination.[3]

2. How does cesium acetate affect the power conversion efficiency (PCE) of perovskite solar cells?

The addition of an optimal amount of cesium acetate can lead to an increase in PCE. This is primarily due to the reduction in trap density and improved crystallinity of the perovskite film, which can lead to enhancements in the short-circuit current density (Jsc) and fill factor (FF).[2] However, an excessive amount of CsAc can be detrimental to PCE as it may hinder the complete formation of the perovskite phase.[1]

3. What is the typical concentration range for cesium acetate in the precursor solution?

The optimal concentration of cesium acetate can vary depending on the specific perovskite composition and fabrication method. However, studies have shown beneficial effects with concentrations ranging from as low as 1 mol% to around 5 mol% relative to the lead precursor.[1][2] It is crucial to perform a systematic optimization of the CsAc concentration for your specific experimental conditions.

4. Can cesium acetate be used in both one-step and two-step (sequential) deposition methods?

Yes, cesium acetate has been successfully employed in both one-step and two-step deposition methods. In the two-step sequential deposition, CsAc is typically added to the PbI2 precursor solution.[1][3] In one-step methods, it is added directly to the combined perovskite precursor solution.

5. How can I verify the successful incorporation of cesium into the perovskite film?

X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of cesium in the perovskite film by detecting the Cs 3d peaks.[2] X-ray Diffraction (XRD) can also provide indirect evidence of cesium incorporation through shifts in the diffraction peaks, indicating changes in the lattice parameters.

Quantitative Data Summary

The following tables summarize the impact of cesium acetate on the performance and stability of perovskite solar cells as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with Cesium Acetate

Perovskite Composition CsAc Concentration (mol%) PCE (%) Voc (V) Jsc (mA/cm²) FF Reference
FAMAPbI3020.38---[1]
FAMAPbI3121.26---[1]
CH3NH3PbI3 (from Pb(Ac)2)014.1-20.160.69[2]
CH3NH3PbI3 (from Pb(Ac)2)515.57-21.080.75[2]

Table 2: Operational and Thermal Stability Enhancement with Cesium Acetate

Perovskite Composition CsAc Concentration (mol%) Stability Test Performance Retention Reference
FAMAPbI301-sun illumination for 70 mins80% of initial PCE[1]
FAMAPbI311-sun illumination for 70 mins94% of initial PCE[1]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells using Sequential Deposition with Cesium Acetate

This protocol is a generalized procedure based on common practices in the literature for a two-step deposition. Researchers should adapt this protocol to their specific device architecture and materials.

  • Substrate Preparation:

    • Clean patterned ITO or FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Deposition of Hole Transport Layer (HTL):

    • Deposit the desired HTL (e.g., PEDOT:PSS, NiOx) onto the cleaned substrate according to established procedures.

  • Deposition of PbI2 with Cesium Acetate:

    • Prepare a precursor solution of PbI2 in a suitable solvent (e.g., DMF:DMSO 9:1 v/v).

    • Add the desired molar percentage of Cesium Acetate to this solution. For example, for a 1 mol% addition, if you have 1 mmol of PbI2, add 0.01 mmol of CsAc.

    • Spin-coat the PbI2-CsAc solution onto the HTL-coated substrate. A typical spin-coating program is 1500 rpm for 30 seconds.

    • Anneal the PbI2-CsAc film on a hotplate. A typical annealing temperature is 70°C for 10 minutes. The film should appear uniformly yellow.

  • Conversion to Perovskite:

    • Prepare the second precursor solution containing the organic cations (e.g., a mixture of FAI, MABr, MACl in isopropanol).

    • Dip the PbI2-CsAc coated substrate into the organic cation solution for a specific duration (e.g., 30-60 seconds) or apply the solution via spin-coating.

    • The film color should change from yellow to dark brown/black, indicating the formation of the perovskite.

    • Spin-dry the substrate to remove excess solution.

    • Anneal the perovskite film at a higher temperature (e.g., 150°C) for 10-15 minutes in a nitrogen-filled glovebox.

  • Deposition of Electron Transport Layer (ETL) and Electrode:

    • Deposit the ETL (e.g., PCBM, C60) and a buffer layer (e.g., BCP) via spin-coating or thermal evaporation.

    • Thermally evaporate the top metal electrode (e.g., Ag, Au) under high vacuum.

Protocol 2: Thermal Stability Testing

This protocol is based on the ISOS-T series guidelines.

  • Initial Characterization:

    • Measure the initial current density-voltage (J-V) characteristics of the encapsulated perovskite solar cells under simulated AM1.5G illumination to determine the initial PCE, Voc, Jsc, and FF.

  • Thermal Stress Application:

    • Place the devices in an oven or a climate chamber in the dark, in an inert atmosphere (e.g., nitrogen).

    • Set the temperature to a constant elevated value, for example, 85°C, as per the ISOS-D-3 protocol.

  • Periodic Characterization:

    • At regular intervals (e.g., every 24, 48, 100 hours), remove the devices from the oven and allow them to cool down to room temperature.

    • Measure the J-V characteristics under the same conditions as the initial measurement.

  • Data Analysis:

    • Plot the normalized PCE, Voc, Jsc, and FF as a function of time at the elevated temperature.

    • The thermal stability is often reported as the time it takes for the PCE to drop to a certain percentage of its initial value (e.g., T80, the time to reach 80% of the initial PCE).

Visualizations

Experimental_Workflow Experimental Workflow for CsAc Incorporation cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization & Testing sub_clean Clean Substrate sub_uv UV-Ozone Treatment sub_clean->sub_uv htl Deposit HTL sub_uv->htl pbi2_csac Spin-coat PbI2 + CsAc htl->pbi2_csac perovskite Convert to Perovskite pbi2_csac->perovskite etl Deposit ETL perovskite->etl electrode Deposit Electrode etl->electrode jv_initial Initial J-V Measurement electrode->jv_initial stability Operational/Thermal Stability Test jv_initial->stability jv_final Post-Stress J-V Measurement stability->jv_final

Caption: Workflow for CsAc incorporation in perovskite solar cells.

CsAc_Mechanism Mechanism of CsAc Enhanced Stability cluster_effects Effects of Cs+ and Ac- cluster_benefits Resulting Benefits CsAc Cesium Acetate (CsAc) Addition Cs_ion Cs+ Incorporation CsAc->Cs_ion Ac_ion Ac- Forms Intermediate Phase with PbI2 CsAc->Ac_ion strain Relaxation of Lattice Strain Cs_ion->strain crystallinity Improved Crystallinity & Morphology Ac_ion->crystallinity traps Reduced Trap Density strain->traps stability Enhanced Operational & Thermal Stability traps->stability crystallinity->traps

Caption: Mechanism of stability enhancement by Cesium Acetate.

Troubleshooting_Logic Troubleshooting Logic for Low PCE start Low PCE Observed check_morphology Good Film Morphology? start->check_morphology check_conversion Complete Perovskite Conversion? check_morphology->check_conversion Yes solution_morphology Adjust Spin-coating & Annealing check_morphology->solution_morphology No check_csac_conc Optimal CsAc Concentration? check_conversion->check_csac_conc Yes solution_conversion Increase Annealing Time/Temp check_conversion->solution_conversion No solution_csac Vary CsAc Molar Ratio check_csac_conc->solution_csac No success Improved PCE check_csac_conc->success Yes solution_morphology->check_morphology solution_conversion->check_conversion solution_csac->check_csac_conc

References

Validation & Comparative

Cesium Acetate vs. Potassium Acetate in the Perkin Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, optimizing reaction conditions to maximize yield is a critical endeavor. The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, traditionally employs an alkali salt of the carboxylic acid as a catalyst. This guide provides a detailed comparison of the performance of cesium acetate (B1210297) (CsOAc) and potassium acetate (KOAc) as catalysts in the Perkin reaction, supported by experimental data, to inform catalyst selection for achieving optimal yields.

Executive Summary

Experimental evidence, particularly under microwave-assisted conditions, demonstrates that cesium acetate is a more effective catalyst than potassium acetate in the Perkin reaction for the synthesis of cinnamic acid from benzaldehyde (B42025) and acetic anhydride (B1165640), leading to significantly higher yields. While potassium acetate is a commonly used and effective catalyst, cesium salts, often in combination with a small amount of pyridine (B92270), have been shown to provide superior results, especially in terms of accelerating reaction times and improving product yields.

Data Presentation: Catalyst Performance in Cinnamic Acid Synthesis

The following table summarizes the quantitative yield of cinnamic acid obtained from the reaction of benzaldehyde with acetic anhydride using different acetate catalysts under both conventional heating and microwave irradiation.

CatalystHeating MethodReaction TimeTemperature (°C)Yield (%)
Cesium Acetate Microwave8 min180 (set)89
Potassium Acetate Microwave10 min180 (set)15
Potassium AcetateConventional10 h180Low
Sodium AcetateMicrowave60 min180 (set)No product
Sodium AcetateConventional10 h180Low

Data sourced from "Examination of the Perkin Reaction under Microwave Irradiation"[1]

As the data clearly indicates, under microwave irradiation, cesium acetate provided a remarkable 89% yield of cinnamic acid in just 8 minutes.[1] In stark contrast, potassium acetate under the same microwave conditions yielded only 15% of the product in 10 minutes.[1] Conventional heating methods with both potassium and sodium acetate resulted in low yields even after prolonged reaction times of 10 hours.[1]

The Role of the Alkali Metal Cation

The superior performance of cesium acetate can be attributed to the properties of the cesium cation. In the Perkin reaction, the acetate salt acts as a base to deprotonate the acetic anhydride, forming a reactive enolate. The larger ionic radius and greater polarizability of the cesium cation, compared to potassium, can influence the solubility of the catalyst in the reaction medium and the reactivity of the resulting enolate. It is suggested that cesium salts exhibit higher catalytic activity, particularly under microwave conditions.[1]

Experimental Protocols

The following are the detailed experimental methodologies for the synthesis of cinnamic acid using cesium acetate and potassium acetate as catalysts under microwave irradiation, as described in the cited literature.

Synthesis of Cinnamic Acid using Cesium Acetate under Microwave Irradiation
  • Reactants:

    • Benzaldehyde (0.01 mol)

    • Acetic anhydride (excess)

    • Cesium acetate (catalyst)

    • Pyridine (2 drops)

  • Procedure:

    • A mixture of benzaldehyde, acetic anhydride, cesium acetate, and two drops of pyridine is prepared.

    • The reaction mixture is subjected to microwave irradiation at 270 W.

    • The reaction progress is monitored, and upon completion (typically 8 minutes), the mixture is worked up to isolate the cinnamic acid product.[1]

Synthesis of Cinnamic Acid using Potassium Acetate under Microwave Irradiation
  • Reactants:

    • Benzaldehyde (0.01 mol)

    • Acetic anhydride (excess)

    • Potassium acetate (catalyst)

  • Procedure:

    • A mixture of benzaldehyde, acetic anhydride, and potassium acetate is prepared.

    • The reaction mixture is subjected to microwave irradiation under conditions similar to the cesium acetate protocol.

    • After the specified reaction time (10 minutes), the mixture is processed to isolate the cinnamic acid product.[1]

Visualizing the Perkin Reaction

To further elucidate the chemical processes discussed, the following diagrams illustrate the general mechanism of the Perkin reaction and a typical experimental workflow.

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product A Aromatic Aldehyde (e.g., Benzaldehyde) E Nucleophilic attack of Enolate on Aldehyde A->E B Acid Anhydride (e.g., Acetic Anhydride) D Deprotonation of Anhydride to form Enolate B->D C Base Catalyst (e.g., Cesium Acetate) C->D catalyzes D->E F Intermediate Formation E->F G Dehydration F->G H α,β-Unsaturated Aromatic Acid (e.g., Cinnamic Acid) G->H

Caption: General mechanism of the Perkin reaction.

Experimental_Workflow start Start reactants Combine Benzaldehyde, Acetic Anhydride, and Acetate Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Reaction Work-up (e.g., Addition of water, acidification) reaction->workup isolation Isolate Crude Product (e.g., Filtration) workup->isolation purification Purify Product (e.g., Recrystallization) isolation->purification product Final Product: Cinnamic Acid purification->product

Caption: Typical experimental workflow for the Perkin reaction.

Conclusion

For the synthesis of cinnamic acid via the Perkin reaction, cesium acetate has demonstrated superior catalytic activity, particularly under microwave-assisted conditions, leading to significantly higher yields in shorter reaction times compared to potassium acetate.[1] While traditional heating methods can utilize potassium acetate, the yields are generally lower. Researchers aiming to optimize the Perkin reaction for efficiency and high throughput should consider employing cesium acetate as the catalyst, especially when utilizing microwave technology. This data-driven insight allows for more informed decisions in catalyst selection, ultimately contributing to more efficient and productive synthetic processes in research and drug development.

References

Cesium Acetate vs. Cesium Carbonate: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of base can be a critical determinant of reaction efficiency, yield, and selectivity. Among the plethora of available bases, cesium salts, particularly cesium carbonate (Cs₂CO₃) and cesium acetate (B1210297) (CsOAc), have garnered significant attention for their unique properties and often superior performance in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of cesium acetate and cesium carbonate, supported by experimental data, to aid researchers in selecting the optimal base for their specific synthetic needs.

Core Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each base is essential for rational selection.

PropertyCesium Acetate (CsOAc)Cesium Carbonate (Cs₂CO₃)
Molecular Weight 191.95 g/mol 325.82 g/mol
Appearance White, hygroscopic solidWhite, crystalline solid
Melting Point 194 °C610 °C (decomposes)
Basicity (pKa of conjugate acid in DMSO) Acetic Acid: ~12.3Bicarbonate (HCO₃⁻): ~10.3[1]
Solubility Generally more soluble in organic solvents than cesium carbonate.[2]Higher solubility in many organic solvents compared to other alkali carbonates like K₂CO₃ and Na₂CO₃.[3]

The "Cesium Effect": More Than Just Basicity

The enhanced performance of cesium bases is often attributed to the "cesium effect," a term encompassing several factors beyond simple Brønsted basicity. The large ionic radius and high polarizability of the cesium cation (Cs⁺) lead to weaker ion pairing with its counter-anion in solution. This results in a more "naked" and, therefore, more reactive anion (acetate or carbonate). Furthermore, the superior solubility of cesium salts in many organic solvents increases the effective concentration of the base in the reaction mixture, leading to faster reaction rates.[3]

Performance in Key Organic Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of base is crucial for the transmetalation step.

Cesium Carbonate is a widely employed and often superior base in Suzuki-Miyaura couplings. It consistently provides higher yields compared to other common inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[4][5] This is attributed to its higher solubility and the "cesium effect".[3]

Cesium Acetate , while a weaker base, has been shown to be highly effective, particularly under anhydrous conditions. Its use can be advantageous when dealing with base-sensitive functional groups.

Experimental Data Summary: Suzuki-Miyaura Coupling

While a direct head-to-head comparison in a single publication is scarce, data from various sources consistently demonstrates the superiority of cesium carbonate over other alkali carbonates. For instance, in the Suzuki cross-coupling of an aryl chloride, the use of Cs₂CO₃ resulted in an 86% yield, whereas Na₂CO₃ and triethylamine (B128534) afforded only 29% and 50% yields, respectively, under similar conditions.[4] Another study comparing sodium carbonate and cesium carbonate in a Suzuki-Miyaura reaction concluded that cesium carbonate provides a better reaction environment, leading to higher yields regardless of the heating method (conventional or microwave).[5]

BaseTypical YieldsReaction ConditionsReference
Cesium Carbonate Often >80%Anhydrous or aqueous conditions[4][5]
Cesium Acetate Effective, especially anhydrousAnhydrous conditions-
Potassium Carbonate Moderate to goodOften requires higher temperatures[6]
Sodium Carbonate Generally lower yieldsVariable[4][5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The base plays a critical role in the deprotonation of the amine and the subsequent catalytic cycle.

Cesium Carbonate is a frequently used base in Buchwald-Hartwig aminations, demonstrating broad applicability and often providing excellent yields.[7] Its mildness compared to strong bases like sodium tert-butoxide can be advantageous for substrates with sensitive functional groups.

Cesium Acetate is less commonly reported for this transformation, likely due to its lower basicity. However, for specific substrates or when a very mild base is required, it could be a viable option.

Experimental Data Summary: Buchwald-Hartwig Amination

A quantitative screening of various bases in the Buchwald-Hartwig amination of 4-iodoanisole (B42571) with 4-methylaniline in DMF revealed that cesium carbonate resulted in a product yield four times greater than that achieved with potassium carbonate.[1]

BaseRelative PerformanceKey AdvantagesReference
Cesium Carbonate HighBroad scope, good yields, milder than alkoxides[7]
Cesium Acetate Less commonPotentially useful for highly sensitive substrates-
Potassium Carbonate ModerateCost-effective[1]
Sodium tert-Butoxide Very HighStrong base, but can promote side reactions-

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base: Cesium Carbonate (2.0 equiv) or Cesium Acetate (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid or ester, and the chosen cesium base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base: Cesium Carbonate (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and cesium carbonate.

  • Add the anhydrous, degassed solvent.

  • Add the aryl halide and the amine.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Concepts

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Boronic Acid/Amine Heating Heating (80-110 °C) Reactants->Heating Base Cesium Acetate or Cesium Carbonate Base->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Solvent Anhydrous, Degassed Solvent Solvent->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Desired Product Purification->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Property_Comparison cluster_CsOAc Properties of Cesium Acetate cluster_Cs2CO3 Properties of Cesium Carbonate Base Choice of Cesium Base CsOAc Cesium Acetate (CsOAc) Base->CsOAc Cs2CO3 Cesium Carbonate (Cs₂CO₃) Base->Cs2CO3 pKa_OAc Weaker Base (pKa of HOAc in DMSO ≈ 12.3) CsOAc->pKa_OAc Solubility_OAc Higher Solubility in Organic Solvents CsOAc->Solubility_OAc Application_OAc Advantageous for Base-Sensitive Substrates (e.g., anhydrous Suzuki) CsOAc->Application_OAc pKa_CO3 Stronger Base (pKa of HCO₃⁻ in DMSO ≈ 10.3) Cs2CO3->pKa_CO3 Solubility_CO3 Good Solubility in Polar Aprotic Solvents Cs2CO3->Solubility_CO3 Application_CO3 Widely Applicable & Often Superior Yields (Suzuki, Buchwald-Hartwig) Cs2CO3->Application_CO3

Caption: Key property comparison of Cesium Acetate and Cesium Carbonate.

Conclusion

Both cesium acetate and cesium carbonate are valuable bases in organic synthesis, each with its own set of advantages.

  • Cesium Carbonate is a robust, widely applicable, and often high-yielding base for palladium-catalyzed cross-coupling reactions. Its superiority over other alkali carbonates is well-documented and attributed to the "cesium effect." It is generally the first choice for Suzuki-Miyaura and Buchwald-Hartwig reactions unless specific substrate sensitivities are a concern.

  • Cesium Acetate , being a weaker base, offers a milder alternative. Its higher solubility in organic solvents and efficacy in anhydrous conditions make it a suitable choice for reactions involving base-sensitive functional groups where the stronger basicity of carbonate might be detrimental.

The optimal choice between cesium acetate and cesium carbonate will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the solvent system, and the tolerance to basicity. Careful consideration of the properties and performance data presented in this guide will empower researchers to make informed decisions and achieve better outcomes in their synthetic endeavors.

References

The Cesium Advantage: Boosting Reaction Yields with Cesium Acetate over Sodium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction outcomes, the choice of reagents is paramount. In the realm of organic synthesis, the selection of a seemingly simple component like an acetate (B1210297) salt can have a profound impact on reaction efficiency and yield. This guide provides a comprehensive comparison of cesium acetate (CsOAc) and sodium acetate (NaOAc), highlighting the advantages of the former in various chemical transformations, supported by experimental data and detailed protocols.

The superiority of cesium acetate in enhancing reaction yields is often attributed to the "cesium effect," a phenomenon resulting from the unique properties of the large and highly electropositive cesium cation (Cs⁺). This effect manifests in several ways, including increased solubility of reactants and intermediates, enhanced reactivity of the acetate anion, and favorable interactions with transition metal catalysts.

Data Presentation: A Comparative Analysis of Reaction Yields

The following table summarizes the quantitative data from various studies, demonstrating the superior performance of cesium acetate over sodium acetate in improving reaction yields across different reaction types.

Reaction TypeSubstratesCatalystBaseSolventTemperature (°C)Time (h)Yield with NaOAc (%)Yield with CsOAc (%)Reference
Perkin Synthesis Benzaldehyde (B42025), Acetic Anhydride (B1165640)-NaOAc / CsOAc-1805~40-50Up to 10 times higher [1]
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic AcidPalladium CatalystNaOAc / CsOAcVariousVariousVariousOften lowerSignificantly Higher [2]
Heck Reaction Aryl Halide, AlkenePalladium CatalystNaOAc / CsOAcVariousVariousVariousOften lowerHigher [3]

Note: The yields presented are indicative and can vary based on specific substrate combinations and reaction conditions.

The "Cesium Effect" in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the choice of base is critical. While various bases can be employed, cesium salts, including cesium acetate, have consistently demonstrated the ability to promote higher yields and reaction rates.[4] The prevailing hypothesis for this "cesium effect" is a direct interaction between the cesium cation and the palladium catalyst. This interaction is believed to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately leading to a more efficient overall transformation.[1]

Caption: Proposed role of Cesium Acetate in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Perkin Synthesis of Cinnamic Acid

Objective: To compare the yield of cinnamic acid using sodium acetate and cesium acetate as the base.

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Anhydrous Cesium Acetate

  • 10% Sodium Carbonate solution

  • Hydrochloric Acid

  • Water

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with a reflux condenser, place benzaldehyde (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Addition of Base: To one flask, add anhydrous sodium acetate (1 equivalent). To the other flask, add anhydrous cesium acetate (1 equivalent).

  • Reaction: Heat the reaction mixtures in an oil bath at 180°C for 5 hours.

  • Work-up:

    • Allow the mixtures to cool to room temperature.

    • Pour each reaction mixture into a beaker containing 50 mL of water.

    • Add 10% sodium carbonate solution until the mixture is alkaline.

    • Filter the solutions to remove any unreacted benzaldehyde.

    • Acidify the filtrates with concentrated hydrochloric acid until precipitation of cinnamic acid is complete.

  • Isolation and Analysis:

    • Collect the crude cinnamic acid by filtration and wash with cold water.

    • Recrystallize the product from hot water.

    • Dry the purified cinnamic acid and determine the yield for each reaction.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the efficacy of sodium acetate and cesium acetate as the base in the synthesis of a biaryl compound.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (B44618) (PPh₃) (0.04 equivalents)

  • Sodium Acetate (2 equivalents)

  • Cesium Acetate (2 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In two separate Schlenk flasks under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate and triphenylphosphine in toluene.

  • Reagent Addition:

    • To each flask, add the aryl halide and arylboronic acid.

    • To one flask, add sodium acetate. To the other, add cesium acetate.

    • Add a small amount of water to each flask.

  • Reaction: Heat the reaction mixtures at 100°C with vigorous stirring for 12 hours.

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the yield of the biaryl product for each reaction.

Experimental_Workflow_Suzuki start Start prep_catalyst Prepare Pd(OAc)₂/PPh₃ in Toluene (Inert Atmosphere) start->prep_catalyst add_reagents Add Aryl Halide and Arylboronic Acid prep_catalyst->add_reagents split add_reagents->split add_naoac Add Sodium Acetate and Water split->add_naoac Flask A add_csoac Add Cesium Acetate and Water split->add_csoac Flask B heat Heat at 100°C for 12h add_naoac->heat add_csoac->heat workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine heat->workup purify Purify by Column Chromatography workup->purify analyze Determine Yield purify->analyze end End analyze->end

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Conclusion

The evidence strongly suggests that cesium acetate offers a significant advantage over sodium acetate in a variety of organic reactions, most notably in the Perkin synthesis and palladium-catalyzed cross-coupling reactions. The "cesium effect," stemming from the unique properties of the cesium cation, plays a crucial role in enhancing reaction yields and rates. For researchers aiming to optimize their synthetic routes, the substitution of sodium acetate with cesium acetate, despite its higher cost, can be a highly effective strategy to achieve superior results. The provided experimental protocols offer a starting point for the direct comparison and validation of this effect in a laboratory setting.

References

Alkali Metal Acetates as Catalyst Promoters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst promoter is a critical step in optimizing chemical reactions. Alkali metal acetates are frequently employed as promoters to enhance catalyst activity and selectivity. This guide provides a comparative study of lithium (Li), sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs) acetates as catalyst promoters, supported by experimental data from various studies.

The efficacy of an alkali metal acetate (B1210297) promoter is intrinsically linked to the properties of the alkali metal cation. Generally, an increase in ionic radius and a decrease in electronegativity down the group (from Li to Cs) lead to enhanced promoter performance. This trend is observed across various catalytic reactions, including vinyl acetate synthesis and biodiesel production. The promotional effect is often attributed to the ability of the alkali metal to donate electron density to the active metal of the catalyst, thereby modifying its electronic properties and enhancing its catalytic activity.

Performance Comparison of Alkali Metal Acetates

The following table summarizes the comparative performance of alkali metal acetates as catalyst promoters in different chemical reactions, based on data from published studies.

Alkali Metal AcetateReactionCatalyst SystemKey Performance MetricsObservations
Lithium Acetate (LiOAc) Ammonia SynthesisRu/ACComparable activity to K-promoted catalysts.[1]The presence of Li increased catalytic activity by altering chemisorption properties rather than affecting Ru particle size.[1]
Sodium Acetate (NaOAc) Biodiesel SynthesisSodium MethoxideIncreased observed rate constant (k_obs) by up to 60% at 800 rpm and 40.0 °C.[2]Enhanced reaction rate and conversion to methyl esters.[2]
Vinyl Acetate SynthesisPd-Au/SiO₂-The promoting effect increases from the top to the bottom of Group I elements.[3]
Potassium Acetate (KOAc) Biodiesel SynthesisSodium MethoxideIncreased observed rate constant (k_obs) by up to 90% at 800 rpm and 40.0 °C.[2]Proved to be the most effective additive in this study, significantly increasing reaction rates and final ester content.[2]
Vinyl Acetate SynthesisPd-Au/SiO₂-Stabilized the catalyst surface and increased product selectivity and ethylene (B1197577) conversion.[3]
Rubidium Acetate (RbOAc) Ammonia SynthesisRu/C-The interaction between the promoter and the active component is stronger compared to cesium-based catalysts.
Vinyl Acetate SynthesisPd-Au/SiO₂-The promoting effects increase from the top to the bottom of Group I in the periodic table.[4]
Cesium Acetate (CsOAc) Vinyl Acetate SynthesisPd-Au/SiO₂Highest activity among the alkali metal acetates.[4]The common-ion effect of acetate, present in the reaction, results in an increase in the activity of the catalyst.[3][4]
Ammonia SynthesisRu/C-The cesium promoter interacts with both the support and the active component.

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation, characterization, and performance evaluation of catalysts promoted with alkali metal acetates. These protocols are synthesized from methodologies reported in various studies.

Catalyst Preparation (Impregnation Method)
  • Support Preparation: The catalyst support (e.g., SiO₂, activated carbon) is dried in an oven at a specified temperature (e.g., 120°C) for several hours to remove any adsorbed water.

  • Precursor Solution Preparation: An aqueous solution of the active metal precursor (e.g., PdCl₂, RuCl₃) is prepared by dissolving a calculated amount of the salt in deionized water.

  • Impregnation: The support material is added to the precursor solution, and the mixture is stirred for a specified period to ensure uniform impregnation of the metal precursor onto the support.

  • Promoter Addition: A solution of the alkali metal acetate (LiOAc, NaOAc, KOAc, RbOAc, or CsOAc) is prepared and added to the mixture. The amount of promoter is typically a certain weight percentage of the final catalyst.

  • Drying and Calcination: The impregnated support is dried in an oven to remove the solvent, followed by calcination in a furnace at a high temperature in a controlled atmosphere (e.g., air or an inert gas) to decompose the precursors and form the final catalyst.

Catalyst Characterization

To understand the physical and chemical properties of the prepared catalysts, various characterization techniques are employed:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active metal particles on the support.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the catalyst surface.

  • Temperature-Programmed Reduction/Desorption/Oxidation (TPR/TPD/TPO): To study the reducibility of the metal oxides and the interaction between the metal and the support.

Catalyst Performance Evaluation

The catalytic activity and selectivity of the promoted catalysts are evaluated in a fixed-bed reactor system.

  • Reactor Setup: A known amount of the catalyst is packed into a fixed-bed reactor. The reactor is placed inside a furnace to control the reaction temperature.

  • Pre-treatment: The catalyst is typically pre-treated in a flow of a specific gas (e.g., hydrogen for reduction) at an elevated temperature to activate it.

  • Reaction: The reactant gases are fed into the reactor at a controlled flow rate. The reaction is carried out at a specific temperature and pressure.

  • Product Analysis: The effluent gas stream from the reactor is analyzed using a gas chromatograph (GC) to determine the concentration of reactants and products.

  • Data Analysis: The conversion of the reactant, the selectivity towards the desired product, and the reaction rate are calculated based on the GC analysis results.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative study of alkali metal acetate catalyst promoters.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_eval Performance Evaluation cluster_data Data Analysis & Comparison prep_support Support Preparation (e.g., SiO2, Activated Carbon) prep_solution Active Metal & Promoter Solution Preparation prep_support->prep_solution impregnation Impregnation prep_solution->impregnation drying Drying & Calcination impregnation->drying xrd XRD (Crystallinity, Phase) drying->xrd tem TEM (Morphology, Particle Size) drying->tem xps XPS (Surface Composition) drying->xps tpr_tpd TPR/TPD (Reducibility, Interactions) drying->tpr_tpd reactor Fixed-Bed Reactor Loading & Pre-treatment drying->reactor reaction Catalytic Reaction (Controlled T, P, Flow) reactor->reaction analysis Product Analysis (GC) reaction->analysis calc Calculate Conversion, Selectivity, and Rate analysis->calc compare Comparative Performance Analysis calc->compare

Caption: Experimental workflow for comparative study of alkali metal acetate promoters.

References

A Comparative Guide to Alcohol Inversion: Cesium Acetate vs. Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereospecific inversion of secondary alcohols is a critical transformation in the synthesis of complex molecules. Achieving this inversion with high fidelity and yield is paramount. This guide provides an objective comparison of two prominent methods: the two-step sequence utilizing cesium acetate (B1210297) and the well-established Mitsunobu reaction. We will delve into their mechanisms, performance, and practical considerations, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice between the cesium acetate method and the Mitsunobu reaction often depends on the specific substrate, scale, and tolerance for certain reagents and byproducts. The following table summarizes key quantitative data for the inversion of representative secondary alcohols.

SubstrateMethodActivating/Coupling AgentNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
General Secondary Alcohol Cesium Acetate (Two-step)p-Toluenesulfonyl chlorideCesium AcetateToluene (B28343)Reflux8~85% (for the acetate displacement step)[1]
Menthol (Sterically Hindered) MitsunobuTriphenylphosphine (B44618) / DEADp-Nitrobenzoic AcidTolueneRefluxN/ALow (27% with benzoic acid)[2]
Menthol (Sterically Hindered) Mitsunobu (Modified)Triphenylphosphine / DEADp-Nitrobenzoic AcidTHF25-401785.6%[2]
Cholesterol MitsunobuTriphenylphosphine / DEAD6-ChloropurineN/AN/AN/A22.7% (inverted product)[3]
2-Octanol MitsunobuPolystyryl-diphenylphosphine / DEADBenzoic AcidN/AN/AN/AComplete conversion[4]
Various Secondary Alcohols MitsunobuTriphenylphosphine / DIAD or DEADVarious Carboxylic AcidsTHF or Toluene0 - RT6 - 2443-92%[5]

The Cesium Acetate Method: A Two-Step Approach to Inversion

The inversion of a secondary alcohol using cesium acetate is a robust and often high-yielding two-step process. This method relies on the principle of a classical SN2 reaction with Walden inversion.[6]

Step 1: Activation of the Alcohol. The hydroxyl group is a poor leaving group. Therefore, the first step involves its conversion into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This step proceeds with retention of stereochemistry as the C-O bond of the alcohol is not broken.[7]

Step 2: SN2 Displacement with Cesium Acetate. The resulting tosylate or mesylate is then treated with cesium acetate. The acetate anion acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside. This SN2 displacement leads to the formation of an acetate ester with inverted stereochemistry. The use of cesium salts is advantageous due to their high solubility in organic solvents.[1] Additives like 4-dimethylaminopyridine (B28879) (DMAP) or 18-crown-6 (B118740) can further enhance the reaction rate.[1] Finally, the inverted acetate ester can be hydrolyzed under basic conditions to yield the desired alcohol with inverted stereochemistry.

Cesium_Acetate_Workflow Start Secondary Alcohol (R-configuration) Activation Activation (e.g., TsCl, Pyridine) Start->Activation Tosylate Intermediate Tosylate (R-configuration) Activation->Tosylate SN2 SN2 Displacement (Cesium Acetate) Tosylate->SN2 Acetate Inverted Acetate Ester (S-configuration) SN2->Acetate Hydrolysis Hydrolysis (e.g., NaOH, H2O) Acetate->Hydrolysis End Inverted Alcohol (S-configuration) Hydrolysis->End

Workflow for Alcohol Inversion using Cesium Acetate.

The Mitsunobu Reaction: A One-Pot Inversion

The Mitsunobu reaction is a widely used one-pot method for the stereospecific inversion of primary and secondary alcohols.[8] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ.[9]

The reaction proceeds through a complex mechanism involving the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. This intermediate then protonates the nucleophile (often a carboxylic acid). The alcohol then adds to the phosphorus atom, leading to the formation of an oxyphosphonium salt, which is a very good leaving group. Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group via an SN2 attack, resulting in the inverted product.[8]

A significant advantage of the Mitsunobu reaction is its ability to perform the inversion in a single step under mild conditions. However, a major drawback is the formation of stoichiometric amounts of byproducts, namely triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[4]

Mitsunobu_vs_CesiumAcetate cluster_cesium Cesium Acetate Method cluster_mitsunobu Mitsunobu Reaction cluster_comparison Comparison A1 Activation (TsCl, Pyridine) A2 SN2 Displacement (Cesium Acetate) A1->A2 A3 Hydrolysis A2->A3 C1 Steps A3->C1 Multi-step C2 Byproducts A3->C2 Salts (easily removed) C3 Scope A3->C3 Robust for many sec-alcohols C4 Yield A3->C4 Often high yielding B1 One-pot reaction (PPh3, DEAD, Nu-H) B1->C1 One-pot B1->C2 PPh3=O, Hydrazine (B178648) deriv. (purification challenge) B1->C3 Broad, including hindered alcohols B1->C4 Variable, substrate dependent

Cesium Acetate vs. Mitsunobu: A Comparison.

Experimental Protocols

General Procedure for Alcohol Inversion via Tosylation and Cesium Acetate Displacement

Step 1: Tosylation of the Secondary Alcohol

  • To a solution of the secondary alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5-2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude tosylate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica (B1680970) gel.

Step 2: SN2 Displacement with Cesium Acetate

  • To a solution of the crude tosylate (1 equivalent) in an anhydrous solvent such as toluene or dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere, add cesium acetate (2-5 equivalents).

  • If using a less polar solvent like toluene, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) or a phase-transfer catalyst like 18-crown-6 (0.1-0.5 equivalents) may be beneficial.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove excess cesium salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting inverted acetate ester by flash column chromatography on silica gel.

  • The pure acetate can then be hydrolyzed to the inverted alcohol using standard conditions (e.g., potassium carbonate in methanol, or lithium hydroxide (B78521) in THF/water).

General Procedure for the Mitsunobu Reaction
  • To a solution of the secondary alcohol (1 equivalent), a carboxylic acid (1.2-1.5 equivalents), and triphenylphosphine (1.2-1.5 equivalents) in an anhydrous solvent such as THF or diethyl ether (0.1-0.5 M) under an inert atmosphere, cool the mixture to 0 °C in an ice bath.[8]

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equivalents) in the same solvent dropwise, maintaining the temperature at or below 0 °C.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel. The byproducts can sometimes be challenging to separate completely.

Conclusion

Both the cesium acetate method and the Mitsunobu reaction are powerful tools for the stereochemical inversion of secondary alcohols. The cesium acetate method, while being a two-step process, offers the advantages of often high yields and easier purification due to the salt-like nature of the byproducts. The Mitsunobu reaction provides a convenient one-pot procedure that is effective for a wide range of substrates, including sterically hindered ones. However, the purification can be more challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available purification techniques.

References

The "Cesium Effect": A Comparative Guide to Cesium Acetate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing nucleophilic substitution reactions is a critical endeavor. The choice of reagents can dramatically influence reaction efficiency, yield, and stereochemical outcome. In this context, the "cesium effect" has emerged as a significant phenomenon, describing the often superior performance of cesium salts in promoting these transformations. This guide provides an objective comparison of cesium acetate (B1210297) with other alternatives, supported by experimental data, to elucidate its advantages in nucleophilic substitution.

The Emergence of the "Cesium Effect"

The "cesium effect" refers to the enhanced reactivity and higher yields observed when using cesium salts, such as cesium acetate (CsOAc), as nucleophiles or bases in organic synthesis, particularly in polar aprotic solvents like dimethylformamide (DMF).[1] This enhancement is attributed to the unique properties of the cesium cation (Cs⁺). With its large ionic radius and low charge density, the cesium ion is poorly solvated in organic solvents.[2] This leads to weaker ion pairing with the acetate anion, generating a more "naked" and thus more nucleophilic and reactive acetate ion.[1][2] This increased reactivity often translates to shorter reaction times, milder reaction conditions, and higher product yields compared to other alkali metal acetates.[3][4]

Performance Comparison: Cesium Acetate vs. Alternatives

The superiority of cesium salts in nucleophilic substitution is not merely anecdotal. Experimental data consistently demonstrates their enhanced performance over other alkali metal salts.

Solubility in Polar Aprotic Solvents

A key factor contributing to the cesium effect is the significantly higher solubility of its salts in common organic solvents.

Table 1: Solubility of Alkali Propionates in Various Solvents

CationMEK (g/100mL)DMF (g/100mL)DMSO (g/100mL)
Li⁺0.060.463.87
Na⁺0.030.253.24
Cs⁺1.0212.4>100
Source: Adapted from experimental data on cesium alkanoates.[2]

Qualitative observations also indicate that cesium acetate is more soluble than cesium propionate (B1217596) in DMF.[2] This high solubility ensures a greater concentration of the nucleophile in the reaction medium, facilitating faster reaction rates.

Nucleophilic Substitution Efficiency

The practical advantages of the cesium effect are most evident in direct comparisons of reaction outcomes.

Table 2: Comparison of Alkali Metal Propionates in the Sₙ2 Reaction of 2-Octanol (B43104) Mesylate

CationYield of Inverted Product (%)
Na⁺76
K⁺81
Rb⁺97
Cs⁺98
Reaction Conditions: Propionate salt (0.27 M) and 2-octanol mesylate (7 x 10⁻² M) in DMF for 24 hours.[2]

This data clearly illustrates that under identical conditions, cesium propionate provides a near-quantitative yield of the substitution product with complete inversion of configuration, characteristic of an Sₙ2 reaction.[2] While this data is for cesium propionate, the underlying principles of the cesium effect are directly applicable to cesium acetate. In the Perkin synthesis, replacing sodium acetate with cesium acetate has been shown to boost yields by up to a factor of 10.[5]

Table 3: Comparison of Cesium Acetate with Other Cesium Salts

Cesium SaltCommon Applications in Nucleophilic SubstitutionKey Characteristics
Cesium Acetate (CsOAc) O-alkylation, inversion of secondary alcohols.[5]Highly soluble in polar aprotic solvents, provides a moderately basic acetate nucleophile.
Cesium Carbonate (Cs₂CO₃) O-alkylation, N-alkylation, C-alkylation.[6][7]Stronger base than CsOAc, widely used for deprotonation of weak acids.[2]
Cesium Fluoride (B91410) (CsF) Fluorination reactions, base in various transformations.Highly basic, fluoride ion is a potent nucleophile in aprotic solvents.

The Mechanism of the "Cesium Effect"

The enhanced nucleophilicity of the acetate ion when paired with cesium is the cornerstone of the cesium effect. The large, soft cesium cation interacts weakly with the hard acetate anion, leading to a "loose" ion pair in solution. This dissociation is more pronounced in polar aprotic solvents like DMF, which can effectively solvate the large cation.[2] The resulting "naked" acetate anion is a more potent nucleophile, readily participating in Sₙ2 reactions.

G Mechanism of the Cesium Effect cluster_solution In Polar Aprotic Solvent (e.g., DMF) cluster_reaction SN2 Reaction CsOAc Cesium Acetate (CsOAc) IonPair "Loose" Ion Pair [Cs⁺ ... ⁻OAc] CsOAc->IonPair Dissolution FreeIons "Naked" Acetate Anion (⁻OAc) + Solvated Cesium Cation (Cs⁺) IonPair->FreeIons Dissociation TS Transition State [AcO⋯R⋯X]⁻ FreeIons->TS Nucleophilic Attack Reactants R-X (Alkyl Halide) Reactants->TS Product R-OAc (Ester Product) + X⁻ TS->Product

A diagram illustrating the proposed mechanism of the "cesium effect".

Experimental Protocols

The following is a generalized protocol for the O-alkylation of a carboxylic acid using cesium acetate. Researchers should optimize conditions for their specific substrates.

General Procedure for O-Alkylation using Cesium Acetate

Materials:

  • Carboxylic acid

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Cesium Acetate (CsOAc)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Stir the solution until the carboxylic acid is fully dissolved.

  • Add cesium acetate (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC). Typical reaction times can range from 2 to 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

G Experimental Workflow for O-Alkylation start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous DMF start->dissolve_acid add_csoac Add Cesium Acetate (Stir for 15-30 min) dissolve_acid->add_csoac add_halide Add Alkyl Halide add_csoac->add_halide react Stir at RT or Heat (Monitor by TLC) add_halide->react workup Workup: Dilute with EtOAc, Wash with H₂O, NaHCO₃, and Brine react->workup dry_concentrate Dry (MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Ester Product purify->end

A typical experimental workflow for O-alkylation using cesium acetate.

Logical Comparison of Reaction Outcomes

The choice of the acetate salt's cation has a direct and predictable impact on the outcome of nucleophilic substitution reactions.

Logical flow of outcomes based on the choice of acetate salt.

Conclusion

The "cesium effect" is a well-documented phenomenon that provides significant advantages in nucleophilic substitution reactions. Cesium acetate, in particular, stands out as a superior reagent compared to other alkali metal acetates due to its high solubility in polar aprotic solvents and its ability to generate a highly reactive "naked" acetate anion. For researchers in drug development and organic synthesis, leveraging the cesium effect by employing cesium acetate can lead to more efficient, higher-yielding reactions under milder conditions, ultimately accelerating the synthesis of complex molecules. While the higher cost of cesium salts is a consideration, the benefits of improved yields, shorter reaction times, and simplified work-up procedures often justify the initial investment.[3][4]

References

comparative analysis of cesium acetate and cesium formate in drilling fluids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cesium Acetate (B1210297) and Cesium Formate (B1220265) in Drilling Fluids

Introduction

In the demanding environments of high-pressure, high-temperature (HPHT) oil and gas exploration, the selection of a drilling fluid is critical to operational success, wellbore stability, and overall safety. Cesium-based brines, specifically cesium formate and cesium acetate, have emerged as superior, solids-free fluids for these challenging conditions. Their high density, excellent thermal stability, and positive environmental profiles offer significant advantages over traditional weighting agents like barite or divalent brines.[1][2][3] This guide provides an objective, data-driven comparison of cesium acetate and cesium formate to assist researchers and drilling professionals in selecting the optimal fluid for their specific application.

Physical and Chemical Properties

Cesium formate and cesium acetate are monovalent salts that, when dissolved in water, form high-density brines. While both are effective, their fundamental properties present distinct advantages. Cesium formate can achieve a higher density in solution, a critical factor for controlling high formation pressures.[4][5] Cesium acetate is noted in some literature for having potentially higher thermal stability.[6]

Table 1: General Properties of Cesium Acetate and Cesium Formate

PropertyCesium AcetateCesium Formate
Chemical Formula CH₃COOCs[6]HCOOCs[4]
Molar Mass 191.95 g/mol [7]177.93 g/mol
Appearance Colorless, hygroscopic solid[7]White crystalline solid
Max Solution Density ~2.2 g/cm³ (~18.4 lb/gal)2.3 g/cm³ (19.2 lb/gal)[1][5]
pH in Solution Neutral to slightly alkaline[6]Neutral to slightly alkaline[4]
Solubility in Water 945.1 g/100 mL[7]83% w/w[1]

Performance Comparison in Drilling Fluids

The performance of a drilling fluid is evaluated based on its density, rheology, thermal stability, and its interaction with the drilled formation, particularly shale.

Density, Viscosity, and Rheology

Both fluids create high-density, solids-free brines, which minimizes formation damage and eliminates issues like barite sag.[1][8] Cesium formate fluids are characterized by their very low viscosity, which improves hydraulics and reduces equivalent circulating density (ECD).[1] They can be blended with potassium or sodium formate to achieve a wide range of densities from 1.0 sg to 2.3 sg.[3] While less quantitative data is available for cesium acetate's rheological profile in drilling fluids, it is also known to exhibit excellent rheological properties.[2]

Thermal Stability

Thermal stability is paramount in HPHT wells, where fluids are exposed to temperatures that can degrade common fluid additives. Formate brines have an outstanding field record, performing successfully in numerous operations at temperatures up to 235°C (455°F).[5] A key benefit of formates is their ability to enhance the thermal stability of polymers, such as xanthan gum and starches, extending their operational window.[9][10] Some studies suggest that cesium acetate may offer even greater thermal stability, making it a candidate for extreme and ultra-HPHT conditions.[6][11]

Shale Inhibition

Shale instability is a primary cause of non-productive time in drilling. Both cesium formate and acetate act as excellent shale inhibitors. The primary mechanism is their low water activity, which creates an osmotic potential that prevents water from hydrating and swelling sensitive clays.[8][12] This dehydration effect also minimizes bit-balling and accretion tendencies on metal surfaces.[12] In comparative studies, cesium formate has demonstrated superior shale inhibition compared to conventional potassium chloride (KCl) systems.[13]

Table 2: Comparative Performance Metrics

Performance MetricCesium AcetateCesium Formate
Max Field Temperature Qualified for ultra-HPHT conditions[11]>200°C (>400°F)[1][5]
Shale Recovery Effective inhibitorHigh shale recovery (>90% in some tests)
Polymer Stabilization GoodExcellent; extends thermal stability of biopolymers[9][10]
Lubricity GoodExcellent; comparable to or exceeds oil-based muds[1][3]
Environmental Profile Low toxicity; safer than barite[2]Awarded "E" grouping (most favorable) in the UK[1]

Experimental Protocols

Standardized testing is essential for evaluating and comparing drilling fluid performance. The American Petroleum Institute's Recommended Practice (API RP 13B-1) provides the foundational procedures for water-based drilling fluids.[14][15]

Methodology 1: Rheological Properties Measurement (API RP 13B-1)

This protocol determines the flow behavior of the drilling fluid.

  • Sample Preparation : Ensure the fluid sample is homogeneous and at the specified test temperature (typically 120°F or 150°F).

  • Apparatus : Use a direct-indicating rotational viscometer (e.g., Fann or Baroid viscometer).[16]

  • Procedure :

    • Place the fluid sample in the viscometer cup.

    • Record the dial readings at rotational speeds of 600, 300, 200, 100, 6, and 3 RPM.

    • Allow the fluid to rest for 10 seconds and then 10 minutes, recording the maximum dial reading at 3 RPM after each period to determine the 10-second and 10-minute gel strengths.[16]

  • Calculation :

    • Plastic Viscosity (PV) in cP : 600 RPM Reading – 300 RPM Reading.

    • Yield Point (YP) in lb/100 ft² : 300 RPM Reading – Plastic Viscosity.

G cluster_0 API RP 13B-1 Rheology Workflow start Start: Fluid Sample prep 1. Homogenize and Heat Sample to Test Temp start->prep place 2. Place in Viscometer prep->place measure 3. Record Dial Readings (600, 300, 6, 3 RPM) place->measure gel 4. Measure Gel Strengths (10s & 10min) measure->gel calc 5. Calculate PV & YP gel->calc end End: Rheology Profile calc->end

Caption: Workflow for drilling fluid rheology testing per API RP 13B-1.

Methodology 2: Shale Recovery Test (Hot Roll Dispersion)

This test quantifies a fluid's ability to prevent shale cuttings from dispersing.[17]

  • Sample Preparation : Screen shale cuttings to a uniform size (e.g., 2-4 mm) and dry to a constant weight. Weigh an initial amount (e.g., 50 grams).

  • Apparatus : Roller oven, aging cells, and a sieve (typically 40 mesh).

  • Procedure :

    • Place the weighed shale cuttings into an aging cell containing 350 mL of the test fluid (cesium acetate or formate brine).

    • Hot roll the cell in the roller oven for a specified time and temperature (e.g., 16 hours at 150°F).[17]

    • After aging, pour the contents of the cell over the sieve and gently wash with water to remove the fluid.

    • Dry the recovered shale cuttings to a constant weight.

  • Calculation :

    • Shale Recovery (%) : (Final Dry Weight / Initial Dry Weight) x 100.

Methodology 3: Linear Swell Test

This method measures the degree of swelling when a compacted shale or clay sample is exposed to the drilling fluid.[13][17]

  • Sample Preparation : Dry and grind a shale sample. Compress a set amount (e.g., 10 grams) into a wafer using a hydraulic press.

  • Apparatus : Linear swell meter with a transducer to measure vertical expansion.

  • Procedure :

    • Place the compacted shale wafer into the sample holder of the swell meter.

    • Set a piston on top of the wafer and add the test fluid to the cell.

    • Record the vertical expansion of the wafer over time (e.g., 24 hours) as measured by the transducer.[18]

  • Result : The output is a curve of percentage swelling versus time, allowing for direct comparison of the inhibitive properties of different fluids.

G cluster_1 Shale Inhibition Mechanism brine High-Salinity Cesium Brine (Formate or Acetate) prop1 Low Water Activity brine->prop1 prop2 Small Hydrated Ion Size brine->prop2 shale Water-Sensitive Shale (High Clay Content) effect1 Osmotic Backflow (Dehydration) shale->effect1 Water Ingress Blocked effect2 Cation Exchange & Clay Surface Coating shale->effect2 Swelling Suppressed prop1->effect1 prop2->effect2 outcome Shale Stabilization effect1->outcome effect2->outcome

Caption: Logical diagram of the shale inhibition mechanism for cesium brines.

Conclusion and Recommendations

Both cesium acetate and cesium formate are high-performance, environmentally responsible fluids that enable drilling in the most challenging HPHT environments.

  • Cesium Formate is the fluid of choice for applications requiring the highest possible density (up to 2.3 sg) and where its proven polymer-stabilizing properties are beneficial.[5][9] Its extensive and successful field history provides a high degree of confidence in its performance and reliability.[8][19][20]

  • Cesium Acetate serves as a powerful alternative, particularly in scenarios where its reported superior thermal stability might provide an operational edge in ultra-HPHT wells.[6][11] It also presents a compelling low-toxicity profile compared to other weighting agents.[2]

The ultimate selection depends on the specific well parameters. For most HPHT applications, cesium formate's well-documented performance and higher density range make it a primary candidate. For frontier, ultra-HPHT wells exceeding the proven temperature limits of formate, cesium acetate warrants strong consideration, though further qualification testing is always recommended.

G cluster_2 Comparative Performance Summary cluster_3 formate Cesium Formate f_density Highest Density (2.3 sg) formate->f_density f_poly Excellent Polymer Stabilizer formate->f_poly f_field Extensive Field History formate->f_field f_lube Superior Lubricity formate->f_lube acetate Cesium Acetate a_temp Potentially Higher Thermal Stability acetate->a_temp a_tox Low Toxicity Profile acetate->a_tox a_app Ultra-HPHT Applications acetate->a_app common Shared Strengths: - Solids-Free - Excellent Shale Inhibition - Environmentally Advantaged

Caption: Summary of the distinct advantages of cesium formate and acetate.

References

Cesium Acetate Doping: A Comparative Guide to Enhancing Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and materials science, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount objective. Among various strategies to enhance their performance, doping with alkali metal salts has shown significant promise. This guide provides a comprehensive comparison of cesium acetate (B1210297) (CsAc) doped perovskite solar cells against their undoped counterparts and other doping strategies, supported by experimental data and detailed protocols.

The incorporation of cesium acetate as a dopant in perovskite active layers, particularly in formamidinium-based perovskites (FAPbI3), has emerged as a highly effective method to improve power conversion efficiency (PCE) and operational stability.[1][2][3] The dual role of the cesium (Cs⁺) cation and the acetate (Ac⁻) anion contributes to superior film quality, reduced defects, and enhanced charge carrier dynamics.[1][2][4][5][6]

Performance Comparison: Cesium Acetate Doping vs. Alternatives

The addition of cesium acetate has a marked impact on the key photovoltaic parameters of perovskite solar cells. The following tables summarize the performance of CsAc-doped cells in comparison to undoped (control) cells and cells doped with other common cesium salts like cesium iodide (CsI).

DopantPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
None (Control) 14.1 - 20.38~0.98~21.08~75[1][7][8][9]
Cesium Acetate 15.57 - 22.01 ~0.98 ~21.08 ~75 [1][3][7][8][9]
Cesium Iodide 15.57 (average) - 18.02 (champion)Not specifiedNot specifiedNot specified[7][8][9]

Stability Comparison:

DopantStability CharacteristicsReference
None (Control) 20% PCE loss after 70 minutes under 1-sun illumination.[1]
Cesium Acetate 6% PCE loss after 70 minutes under 1-sun illumination. [1] Full recovery of absorbance after thermal stress at 120°C for 500 minutes. [1] Unsealed device maintains 96% of initial PCE after 45 days in air. [3] Less hysteresis and enhanced thermal stability.[2][4][5][6][1][2][3][4][5][6]

The Mechanism Behind the Enhancement

The performance boost from cesium acetate doping can be attributed to several factors:

  • Strain Relaxation and Defect Reduction: The incorporation of the smaller Cs⁺ cation into the perovskite lattice helps to relax lattice strain.[1][2][4][5][6] The acetate anion (Ac⁻) can form a strong intermediate phase with lead iodide (PbI₂), which facilitates the intercalation of other cations and passivates defects like uncoordinated Pb²⁺ ions.[1][3] This leads to a reduction in trap density and longer carrier lifetimes.[1][2][3][4][5][6]

  • Improved Crystallinity and Morphology: Cesium acetate promotes the formation of larger, more uniform perovskite grains with fewer pinholes.[3][7][8] This improved film quality is beneficial for charge transport and reduces non-radiative recombination.[3]

  • Enhanced Stability: The more stable crystal structure and reduced defect density contribute to significantly improved operational and thermal stability of the solar cells.[1][2][3][4][5][6]

Experimental Protocols

Below are detailed methodologies for the fabrication and characterization of cesium acetate-doped perovskite solar cells, compiled from multiple sources.

Perovskite Precursor Solution Preparation
  • Lead Iodide (PbI₂) Solution with Cesium Acetate:

    • Dissolve PbI₂ (e.g., 1.5 M) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[10]

    • Add a specific molar percentage of cesium acetate (e.g., 0.05%) to the PbI₂ solution.[10]

    • Stir the solution for an extended period (e.g., 12 hours) at room temperature to ensure complete dissolution.[11]

  • Organic Cation Solution:

Device Fabrication (Sequential Deposition Method)
  • Substrate Preparation:

    • Start with patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates.[11]

    • Clean the substrates sequentially in an ultrasonic bath with a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.[11]

    • Dry the substrates with a stream of dry air or nitrogen.[11]

  • Electron Transport Layer (ETL) Deposition:

    • Deposit an ETL, such as SnO₂, onto the FTO substrate. This can be done via methods like chemical bath deposition.[11]

  • Perovskite Film Deposition:

    • In a nitrogen-filled glovebox, spin-coat the CsAc-containing PbI₂ solution onto the ETL-coated substrate.[11]

    • During the spin-coating process, dynamically dispense the organic cation solution onto the wet PbI₂ film.[11]

    • Continue spinning to achieve a uniform film.

    • Anneal the film on a hotplate at a specific temperature and duration (e.g., 90°C for 1 minute followed by 150°C for 10 minutes in air).[11]

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Spin-coat an HTL, such as Spiro-OMeTAD, on top of the perovskite layer.

    • Finally, deposit a metal back electrode (e.g., gold or silver) via thermal evaporation.

Characterization
  • Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the solar cells should be measured under simulated AM1.5G solar illumination (100 mW/cm²).

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite films.[8]

  • Scanning Electron Microscopy (SEM): To investigate the morphology and grain size of the perovskite films.[8]

  • Photoluminescence (PL) Spectroscopy: To study the charge carrier dynamics and defect properties of the perovskite films.[8]

Visualizing the Impact of Cesium Acetate Doping

The following diagram illustrates the proposed mechanism of how cesium acetate doping enhances the perovskite solar cell's performance and stability.

G cluster_0 Perovskite Precursor Stage cluster_1 Film Formation & Doping Effects cluster_2 Resulting Perovskite Film Properties cluster_3 Enhanced Solar Cell Performance PbI2 PbI2 Intermediate_Phase PbI2-Acetate Intermediate Phase PbI2->Intermediate_Phase Organic_Cations Organic Cations (e.g., FA+, MA+) Perovskite_Formation Improved Perovskite Crystal Growth Organic_Cations->Perovskite_Formation CsAc Cesium Acetate (Cs+, Ac-) CsAc->Intermediate_Phase Ac- interaction Defect_Passivation Passivation of Pb2+ Defects CsAc->Defect_Passivation Ac- interaction Strain_Relaxation Lattice Strain Relaxation (Cs+) CsAc->Strain_Relaxation Cs+ incorporation Intermediate_Phase->Perovskite_Formation Large_Grains Larger, Uniform Grains Perovskite_Formation->Large_Grains Reduced_Defects Reduced Trap Density Defect_Passivation->Reduced_Defects Stable_Structure Enhanced Structural Stability Strain_Relaxation->Stable_Structure Improved_PCE Increased PCE Large_Grains->Improved_PCE Reduced_Defects->Improved_PCE Enhanced_Stability Improved Stability (Thermal & Operational) Reduced_Defects->Enhanced_Stability Reduced_Hysteresis Reduced J-V Hysteresis Reduced_Defects->Reduced_Hysteresis Stable_Structure->Enhanced_Stability

Caption: Mechanism of Cesium Acetate Doping in Perovskite Solar Cells.

References

A Comparative Guide to Lead(II) Acetate and Other Lead Sources for Cesium-Doped Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the lead precursor is a critical factor in the synthesis of high-performance and stable cesium-doped perovskite solar cells. This guide provides an objective comparison of lead(II) acetate (B1210297) (Pb(OAc)₂) against other common lead sources, namely lead(II) iodide (PbI₂) and lead(II) chloride (PbCl₂), with a focus on their impact on perovskite properties and solar cell performance when cesium is incorporated as a dopant. This comparison is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

Performance Comparison

The choice of lead precursor significantly influences the morphological, optical, and electronic properties of the resulting perovskite films, which in turn dictates the photovoltaic performance of the solar cells.

Photovoltaic Performance

Lead(II) acetate has emerged as a promising alternative to the more conventional lead halides. One of the primary advantages of using lead(II) acetate is that it often allows for the formation of high-quality perovskite films without the need for an anti-solvent treatment, simplifying the fabrication process[1].

Studies have shown that perovskite solar cells fabricated using lead(II) acetate can achieve higher power conversion efficiencies (PCEs) compared to those prepared with lead(II) chloride or lead(II) iodide. For instance, one study reported that a lead(II) acetate-processed methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite solar cell exhibited a PCE of 14.7%, which was higher than devices fabricated with either PbCl₂ or PbI₂ as the lead source[1].

Cesium doping has been demonstrated to be an effective strategy for further enhancing the performance of perovskite solar cells, regardless of the lead precursor. In lead(II) acetate-based perovskites, the introduction of 5 mol% cesium has been shown to improve the average PCE from 14.1% to 15.57%, with a champion device reaching an impressive 18.02%[1][2]. This improvement is largely attributed to a more uniform and compact film morphology with reduced pinholes, leading to enhanced crystallinity[1].

For lead(II) iodide-based perovskites, cesium doping has also yielded significant performance gains. A study demonstrated that doping with 5 mol% cesium increased the PCE of methylammonium lead iodide perovskite solar cells from 16.37% to 19.20%[1].

The following table summarizes the key photovoltaic parameters for cesium-doped perovskite solar cells fabricated with different lead sources. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Lead SourceCesium Doping LevelVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Lead(II) Acetate (Pb(OAc)₂) 0 mol%---14.1 (average)[1]
Lead(II) Acetate (Pb(OAc)₂) 5 mol%0.9821.080.7515.57 (average)[1]
Lead(II) Acetate (Pb(OAc)₂) 5 mol%---18.02 (champion)[1][2]
Lead(II) Iodide (PbI₂) 0 mol%---16.37[1]
Lead(II) Iodide (PbI₂) 5 mol%---19.20[1]
Lead(II) Chloride (PbCl₂) Not specified---<14.7[1]

Table 1: Comparison of Photovoltaic Performance of Cesium-Doped Perovskite Solar Cells with Different Lead Sources. Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Morphological and Stability Characteristics

The lead precursor has a profound impact on the morphology and, consequently, the stability of the perovskite film. Lead(II) acetate-processed perovskites have been reported to exhibit a more uniform and compact morphology with increased crystallinity compared to those derived from lead(II) chloride or lead(II) iodide[1]. Cesium doping in lead(II) acetate-based films further enhances these qualities, leading to a reduction in pinholes and suppression of secondary phases like PbI₂[2].

The improved morphology and crystallinity contribute to enhanced stability of the perovskite films and the corresponding solar cell devices. While direct comparative stability studies under identical conditions are limited in the literature, the superior film quality obtained with lead(II) acetate suggests a potential for improved long-term stability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing perovskite research. Below are representative methodologies for the fabrication of cesium-doped perovskite solar cells using different lead precursors.

Synthesis of CsₓFA₁₋ₓPbI₃ Perovskite using Lead(II) Acetate

This protocol is adapted from a method for synthesizing FAPbI₃ quantum dots, which can be extended to thin-film fabrication.

  • Precursor Preparation:

    • Dissolve 0.152 g of lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O) and 0.157 g of formamidinium acetate (FA-acetate) in a mixture of 16 mL of 1-octadecene (B91540) (ODE) and 4 mL of oleic acid (OA) in a three-neck flask.

    • Dry the mixture under vacuum at 40 °C for 30 minutes.

    • Heat the mixture to 80 °C under a nitrogen atmosphere.

    • Prepare a solution of oleylammonium iodide (OLA-I) by dissolving 0.474 g in 4 mL of toluene.

    • Inject the OLA-I solution into the hot lead acetate/formamidinium acetate mixture.

    • After 30 seconds, cool the reaction mixture in a water bath.

    • For cesium doping, a stock solution of cesium iodide (CsI) in dimethyl sulfoxide (B87167) (DMSO) can be added to the precursor solution to achieve the desired Cs:FA ratio[3].

  • Thin Film Deposition (Spin-Coating):

    • The precursor solution is spin-coated onto a suitable substrate (e.g., SnO₂-coated FTO glass). A typical two-step spin-coating process might involve a lower speed spin (e.g., 2000 rpm for 10 s) followed by a higher speed spin (e.g., 6000 rpm for 30 s)[3].

    • During the high-speed step, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization, although this step is often avoidable with lead(II) acetate precursors.

  • Annealing:

    • The spin-coated film is then annealed at a specific temperature (e.g., 100-150 °C) for a defined duration to promote crystal growth and remove residual solvents.

Synthesis of CsₓFA₁₋ₓPbI₃ Perovskite using Lead(II) Iodide

This protocol is a common method for fabricating high-efficiency mixed-cation perovskite solar cells.

  • Precursor Preparation:

    • Dissolve 1 M of formamidinium iodide (FAI) and 1.1 M of lead(II) iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (typically in a 4:1 volume ratio)[3].

    • Prepare a separate stock solution of 1.5 M cesium iodide (CsI) in DMSO.

    • Add the required volume of the CsI stock solution to the FAI/PbI₂ precursor solution to achieve the desired Cs:FA molar ratio[3].

  • Thin Film Deposition (Spin-Coating):

    • Spin-coat the precursor solution onto the substrate. A typical procedure involves a two-step spin process, for instance, 2000 rpm for 10 seconds followed by 6000 rpm for 30 seconds[3].

    • During the second step, an anti-solvent such as chlorobenzene (B131634) is typically dispensed onto the spinning substrate to induce uniform crystallization.

  • Annealing:

    • Anneal the film on a hotplate at a temperature typically ranging from 100 °C to 150 °C for 10-30 minutes.

Synthesis of CsₓFA₁₋ₓPbI₃ Perovskite using Lead(II) Chloride

While less common for mixed-cation perovskites, lead(II) chloride can be used, often in combination with other halides.

  • Precursor Preparation:

    • A common approach involves a two-step deposition method. First, a lead halide film is deposited, followed by conversion to perovskite.

    • Alternatively, for a one-step method, a precursor solution can be prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), and a mixture of lead(II) iodide (PbI₂) and lead(II) chloride (PbCl₂) in a solvent like DMF or a DMF/DMSO mixture. The molar ratio of PbI₂ to PbCl₂ can be varied to control the chloride content in the final film.

  • Thin Film Deposition (Spin-Coating):

    • The spin-coating process is similar to that for the lead(II) iodide precursor, often requiring an anti-solvent treatment for optimal film quality.

  • Annealing:

    • The annealing step is crucial for the complete conversion to the perovskite phase and to drive off any residual solvent and byproducts. The annealing temperature and time need to be optimized based on the specific precursor composition.

Visualizing the Synthesis Workflow

The general workflow for fabricating cesium-doped perovskite solar cells can be visualized as a series of sequential steps.

Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Perovskite Deposition cluster_2 Device Completion A FTO Glass Cleaning B ETL Deposition (e.g., SnO2) A->B C Precursor Solution Preparation (Pb Source + Cs/FA Halides) B->C D Spin-Coating C->D E Annealing D->E F HTL Deposition (e.g., Spiro-OMeTAD) E->F G Electrode Evaporation (e.g., Gold) F->G Precursor to Performance Pathway cluster_precursor Lead Precursor Choice cluster_properties Perovskite Film Properties cluster_performance Solar Cell Performance PbOAc2 Lead(II) Acetate Morphology Morphology (Grain Size, Pinholes) PbOAc2->Morphology Crystallinity Crystallinity PbOAc2->Crystallinity Defects Defect Density PbOAc2->Defects PbI2 Lead(II) Iodide PbI2->Morphology PbI2->Crystallinity PbI2->Defects PbCl2 Lead(II) Chloride PbCl2->Morphology PbCl2->Crystallinity PbCl2->Defects PCE Power Conversion Efficiency (PCE) Morphology->PCE Stability Stability Morphology->Stability Crystallinity->PCE Crystallinity->Stability Defects->PCE Defects->Stability

References

Cesium Acetate: A Superior Additive for Mitigating Lattice Strain in Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the role of cesium acetate (B1210297) in enhancing the stability and efficiency of perovskite-based photovoltaics.

In the pursuit of highly efficient and stable perovskite solar cells, the mitigation of lattice strain within the perovskite film is a critical hurdle. Lattice strain, arising from ionic size mismatches and thermal expansion coefficient differences, can lead to defect formation, phase instability, and ultimately, device degradation. Recent research has highlighted the efficacy of various additives to counteract these detrimental effects. Among these, cesium acetate (CsAc) has emerged as a particularly promising candidate. This guide provides an objective comparison of CsAc with other alternatives, supported by experimental data, to validate its role in reducing lattice strain and improving overall device performance.

Superior Performance of Cesium Acetate in Lattice Strain Reduction

Experimental evidence strongly supports the role of cesium acetate in relaxing the lattice strain in perovskite films. The incorporation of the cesium cation (Cs⁺), with its smaller ionic radius, helps to stabilize the perovskite crystal structure. Studies have shown that the addition of a small amount of CsAc can effectively stabilize formamidinium-methylammonium lead iodide (FAMAPbI₃) perovskites, which are known for their high efficiency but are prone to phase instability.[1][2][3][4][5]

The acetate anion (Ac⁻) also plays a crucial role. It forms a strong intermediate phase with lead iodide (PbI₂), which facilitates the uniform intercalation of cations during the sequential deposition process.[1][2][3] This leads to the formation of higher quality perovskite films with larger grain sizes, reduced defect densities, and consequently, lower lattice strain.[1][6]

Table 1: Comparison of Lattice Strain and Crystallite Size with Varying Cesium Acetate Concentration

Additive Concentration (mol%)Relative Lattice Strain (x 10⁻⁴)Crystallite Size (nm)
0 (Control)4.3157.3
13.6057.5
33.2858.2

Data extracted from Kim, B. J., & Boschloo, G. (2021). Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells. Nanoscale, 13(26), 11478-11487.[1]

As shown in Table 1, the relative lattice strain systematically decreases with an increasing concentration of cesium acetate, indicating a more relaxed and stable perovskite lattice.

Impact on Photovoltaic Performance

The reduction in lattice strain and defect density directly translates to improved photovoltaic performance. Perovskite solar cells fabricated with CsAc exhibit higher power conversion efficiencies (PCE), reduced hysteresis, and enhanced operational stability.

Table 2: Photovoltaic Performance of Perovskite Solar Cells with and without Cesium Acetate

AdditivePCE (Average)V_oc (V)J_sc (mA/cm²)Fill FactorHysteresis Index
Without Cs-doping14.1%0.9820.160.69-
With 5 mol% Cs-doping15.57%0.9821.080.75Negligible
CsAc-0 (Control)20.38%----
CsAc-1 (1 mol%)21.26%---Reduced

Data for Cs-doping from Wang, Y., et al. (2021). Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells. Molecules, 26(2), 399.[7][8] Data for CsAc from Kim, B. J., & Boschloo, G. (2021).[1]

The data clearly demonstrates a significant enhancement in PCE and fill factor with the inclusion of cesium, with CsAc additives showing a notable reduction in hysteresis, a common issue in perovskite solar cells.[1] The improved device performance is attributed to a lower trap density and longer carrier lifetime in the CsAc-modified films.[1][2][3]

Comparison with Other Additives

While other cesium salts like cesium iodide (CsI) and cesium bromide (CsBr) are also used as additives, cesium acetate offers distinct advantages. The acetate anion's ability to form a strong intermediate phase with PbI₂ is a key differentiator, leading to more controlled crystallization and superior film quality.[1] Other approaches to mitigate lattice strain include the use of different cations or organic molecules.[9][10] However, the dual-action of both the cesium cation and the acetate anion in CsAc provides a more comprehensive solution to lattice strain and defect passivation.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of how cesium acetate reduces lattice strain and a typical experimental workflow for fabricating perovskite films with this additive.

G cluster_0 Mechanism of Cesium Acetate in Reducing Lattice Strain PbI2 PbI₂ Film Intermediate Strong Intermediate Phase (PbI₂-Ac⁻) PbI2->Intermediate Ac⁻ interaction Perovskite_Strained Strained Perovskite Lattice (Control) PbI2->Perovskite_Strained Without CsAc CsAc Cesium Acetate (CsAc) Additive CsAc->Intermediate Perovskite_Unstrained Relaxed Perovskite Lattice (Reduced Strain) CsAc->Perovskite_Unstrained Cs⁺ Incorporation Intermediate->Perovskite_Unstrained Controlled Cation Intercalation Cations Organic Cations (e.g., FA⁺, MA⁺) Cations->Perovskite_Unstrained Cations->Perovskite_Strained

Caption: Mechanism of Cesium Acetate in Reducing Perovskite Lattice Strain.

G cluster_1 Experimental Workflow: Perovskite Film Fabrication (Sequential Deposition) Substrate Substrate Preparation (e.g., FTO glass) PbI2_sol PbI₂ Solution Preparation (with/without CsAc) Substrate->PbI2_sol Spin_coat_PbI2 Spin-coating of PbI₂ Solution PbI2_sol->Spin_coat_PbI2 Anneal_PbI2 Annealing of PbI₂ Film Spin_coat_PbI2->Anneal_PbI2 Spin_coat_Organic Spin-coating of Organic Cation Solution Anneal_PbI2->Spin_coat_Organic Organic_sol Organic Cation Solution Preparation Organic_sol->Spin_coat_Organic Anneal_Perovskite Final Annealing to form Perovskite Film Spin_coat_Organic->Anneal_Perovskite Characterization Film Characterization (XRD, SEM, etc.) Anneal_Perovskite->Characterization

Caption: Experimental Workflow for Perovskite Film Fabrication.

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of perovskite films with and without cesium acetate, based on the sequential deposition method described in the literature.[1]

Materials and Solution Preparation
  • PbI₂ Precursor Solution (Control): Dissolve 1.2 M PbI₂ in a mixed solvent of DMF:DMSO (9:1 v/v).

  • PbI₂ with CsAc Precursor Solution: To the control PbI₂ solution, add cesium acetate at varying molar percentages (e.g., 1 mol%, 3 mol%).

  • Organic Cation Solution: Prepare a solution containing formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr), and methylammonium chloride (MACl) in isopropanol (B130326).

Perovskite Film Fabrication (Sequential Deposition)
  • Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat the substrates with UV-ozone for 15 minutes before use.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a PTAA (polytriarylamine) solution onto the FTO substrates and anneal.

  • PbI₂ Film Deposition: Spin-coat the prepared PbI₂ precursor solution (with or without CsAc) onto the HTL-coated substrates. Anneal the films at 70 °C.

  • Perovskite Conversion: Spin-coat the organic cation solution onto the PbI₂ films.

  • Final Annealing: Anneal the resulting films at 150 °C to form the final perovskite structure.

  • Electron Transport Layer (ETL) and Electrode Deposition: Deposit a C60/BCP electron transport layer and a silver (Ag) back electrode via thermal evaporation.

Characterization
  • X-ray Diffraction (XRD): Analyze the crystal structure and calculate the lattice strain of the perovskite films.

  • Scanning Electron Microscopy (SEM): Examine the surface morphology and grain size of the films.

  • Photoluminescence (PL) Spectroscopy: Measure steady-state and time-resolved PL to evaluate defect densities and carrier lifetimes.

  • Device Performance Measurement: Characterize the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination to determine PCE, V_oc, J_sc, and fill factor.

Conclusion

The use of cesium acetate as an additive in perovskite film fabrication offers a robust and effective strategy for reducing lattice strain, passivating defects, and ultimately enhancing the efficiency and stability of perovskite solar cells. The dual functionality of the Cs⁺ and Ac⁻ ions provides a significant advantage over other additives. The experimental data consistently demonstrates improved crystallographic properties and superior photovoltaic performance, making cesium acetate a highly recommended component for researchers and professionals in the field of perovskite optoelectronics.

References

Safety Operating Guide

Safe Disposal of Cesium Acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Cesium acetate (B1210297), a compound utilized in various biochemical and molecular biology applications, requires careful management at the end of its lifecycle. This guide provides a clear, procedural approach to its safe disposal, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationRationale
Eye Protection Safety glasses or gogglesProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant glovesPrevents skin contact with the compound.
Respiratory NIOSH/MSHA-approved respiratorNecessary when handling the powder form to avoid inhalation of dust.[1]
Body Protection Laboratory coatProtects against contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of cesium acetate must adhere to federal, state, and local environmental regulations.[2][3] The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation :

    • Clearly label containers of cesium acetate waste with their contents.

    • Do not mix cesium acetate waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Place cesium acetate waste in a well-sealed, properly labeled, and appropriate container to prevent leaks or spills.

    • For unused or excess cesium acetate, keep it in its original container.

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • For small spills, carefully use appropriate tools to place the spilled solid into a convenient waste disposal container.[1]

    • For larger spills, use a shovel to put the material into a suitable waste disposal container.[1]

    • Finish cleaning the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1]

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, reducing agents, and acids.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal :

    • Dispose of the cesium acetate waste through an approved hazardous waste disposal facility.[4][5]

    • Contact your institution's EHS office to arrange for the collection and disposal of the waste in accordance with all applicable regulations.

Environmental Considerations:

It is imperative to prevent cesium acetate from entering drains, sewers, or water bodies.[2][4]

Ecological Impact Data

The following table summarizes available data on the ecotoxicity of cesium acetate, providing insight into its potential environmental impact.

Test ParameterOrganismResultExposure TimeMethod
Toxicity to microorganisms Activated sludgeEC50: > 1,000 mg/l3 hOECD Test Guideline 209

Source: Sigma-Aldrich Safety Data Sheet

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of cesium acetate, from initial handling to final disposal.

cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Disposal start Start: Cesium Acetate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Cesium Acetate Waste ppe->segregate containerize Seal in Labeled, Appropriate Container segregate->containerize storage Store in Cool, Dry, Ventilated Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs collection Arrange for Professional Collection contact_ehs->collection end Dispose via Approved Hazardous Waste Facility collection->end

Caption: Logical workflow for the proper disposal of cesium acetate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of cesium acetate (B1210297), a compound that, while not classified as hazardous, requires careful management to mitigate potential risks. Adherence to these procedural steps will help safeguard researchers and maintain a secure laboratory setting.

Personal Protective Equipment (PPE) for Handling Cesium Acetate

When working with cesium acetate, a multi-layered approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or goggles.Protects against eye irritation from dust particles.
Hand Protection Protective gloves (e.g., nitrile or neoprene rubber).Prevents skin contact, which may cause irritation.
Body Protection Laboratory coat. For larger quantities or risk of significant dust generation, a full suit and boots may be considered.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator is recommended when high concentrations of dust are present or if user operations generate dust, fume, or mist.[1][2]Cesium acetate dust can cause respiratory tract irritation.[2] Engineering controls like fume hoods are the primary defense, with respirators providing an additional layer of protection in specific scenarios.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of cesium acetate is critical for laboratory safety. The following protocol outlines the necessary steps from preparation to final disposal.

Experimental Protocol: Safe Handling of Cesium Acetate

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Whenever possible, use a process enclosure, local exhaust ventilation, or a fume hood to keep airborne levels below recommended exposure limits.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling cesium acetate, put on all required PPE as detailed in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling and Use:

  • Keep the container tightly closed when not in use.[2]

  • Avoid creating dust.[1] If weighing the solid, do so carefully in a fume hood or a ventilated balance enclosure.

  • Ground all equipment containing the material to prevent static discharge.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[2]

  • Practice good industrial hygiene:

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the work area.

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Cesium acetate is hygroscopic; protect it from moisture.[1][2]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[1][2]

5. Accidental Spills:

  • For small spills, use appropriate tools to carefully scoop the solid material into a convenient waste disposal container.[2]

  • For larger spills, use a shovel to place the material into a waste disposal container.[2]

  • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if local regulations permit.[2]

  • Avoid raising dust during cleanup. A vacuum system with a HEPA filter can be used.[1]

6. Disposal:

  • Cesium acetate waste is considered hazardous.[3]

  • Dispose of the waste in accordance with federal, state, and local regulations.[1]

  • Do not empty into drains.[4]

  • Contaminated packaging should also be disposed of as hazardous waste.[3]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the procedural flow for safely handling cesium acetate, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Spill & Disposal prep 1. Assess Risks & Review SDS controls 2. Implement Engineering Controls (Fume Hood, Ventilation) prep->controls ppe 3. Don Required PPE controls->ppe handle 4. Handle Cesium Acetate (Avoid Dust, Ground Equipment) ppe->handle storage 5. Store Properly (Cool, Dry, Sealed, Away from Incompatibles) handle->storage spill 6. Spill Occurs? storage->spill cleanup 7. Follow Spill Cleanup Protocol spill->cleanup Yes disposal 8. Dispose of Waste (Hazardous Waste Procedures) spill->disposal No cleanup->disposal

Caption: Workflow for the safe handling and disposal of cesium acetate.

References

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